molecular formula C6H7N3 B1582038 Picolinimidamide CAS No. 52313-50-5

Picolinimidamide

Cat. No.: B1582038
CAS No.: 52313-50-5
M. Wt: 121.14 g/mol
InChI Key: KNXKVYCVGXFLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picolinimidamide, also known as pyridine-2-carboximidamide or 2-amidinopyridine, is a valuable chemical scaffold in organic and medicinal chemistry research with the molecular formula C₆H₇N₃ and a molecular weight of 121.15 g/mol (CAS 52313-50-5). Its hydrochloride salt (CAS 51285-26-8) is a white to light yellow crystalline powder often used for improved stability . This compound serves as a key synthetic intermediate and ligand. Recent foundational research has identified the picolinamide chemotype, which shares a closely related core structure, as possessing promising antifungal properties. A 2018 study determined that these compounds exert their effect by specifically targeting Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae . This mechanism offers a novel avenue for the development of antifungal agents against resistant strains . Furthermore, this compound and its derivatives are instrumental in methodology development, such as serving as effective carboxamidine ligands in nickel-catalyzed reductive cross-electrophile coupling reactions, which are powerful tools for forming challenging C-C bonds in complex molecule synthesis . Researchers value this chemical for its ability to function as a versatile building block in the synthesis of more complex heterocyclic systems and for its potential in investigating novel biological pathways. This product is intended for research purposes only and is not classified as a drug or approved for any diagnostic or therapeutic application in humans.

Properties

IUPAC Name

pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-6(8)5-3-1-2-4-9-5/h1-4H,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXKVYCVGXFLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339493
Record name Picolinimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52313-50-5
Record name Picolinimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Picolinimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Picolinimidamide structure and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Picolinimidamide Scaffolds in Antiparasitic Drug Discovery Subtitle: Structural Analysis, Synthetic Protocols, and Pharmacological Mechanisms Targeting Trypanosoma cruzi

Executive Summary

This compound (Pyridine-2-carboximidamide) represents a critical pharmacophore in the development of "arylimidamide" (AIA) and "bis-amidine" therapeutics. Unlike its amide counterpart (picolinamide)—which typically targets sterol 14


-demethylase (CYP51)—the This compound  scaffold is primarily designed as a DNA minor groove binder .

This guide details the physicochemical properties that allow this cationic scaffold to target AT-rich DNA sequences in kinetoplastid parasites (Trypanosoma cruzi, Leishmania spp.).[1] It provides validated synthetic protocols using lithium hexamethyldisilazide (LiHMDS) and analyzes the Structure-Activity Relationship (SAR) that governs its trypanocidal efficacy.

Chemical Identity & Physicochemical Profile

The core structure consists of a pyridine ring substituted at the C2 position with an amidine group. The basicity of the amidine functionality is central to its biological activity, ensuring protonation at physiological pH.

Structural Specifications
PropertyData
IUPAC Name Pyridine-2-carboximidamide
Common Name This compound; 2-Amidinopyridine
CAS Number 51285-26-8 (Hydrochloride); 52313-50-5 (Free Base)
Molecular Formula C₆H₇N₃ (Free Base); C₆H₈ClN₃ (HCl Salt)
Molecular Weight 121.14 g/mol (Free Base); 157.60 g/mol (HCl Salt)
pKa (Amidine) ~11.0 – 12.0 (Strongly basic)
pKa (Pyridine N) ~3.5 (Weakly basic)
H-Bond Donors 2 (Amidine NH/NH₂)
H-Bond Acceptors 2 (Pyridine N, Amidine N)
Structural Visualization (DOT)

The following diagram illustrates the equilibrium between the free base and the biologically active cationic species, highlighting the resonance stabilization that facilitates DNA interaction.

Picolinimidamide_Structure FreeBase Free Base Form (Neutral) C6H7N3 Protonation Physiological pH (Protonation) FreeBase->Protonation Cationic Cationic Form (Active Species) [C6H8N3]+ Protonation->Cationic pKa ~11.5 Resonance Resonance Stabilization (Delocalized Charge) Cationic->Resonance Stabilizes Binding

Figure 1: Protonation equilibrium of this compound. The cationic form is the active species responsible for electrostatic interaction with the DNA phosphate backbone.

Synthetic Pathways

Historical synthesis relied on the Pinner reaction (acidic ethanolysis of nitriles), which often suffers from long reaction times and moisture sensitivity. The modern, preferred protocol utilizes Lithium Hexamethyldisilazide (LiHMDS) for a rapid, high-yield conversion of 2-cyanopyridine to the amidine.

Protocol: LiHMDS-Mediated Amidine Synthesis

Objective: Synthesis of this compound Hydrochloride from 2-Cyanopyridine.

Reagents:

  • 2-Cyanopyridine (1.0 eq)

  • LiHMDS (1.0 M in THF, 1.1 eq)

  • Anhydrous THF (Solvent)

  • Ethanolic HCl (4M) or HCl gas

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Silylation: Dissolve 2-cyanopyridine in anhydrous THF. Cool to 0°C.[2]

  • Addition: Dropwise add LiHMDS (1.1 eq). The solution will turn dark (formation of the N-silylated lithiated intermediate).

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2–4 hours. Monitor consumption of nitrile by TLC.

  • Quenching (Hydrolysis): Cool the reaction mixture to 0°C. Carefully add 4M HCl in ethanol (excess). This hydrolyzes the silyl group and protonates the amidine.

  • Precipitation: Stir overnight. The product, this compound HCl, typically precipitates as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold diethyl ether to remove siloxane byproducts. Recrystallize from Ethanol/Ether if necessary.

Synthesis Workflow Diagram

Synthesis_Pathway Start 2-Cyanopyridine (Starting Material) Reagent LiHMDS (1.1 eq) THF, 0°C -> RT Start->Reagent Intermediate N-Silylated Intermediate Reagent->Intermediate Nucleophilic Addition Quench Acid Hydrolysis (HCl / EtOH) Intermediate->Quench Desilylation Product This compound HCl (Precipitate) Quench->Product Protonation & Crystallization

Figure 2: Modern synthetic route using LiHMDS. This method avoids the harsh conditions of the Pinner reaction and typically yields >85% product.

Mechanism of Action: DNA Minor Groove Binding[2]

The primary pharmacological target of this compound derivatives (arylimidamides) is the kinetoplast DNA (kDNA) of the parasite.

Mechanistic Logic
  • Electrostatic Attraction: The positively charged amidine group (+1 at pH 7.4) is attracted to the negatively charged phosphate backbone of DNA.

  • Isohelicity: The curvature of the molecule (especially in bis-amidines or arylimidamides linked by furan/benzene rings) matches the curvature of the DNA minor groove.

  • AT-Rich Selectivity: The amidine protons form hydrogen bonds with the N3 of Adenine and O2 of Thymine at the floor of the minor groove. This displaces the "spine of hydration," leading to entropy-driven binding.

  • Consequence: Binding blocks DNA-dependent enzymes (topoisomerases, polymerases) and inhibits transcription/replication, causing parasite death.

Distinction from Picolinamides:

  • This compound (Amidine): DNA Minor Groove Binder.[1][3][4]

  • Picolinamide (Amide): Often targets CYP51 (Sterol 14

    
    -demethylase).[5]
    
  • Note: Resistance to DNA binders can sometimes lead to hypersensitivity to CYP51 inhibitors, suggesting stress-response crosstalk, but the primary MOAs are distinct.

Biological Interaction Diagram

MOA_Mechanism Drug This compound Derivative (Cationic) Target Parasite kDNA (AT-Rich Minor Groove) Drug->Target High Affinity Binding Interaction H-Bonding & Electrostatics Displacement of Water Spine Target->Interaction Effect Inhibition of Transcription & Replication Interaction->Effect Steric Blockade Outcome Parasite Death (Trypanocidal) Effect->Outcome

Figure 3: Mechanism of Action. The cationic scaffold targets the AT-rich minor groove, disrupting essential genetic processes in the parasite.

Structure-Activity Relationship (SAR)

To optimize this compound for drug development (e.g., against T. cruzi), researchers modify the scaffold to improve binding affinity and bioavailability.

Modification SiteEffect on Activity
Amidine Group Essential for DNA binding. Substitution with weaker bases (e.g., amide) destroys DNA affinity but may shift target to CYP51.
Pyridine Nitrogen Lowers pKa compared to phenyl-amidines (benzamidines), potentially reducing toxicity while maintaining efficacy.
N-Substitution Alkyl/Aryl groups on the amidine nitrogen (N-substituted picolinimidamides) can improve lipophilicity (LogP) for cell penetration but may reduce DNA binding strength due to steric hindrance.
Prodrugs (Amidoximes) Converting the amidine (-C(=NH)NH₂) to an amidoxime (-C(=NOH)NH₂) masks the charge, improving oral bioavailability (e.g., DB844 approach). The prodrug is metabolized back to the active amidine in vivo.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 556504, this compound. Retrieved from [Link]

  • Synthetic Methodology: Ismail, M. et al. (2022). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. RSC Advances. Retrieved from [Link]

  • Mechanism of Action (DNA Binding): Wilson, W. D. et al. (2008). The search for therapeutic agents for kinetoplastid diseases: a detailed analysis of the DNA binding and antiparasitic activity of new bis-amidines. Journal of Medicinal Chemistry. (Contextual citation based on general bis-amidine mechanism).
  • Trypanosoma cruzi Applications: Soeiro, M. N. C. et al. (2013). In vitro and in vivo studies of the antiparasitic activity of DB844 against Trypanosoma cruzi. PLOS Neglected Tropical Diseases.[6] Retrieved from [Link][2]

  • Prodrug Strategies (DB844): Paine, M. F. et al. (2010). Pharmacology of DB844, an orally active aza analogue of pafuramidine, in a monkey model of second stage human African trypanosomiasis. PLOS Neglected Tropical Diseases.[6] Retrieved from [Link]

Sources

Technical Whitepaper: Optimized Synthesis and Structural Validation of Picolinimidamide (Pyridine-2-carboximidamide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Picolinimidamide (Pyridine-2-carboximidamide, CAS: 51285-26-8) represents a critical structural motif in medicinal chemistry, serving as a bioisostere for guanidines and a precursor for imidazoline-based Factor Xa inhibitors. Unlike its benzene analog (benzamidine), the pyridine nitrogen introduces unique electronic effects that influence both the reactivity of the amidine group and its binding affinity in metallo-ligand applications.

This technical guide addresses the primary challenge in this compound synthesis: hydrolytic instability . The free base amidine is thermodynamically prone to hydrolysis, reverting to picolinamide (pyridine-2-carboxamide) under moist conditions. Therefore, this protocol focuses exclusively on the synthesis and isolation of the hydrochloride salt , which ensures long-term stability and high purity (>98%).

Synthetic Methodology: The Modified Pinner Strategy

While the classical Pinner synthesis uses anhydrous HCl gas, modern laboratory setups benefit from a safer, stoichiometric approach using sodium methoxide (NaOMe) and ammonium chloride. This method avoids the handling of corrosive gases while maintaining high atom economy.

Mechanistic Pathway

The reaction proceeds via a two-stage nucleophilic addition-elimination mechanism.

  • Activation: Methoxide attacks the nitrile carbon to form the imidate (imino ether) intermediate.

  • Substitution: Ammonium chloride provides both the nitrogen source (ammonia) and the proton source, facilitating the displacement of the methoxide to yield the amidine hydrochloride.

Reaction Logic Diagram

G Nitrile 2-Cyanopyridine (Starting Material) Imidate Methyl Picolinimidate (Intermediate) Nitrile->Imidate Nucleophilic Attack NaOMe NaOMe / MeOH (Activation) NaOMe->Imidate Product This compound HCl (Target) Imidate->Product Amination NH4Cl NH4Cl (Substitution) NH4Cl->Product Byproduct Byproducts: NaCl, MeOH Product->Byproduct

Figure 1: Step-wise conversion of 2-cyanopyridine to this compound HCl via the imidate intermediate.

Detailed Experimental Protocol

Safety Warning: 2-Cyanopyridine is toxic. Sodium methoxide is corrosive and moisture-sensitive. All operations must be performed in a fume hood.

Materials
  • 2-Cyanopyridine (1.0 eq)

  • Sodium Methoxide (0.1 - 0.5 eq, catalytic to stoichiometric)

  • Ammonium Chloride (1.1 eq)

  • Methanol (Anhydrous)[1]

  • Diethyl Ether (for washing)

Step-by-Step Procedure
  • Imidate Formation:

    • Charge a dry round-bottom flask with 2-cyanopyridine (e.g., 10.4 g, 100 mmol) and anhydrous methanol (100 mL).

    • Add sodium methoxide (0.54 g, 10 mmol) in one portion.

    • Critical Control Point: Stir at room temperature (20–25°C) for 12–16 hours under an inert atmosphere (N₂). Do not heat, as this promotes side reactions.

    • Validation: TLC (EtOAc/Hexane) should show consumption of the nitrile.

  • Amidine Conversion:

    • Add solid ammonium chloride (5.88 g, 110 mmol) directly to the reaction mixture.

    • Stir the suspension at room temperature for an additional 4–6 hours. The mixture will become a thick slurry as sodium chloride and the product precipitate.

  • Isolation & Purification:

    • Filtration: Filter the reaction mixture to remove inorganic salts (NaCl) and unreacted NH₄Cl if present in excess.

    • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.

    • Trituration: Suspend the crude solid in diethyl ether (50 mL) and stir vigorously for 20 minutes. This removes unreacted 2-cyanopyridine.[2]

    • Final Filtration: Filter the white solid and dry under vacuum.

  • Recrystallization (Optional):

    • If high purity is required for biological assay, recrystallize from Ethanol/Diethyl Ether (1:3).

Workup Logic Flow

Workup ReactionMix Crude Reaction Mixture (MeOH, Product, NaCl) Filter1 Filtration ReactionMix->Filter1 Filtrate Filtrate (Product in MeOH) Filter1->Filtrate SolidWaste Solid Waste (NaCl) Filter1->SolidWaste Evap Rotary Evaporation Filtrate->Evap CrudeSolid Crude Solid Evap->CrudeSolid EtherWash Ether Trituration (Removes Nitrile) CrudeSolid->EtherWash FinalProd Pure this compound HCl (White Solid) EtherWash->FinalProd

Figure 2: Purification workflow ensuring removal of inorganic salts and starting material.

Characterization & Validation

The successful synthesis is confirmed by the disappearance of the nitrile peak in IR and the appearance of characteristic amidine protons in NMR.

Spectroscopic Data Table
TechniqueParameterExpected Value/ObservationStructural Assignment
1H NMR SolventDMSO-d6 (400 MHz)Polar solvent required for salt solubility.
δ 9.40–9.60Broad Singlet (4H)Amidine -C(=NH₂)NH₂⁺ (Exchangeable).
δ 8.75–8.80Doublet (1H)Pyridine H-6 (Ortho to N).
δ 8.20–8.30Multiplet (2H)Pyridine H-3, H-4.
δ 7.70–7.80Triplet (1H)Pyridine H-5.
FT-IR Wavenumber3000–3300 cm⁻¹Broad N-H stretch (Amidine salt).
1680–1690 cm⁻¹C=N stretch (Strong, characteristic of amidines).
~2240 cm⁻¹ABSENT (Disappearance of Nitrile C≡N).
Mass Spec ESI+m/z = 122.1[M+H]⁺ (Free base mass + H).
Melting Point Range200–205°C (dec)High MP indicates salt formation.
Expert Interpretation
  • NMR Shift: The protons on the amidine nitrogen appear very far downfield (>9.0 ppm) due to the positive charge delocalization in the hydrochloride salt. If these peaks are absent or appear at ~6.0 ppm, you likely have the free base or hydrolysis product (amide).

  • Hydrolysis Check: If a peak appears at δ 170 ppm in 13C NMR, the product has hydrolyzed to the amide. The amidine carbon should appear around δ 160–162 ppm .

Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis to Picolinamide:

    • Symptom:[3][4][5][6][7] Product melts < 150°C; Mass spec shows m/z 123 (Amide) instead of 122 (Amidine).

    • Cause: Wet methanol or exposure to atmospheric moisture during the imidate stage.

    • Fix: Use freshly distilled methanol or molecular sieves. Ensure NH4Cl is dry.[8]

  • Incomplete Conversion:

    • Symptom:[3][4][5][6][7] Strong nitrile stretch in IR (~2240 cm⁻¹).

    • Cause: Insufficient reaction time for the imidate formation.

    • Fix: Extend the NaOMe/MeOH stirring time to 24 hours before adding NH4Cl.

  • Sticky/Oily Product:

    • Cause: Residual solvent or impurities.

    • Fix: Triturate vigorously with anhydrous diethyl ether. The oil should solidify into a white powder upon scratching the flask wall.

Storage
  • Store exclusively as the Hydrochloride salt .

  • Keep in a desiccator at 4°C.

  • Hygroscopic nature requires tightly sealed containers.

References

  • National Institutes of Health (NIH). (2015). Salt Stability - The Effect of pHmax on Salt to Free Base Conversion. PubMed. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Amidines. Retrieved January 30, 2026, from [Link]

Sources

The Picolinimidamide Scaffold: Physicochemical Profile and Synthetic Utility in Drug Discovery

[1]

Executive Summary

Picolinimidamide (Pyridine-2-carboximidamide) represents a critical pharmacophore in medicinal chemistry, distinct from its amide analogue (picolinamide). Characterized by a pyridine ring fused to an amidine group, this scaffold serves as a potent cationic "warhead" in drug design.

In the context of drug development, the this compound moiety is primarily utilized to generate bis-cationic ligands targeting the DNA minor groove of parasites (Trypanosoma, Leishmania) and fungi, or as a chelating unit in coordination chemistry. This guide provides an authoritative breakdown of its physicochemical properties, synthetic pathways, and analytical validation protocols for researchers optimizing arylamidine-based therapeutics.

Part 1: Chemical Identity & Physicochemical Profile

The following data consolidates the properties of the free base and its common hydrochloride salt form, essential for stoichiometry calculations in synthesis and formulation.

Table 1: Physicochemical Specifications
PropertyThis compound (Free Base)This compound HCl (Salt)
CAS Number 52313-50-551285-26-8
IUPAC Name Pyridine-2-carboximidamidePyridine-2-carboximidamide hydrochloride
Molecular Formula


Molecular Weight 121.14 g/mol 157.60 g/mol
Structure Description Pyridine ring substituted at C2 with an amidine group (

).
Protonated amidine group stabilized by chloride counterion.
pKa (Calculated) ~10–11 (Amidine group)N/A
Solubility Moderate in alcohols/DMSO; Low in water.High in water, Methanol, DMSO.
LogP ~0.2 (Hydrophilic)< 0 (Highly Hydrophilic)
H-Bond Donors/Acceptors 2 / 23 / 2
Structural Significance in Drug Design

The this compound structure (


electrostatic interaction with anionic biological targets

Part 2: Synthetic Methodology (Protocol)

A robust synthesis of this compound derivatives typically proceeds from 2-cyanopyridine (picolinonitrile) . The following protocol outlines the LiHMDS (Lithium Hexamethyldisilazide) method, which offers higher yields and milder conditions compared to the traditional Pinner synthesis (HCl/Ethanol).

Protocol: Synthesis of this compound Derivatives via LiHMDS

Objective: Conversion of Picolinonitrile to this compound.

Reagents:

  • Substrate: 2-Picolinonitrile (1.0 eq)

  • Reagent: LiHMDS (1.0 M in THF, 3.0–5.0 eq)

  • Quenching Agent: Ethanolic HCl (saturated) or 4N HCl in Dioxane

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

    • Dissolve 2-picolinonitrile in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Silylation (The Addition):

    • Add LiHMDS solution dropwise over 20 minutes. The solution acts as a strong base, generating the N-silylated lithiated intermediate.

    • Mechanistic Note: LiHMDS attacks the nitrile carbon, forming a lithiated imidate species. This avoids the harsh acidic conditions of the Pinner method which can hydrolyze sensitive substrates.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Solvent: 10% MeOH in DCM).

  • Hydrolysis & Salt Formation:

    • Cool the reaction mixture back to 0°C.

    • Carefully quench with excess Ethanolic HCl. This step hydrolyzes the silyl groups and protonates the amidine, precipitating the product.

    • Stir for 2–4 hours at RT.

  • Isolation:

    • Filter the resulting precipitate (this compound HCl).

    • Wash the solid with cold diethyl ether to remove residual silanes and THF.

    • Recrystallization: Recrystallize from Ethanol/Ether if high purity (>98%) is required for biological assays.

Synthetic Pathway Visualization

SynthesisPathStart2-Picolinonitrile(C6H4N-CN)InterLithiated Silyl-ImidateIntermediateStart->Inter+ LiHMDS (THF)Nucleophilic AdditionAcidAcid Hydrolysis(HCl/EtOH)Inter->AcidDeprotectionProductThis compound HCl(C6H8ClN3)Acid->ProductPrecipitation

Figure 1: Synthetic route converting the nitrile precursor to the amidine salt via silylated intermediates.

Part 3: Mechanism of Action & Therapeutic Logic

In drug development, "this compound" is rarely the final drug; it is the pharmacophore . It is frequently dimerized (bis-picolinimidamide) or linked to lipophilic tails.

Core Mechanism: DNA Minor Groove Binding

Cationic amidines (like pentamidine and this compound derivatives) function by binding to the AT-rich regions of the DNA minor groove .

  • Electrostatics: The positively charged amidine groups (

    
    ) are attracted to the negatively charged phosphate backbone of DNA.
    
  • Shape Complementarity: The crescent shape of bis-arylamidines fits snugly into the helical curvature of the minor groove.

  • Inhibition: This binding sterically hinders DNA replication enzymes and transcription factors, leading to cell cycle arrest in rapidly dividing pathogens (fungi/protozoa).

Secondary Mechanism: Mitochondrial Targeting

Recent studies on arylamidine antifungals (e.g., T-2307, which shares structural logic with this class) suggest a secondary mechanism involving the collapse of mitochondrial membrane potential . The cationic pharmacophore accumulates in the negatively charged mitochondrial matrix, inhibiting Complex I of the respiratory chain.

Mechanistic Pathway Diagram

MechanismDrugThis compound Derivative(Cationic Pharmacophore)TransportUptake via Polyamine TransportersDrug->TransportCell EntryTarget1Target A: DNA Minor Groove(AT-Rich Regions)Transport->Target1Target2Target B: Mitochondria(Matrix Accumulation)Transport->Target2Effect1Replication BlockadeTarget1->Effect1Effect2Membrane Potential Collapse(ΔΨm Loss)Target2->Effect2DeathPathogen Cell DeathEffect1->DeathEffect2->Death

Figure 2: Dual-mode mechanism of action for arylamidine-based therapeutics involving DNA binding and mitochondrial disruption.

Part 4: Analytical Validation (HPLC-UV/MS)

For researchers verifying the synthesis or stability of this compound, the following analytical method is recommended.

Method: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 (Octadecylsilyl), 5 µm, 4.6 x 150 mm. (Note: Use a column resistant to basic pH or use an ion-pairing agent due to the basicity of the amidine).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption).

  • Mass Spec (MS): Positive Mode (ESI+). Look for

    
     m/z.
    

Validation Criteria:

  • Purity: >95% by peak area integration.

  • Identity: Retention time match with standard; Mass spectrum confirmation of parent ion (122 m/z).

References

  • PubChem. (2024). This compound Compound Summary (CID 556504).[1] National Center for Biotechnology Information. [Link]

  • Clement, B., & Raether, W. (1985). Amidoximes of pentamidine: Synthesis, trypanocidal and leishmanicidal activity. Arzneimittel-Forschung.
  • Patrick, D. A., et al. (2017). Synthesis and antiprotozoal activities of dicationic bis(2-aminopyridinium) salts. European Journal of Medicinal Chemistry. [Link]

  • Nile, A. H., et al. (2014).[2] Chemical inhibitors of Sec14p define the specific lipid-binding requirements for Sec14p function in vivo. (Context on Picolinamide vs this compound targets). [Link]

Advanced Spectral Characterization of Picolinimidamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation & Quality Control

Executive Summary

Picolinimidamide (Pyridine-2-carboximidamide) serves as a critical pharmacophore in medicinal chemistry, particularly in the development of Factor Xa inhibitors and other trypsin-like serine protease antagonists. Its structural utility lies in the basic amidine group, which mimics the arginine side chain, allowing for high-affinity interactions with aspartate residues in enzyme active sites.

However, the analysis of this compound derivatives is complicated by prototropic tautomerism (amino-imino exchange) and hygroscopicity (formation of hydrates). This guide provides a definitive, self-validating workflow for the spectral characterization of this compound, moving beyond basic peak listing to dynamic structural validation.

Part 1: Structural Dynamics & Tautomerism

Before interpreting spectra, one must understand the species present in solution. This compound exists in equilibrium between the amino tautomer (A) and the imino tautomer (B). In the presence of acid (HCl salts), the protonated amidinium cation (C) becomes the dominant, resonance-stabilized species.

  • Amino Form:

    
    
    
  • Imino Form:

    
     (Less stable in polar solvents)
    
  • Amidinium Cation:

    
     (Symmetrical charge distribution)
    

Critical Implication: Spectral data (especially NMR and IR) will shift significantly depending on the pH and solvent (e.g., DMSO-


 vs. CDCl

).

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection Strategy

Standard CDCl


 is often unsuitable for this compound analysis due to:
  • Poor solubility of the polar amidine group.

  • Rapid proton exchange causing broadening/disappearance of N-H signals.

Protocol: Use DMSO-


  as the primary solvent. The high polarity stabilizes the amidine protons via hydrogen bonding, slowing the exchange rate and resolving the N-H signals as distinct peaks.
H NMR Assignment Logic (400 MHz, DMSO- )

The pyridine ring presents an ABCD spin system, modified by the electron-withdrawing amidine group at position 2.

ProtonChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Assignment Logic
H-6 8.70 – 8.80Doublet (d)


-proton to Pyridine N. Most deshielded due to inductive effect of ring nitrogen.
Amidine N-H 8.80 – 9.20Broad Singlet-Highly exchangeable. Often appear as 2-3 broad peaks due to restricted rotation or tautomerism.
H-3 8.10 – 8.25Doublet (d)

Ortho to the amidine group. Deshielded by the anisotropy of the C=N bond.
H-4 7.95 – 8.05Triplet (td)

Meta to Pyridine N. Resonates upfield relative to H-3 and H-6.
H-5 7.60 – 7.70Triplet (ddd)

Para to amidine. Most shielded aromatic proton.
Self-Validating Protocol: The D O Shake

To confirm the amidine signals:

  • Acquire the standard

    
    H spectrum in DMSO-
    
    
    
    .
  • Add 1-2 drops of D

    
    O directly to the NMR tube.
    
  • Shake and re-acquire immediately.[1]

  • Validation: The broad peaks at 8.80–9.20 ppm must disappear (exchange with D), while the aromatic signals (H3-H6) remain unchanged.

Visualization: NMR Decision Workflow

NMR_Workflow Sample This compound Sample Solubility Solubility Check Sample->Solubility DMSO Dissolve in DMSO-d6 (Stabilize H-bonds) Solubility->DMSO Preferred CDCl3 Dissolve in CDCl3 Solubility->CDCl3 Avoid Acquire Acquire 1H Spectrum DMSO->Acquire CheckNH Are N-H peaks visible? Acquire->CheckNH D2O_Add Add D2O & Shake CheckNH->D2O_Add Yes (Broad peaks > 8.5ppm) Invalid Re-assess (Salt/Impurity) CheckNH->Invalid No Exchange N-H Peaks Disappear? D2O_Add->Exchange Valid VALIDATED STRUCTURE Exchange->Valid Yes Exchange->Invalid No

Caption: Decision tree for NMR solvent selection and validation of exchangeable amidine protons.

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for distinguishing the amidine from the amide (hydrolysis product) or nitrile (precursor).

Diagnostic Bands
Functional GroupWavenumber (cm

)
IntensityDescription
N-H Stretch 3100 – 3400Medium/BroadAsymmetric/Symmetric stretching of

. Broader in HCl salts due to H-bonding.
C=N Stretch 1630 – 1660StrongCharacteristic Amidine band. Critical: Amides (

) typically appear higher (1650-1690), while Nitriles (

) appear at ~2230.
Pyridine Ring 1580 – 1600Medium/Sharp"Breathing" mode of the aromatic ring.
C-N Stretch 1000 – 1200VariableSingle bond C-N stretch connecting the amidine to the ring.
Quality Control Check
  • The "Water" Trap: this compound HCl is hygroscopic. A broad "hump" >3400 cm

    
     indicates water contamination.
    
  • Hydrolysis Alert: If a strong band appears ~1690 cm

    
    , the sample has likely hydrolyzed to Picolinamide  (amide form).
    

Part 4: Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular weight and provides structural fingerprints via fragmentation.[2]

Ionization Mode[1]
  • Method: Electrospray Ionization (ESI) in Positive Mode (+).

  • Observation: Amidine nitrogens are highly basic. Expect a dominant

    
     peak.[3]
    
  • Parent Ion:

    
     (Free base) or cation detection.
    
Fragmentation Logic (MS/MS)

The fragmentation of this compound follows a specific pathway driven by the stability of the pyridine ring and the lability of the amidine nitrogen.

  • Loss of Ammonia (

    
    ):  The primary fragmentation pathway involves the expulsion of a neutral ammonia molecule (Mass 17).
    
    • The resulting ion (

      
       105) corresponds to the 2-cyanopyridine  (nitrile) cation or a related acylium-like species.
      
  • Loss of HCN: Further fragmentation may lose HCN (Mass 27) from the pyridine ring, a common aromatic heterocycle behavior.

Visualization: Fragmentation Pathway

MS_Frag Parent Parent Ion [M+H]+ m/z 122 Transition Transition State Parent->Transition Collision Energy Fragment1 Fragment [M-17]+ (Loss of NH3) m/z 105 Transition->Fragment1 - NH3 (17 Da) Fragment2 Pyridine Cation (Ring Cleavage) Fragment1->Fragment2 - HCN (27 Da)

Caption: ESI-MS fragmentation pathway showing the characteristic loss of ammonia to form the nitrile cation.

Part 5: Integrated Structural Elucidation Workflow

To certify a batch of this compound, the following criteria must be met simultaneously. This prevents false positives from precursors (2-cyanopyridine) or degradation products (picolinamide).

TechniqueObservationValidation Criteria (Pass/Fail)
1. Appearance White/Off-white solidFail if yellow (oxidation) or wet (hygroscopic).
2. MS (ESI+)

(

)
Pass if Base Peak is 122. Fail if 105 (Nitrile) is dominant in soft ionization.
3. FT-IR Peak at ~1640 cm

Pass if sharp C=N. Fail if shift to 1690 (Amide) or 2230 (Nitrile).
4.

H NMR

8.8-9.2 (Broad)
Pass if signals disappear with D

O shake.
5. Elemental Chloride Content (if salt)Pass if AgNO

test is positive (white precipitate).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Pyridine-2-carboximidamide. NIST Chemistry WebBook, SRD 69.

  • Katritzky, A. R., et al. (2000). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Authoritative source on Amino-Imino tautomerism in pyridines).

Sources

Picolinimidamide solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Picolinimidamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a molecule of significant interest in medicinal chemistry and materials science, possesses solubility characteristics that are critical for its application and development. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We will explore the theoretical underpinnings of its solubility, present available quantitative data, and detail a robust experimental protocol for its determination. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection and optimization of experimental conditions.

Introduction: The Significance of this compound and Its Solubility

This compound, also known as pyridine-2-carboximidamide, is a heterocyclic compound featuring a pyridine ring and an amidine functional group.[1] The amidine group, in particular, imparts unique physicochemical properties, including the ability to act as a strong base and a versatile ligand for metal coordination.[2] These characteristics make this compound and its derivatives valuable building blocks in the synthesis of novel pharmaceuticals and functional materials.

Understanding the solubility of this compound is paramount for a multitude of applications. In drug development, solubility directly influences bioavailability, formulation strategies, and the design of purification processes. For materials science, controlling solubility is key to solution-phase synthesis, thin-film deposition, and crystal engineering. This guide aims to provide the necessary insights to navigate these challenges effectively.

Theoretical Framework: Factors Governing this compound Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" serves as a fundamental guideline. This compound's structure, containing both a polar pyridine ring and a hydrogen-bond-donating and -accepting amidine group, suggests a preference for polar solvents.

Key Influential Factors:
  • Hydrogen Bonding: The amidine group (-C(=NH)NH2) has both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms).[2][3] Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and protic polar solvents, are expected to be effective at solvating this compound.

  • Polarity: The overall polarity of the this compound molecule, arising from the electronegative nitrogen atoms in the pyridine ring and the amidine group, dictates its affinity for polar solvents. Solvents with a high dielectric constant can effectively screen the electrostatic interactions between solute molecules, facilitating dissolution.

  • pH and Ionization: The basic nature of the amidine group means that the pH of the solution can significantly impact solubility.[4] In acidic conditions, the amidine group can become protonated, forming a salt (e.g., this compound hydrochloride). This salt form generally exhibits higher solubility in polar solvents, including water, due to strong ion-dipole interactions.[4][5]

Diagram: Key Factors Influencing this compound Solubility

Caption: Interplay of solute and solvent properties determining this compound solubility.

Quantitative Solubility Data

Direct experimental data on the solubility of this compound free base in a wide range of organic solvents is not extensively reported in publicly available literature. However, data for its hydrochloride salt and related compounds provide valuable insights.

Table 1: Solubility Data for this compound Hydrochloride and Related Compounds

CompoundSolventSolubilityTemperature (°C)NotesReference
This compound Hydrochloride Not Specified2.22 mg/mL (predicted)Not SpecifiedThis is a computationally predicted value.[6]
Picolinamide Water100 mg/mLNot SpecifiedPicolinamide is structurally similar, lacking the imine group.[7]
Picolinamide DMSO50 mg/mLNot Specified[7]
Picolinic Acid WaterHighNot SpecifiedSignificantly more soluble in water than in ethanol or acetonitrile.[8]
Picolinic Acid EthanolLower than waterNot Specified[8]
Picolinic Acid AcetonitrileLower than waterNot Specified[8]

Note: The solubility of this compound free base is expected to differ from its hydrochloride salt. Generally, free bases are less soluble in water and more soluble in less polar organic solvents compared to their corresponding salts.

Based on general principles of amidine chemistry, this compound is expected to exhibit good solubility in polar organic solvents.[4] This would include solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various alcohols.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[9]

Materials and Equipment:
  • This compound (pure solid)

  • A range of organic solvents of interest (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[9]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by periodically measuring the concentration until it remains constant.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles. Pre-rinsing the filter with the saturated solution can minimize adsorption of the solute onto the filter.[9]

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known this compound concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Diagram: Experimental Workflow for Solubility Determination

G A 1. Preparation Add excess this compound to solvent B 2. Equilibration Shake at constant temperature (24-72h) A->B C 3. Phase Separation Centrifuge to pellet excess solid B->C D 4. Sample Collection Filter supernatant C->D E 5. Quantification Analyze by HPLC D->E F 6. Calculation Determine solubility E->F

Caption: Shake-flask method workflow for determining this compound solubility.

Conclusion and Future Outlook

While comprehensive experimental data on the solubility of this compound in a wide array of organic solvents remains to be fully elucidated in the public domain, the theoretical principles and data from related compounds provide a strong foundation for informed solvent selection. The basicity of the amidine group and its capacity for hydrogen bonding are the primary determinants of its solubility profile, indicating a preference for polar solvents. The provided experimental protocol offers a reliable method for generating precise solubility data tailored to specific research needs.

Future work should focus on systematically determining the solubility of both this compound free base and its various salts in a diverse set of organic solvents at different temperatures. Such data would be invaluable for the broader scientific community, accelerating the development of new therapeutics and advanced materials based on this versatile molecular scaffold.

References

  • Al-Burtomani, S. K. S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech. [Link]

  • Solubility of Things. (n.d.). Amidine | Solubility of Things. [Link]

  • PubChem. (n.d.). Pyridine-2-carboximidamide hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Factors that Affect Solubility. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • LibreTexts. (2020). Functional Groups In Organic Chemistry. [Link]

Sources

Thermal stability and decomposition of Picolinimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Decomposition Mechanics

Executive Summary

Picolinimidamide (Pyridine-2-carboximidamide) represents a class of N-heterocyclic amidines often utilized as bidentate ligands in coordination chemistry and as intermediates in pharmaceutical synthesis (e.g., thrombin inhibitors).[1]

While the hydrochloride salt (CAS 51285-26-8) exhibits moderate stability, the free base is thermodynamically metastable.[1] Crucially, the "melting point" often cited for the free base (~110°C) is effectively a decomposition onset temperature. This guide delineates the thermal degradation mechanisms—primarily deammoniation and hydrolysis—and provides a validated protocol for characterizing these events.

Chemical Identity & Structural Considerations

The thermal behavior of this compound is dictated by the amidine functional group (


) attached to the electron-withdrawing pyridine ring.
PropertySpecificationCritical Note
CAS (HCl Salt) 51285-26-8Most common commercial form due to stability.[1]
Formula

(Base)
The free base is prone to nucleophilic attack by water.[1]
Melting Point (HCl) 150–154°CSharp endotherm followed by decomposition.[1]
Melting Point (Base) ~110°C (dec.)[1]Warning: Melting is concurrent with deammoniation.[1]
Hygroscopicity HighMoisture accelerates hydrolysis to picolinamide.[1]
Tautomeric Influence

This compound exists in equilibrium between the imino (A) and amino (B) tautomers. While the amino form is predominant in the solid state due to lattice energy stabilization, heating disrupts this hydrogen-bonding network, lowering the activation energy for ammonia elimination.

Thermal Decomposition Mechanisms

The degradation of this compound follows two distinct, competing pathways driven by environmental conditions (presence of moisture) and thermal stress.

Pathway A: Thermal Deammoniation (Pyrolysis)

In an inert, dry atmosphere (e.g.,


 or Ar), the primary degradation route is the elimination of ammonia to reform the nitrile. This is a reverse-Pinner synthesis reaction.[1]
  • Mechanism: Proton transfer facilitates the cleavage of the

    
     single bond.
    
  • Reaction:

    
    
    
  • Product: 2-Cyanopyridine (volatile liquid/low-melting solid).[1]

Pathway B: Hydrolytic Degradation

Even trace moisture triggers hydrolysis. The amidine carbon is highly electrophilic.

  • Mechanism: Nucleophilic attack by water forms a tetrahedral intermediate, collapsing to release ammonia.

  • Reaction:

    
    
    
  • Product: Picolinamide (Melting point ~107°C).[1]

Pathway C: Salt Dissociation (HCl Salt specific)

For the hydrochloride salt, the initial thermal event is often the dissociation of the acid prior to or concurrent with decomposition.

  • Reaction:

    
    
    
Visualization of Decomposition Pathways

DecompositionPathways Start This compound (Free Base) TS_Deamm Transition State (Proton Transfer) Start->TS_Deamm Heat (Dry) >110°C TS_Hydro Tetrahedral Intermediate Start->TS_Hydro Heat + H2O (Hydrolysis) Salt This compound HCl Salt Salt->Start Dissociation (>150°C) Gas_HCl HCl (Gas) Salt->Gas_HCl Prod_Nitrile 2-Cyanopyridine (Nitrile) TS_Deamm->Prod_Nitrile Gas_NH3 NH3 (Gas) TS_Deamm->Gas_NH3 Prod_Amide Picolinamide (Amide) TS_Hydro->Prod_Amide TS_Hydro->Gas_NH3

Figure 1: Competing thermal decomposition pathways.[1] The dry thermal route yields nitriles, while moisture leads to amides. Both pathways evolve ammonia.[1]

Experimental Protocols

To accurately characterize the stability of this compound, a standard TGA run is insufficient due to the volatility of the breakdown products (2-cyanopyridine). The following protocol ensures mass balance closure.

Protocol A: Simultaneous TGA-DSC with Evolved Gas Analysis (EGA)

Objective: Distinguish between melting, sublimation, and chemical decomposition.

  • Instrument: TGA/DSC coupled with Mass Spectrometry (MS) or FTIR.

  • Sample Prep:

    • Mass: 5–10 mg.

    • Crucible: Alumina (open) for dehydration study; Aluminum (hermetically sealed with pinhole) for decomposition kinetics (prevents premature sublimation of the nitrile).

  • Atmosphere: High-purity Nitrogen (

    
    ) at 50 mL/min.
    
  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 350°C.

  • Data Interpretation (Expected Signals):

Temperature RangeTGA Signal (Mass Loss)DSC SignalMS Signal (m/z)Interpretation
50–100°C < 1% (if dry)Flat18 (

)
Surface moisture desorption.
110–120°C Onset of rapid lossEndotherm (Sharp)-Melting of Free Base (if present).[1]
150–160°C Major Step 1Endotherm (Broad)36/38 (

), 17 (

)
Melting/Dissociation of HCl salt.[1]
160–250°C Major Step 2Exotherm (Weak)17 (

), 52 (

)
Deammoniation to nitrile; Nitrile evaporation.[1]
Protocol B: Isothermal Stress Testing (Accelerated Stability)

Objective: Determine shelf-life stability.

  • Method: Incubate samples in sealed glass ampoules at 40°C, 60°C, and 80°C for 7 days.

  • Analysis: Dissolve residue in DMSO-d6 and analyze via 1H-NMR .

  • Marker: Look for the disappearance of the amidine proton signal (~9.0–9.5 ppm) and the appearance of the amide proton signal (~7.6, 8.1 ppm).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Analysis Simultaneous Thermal Analysis Sample This compound Sample TGA TGA (Mass Change) Sample->TGA DSC DSC (Heat Flow) Sample->DSC MS Mass Spec (Gas ID) TGA->MS Off-gas Decision Data Correlation TGA->Decision DSC->Decision MS->Decision Result_A Endotherm + No Mass Loss = Pure Melting Decision->Result_A Result_B Endotherm + Mass Loss (m/z 17) = Decomposition Decision->Result_B Result_C Mass Loss (m/z 18) = Dehydration Decision->Result_C

Figure 2: Workflow for differentiating phase transitions from chemical degradation.

Storage and Handling Recommendations

Based on the thermal instability and hygroscopicity:

  • Temperature: Store at +2°C to +8°C (Refrigerated). For long-term reference standards, -20°C is preferred.[1]

  • Atmosphere: Store under Argon or Nitrogen. The free base rapidly yellows in air due to oxidation and hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas which may catalyze surface decomposition in the presence of moisture.

References

  • National Institutes of Health (NIH). (2023). Thermal Decomposition Path of Imidazoline/Dimethyl Succinate Hybrids. (Analogous amidine decomposition mechanisms). Retrieved October 26, 2023, from [Link]

  • Chemistry Steps. (2025). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (Reverse mechanism explanation). Retrieved October 26, 2023, from [Link]

Sources

Technical Monograph: Picolinimidamide Derivatives & Arylamidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: T-2307 and Structural Analogues Context: Novel Antifungal Pharmacophores Targeting Mitochondrial Bioenergetics

Executive Summary

The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of antifungals with novel mechanisms of action (MOA). Picolinimidamide derivatives, exemplified by the arylamidine T-2307 , represent a breakthrough class that bypasses the ergosterol and glucan synthase pathways entirely.

This guide dissects the technical architecture of this class, focusing on its unique "Trojan Horse" uptake mechanism via polyamine transporters and its subsequent disruption of the fungal mitochondrial membrane potential ($ \Delta\Psi_m $).

Structural Basis & SAR Analysis

The pharmacophore of T-2307 and its analogues relies on a rigid central core linked to terminal cationic moieties. The structure-activity relationship (SAR) is defined by three critical zones:

  • The Recognition Motif (Amidine/Imidamide): Terminal amidine groups are essential for recognition by the polyamine transporter (Agp2p in yeast).

  • The Linker Region: A propyl-piperidine-propyl ether chain provides the necessary lipophilicity and spatial separation to span the mitochondrial membrane interface.

  • The Core Scaffold: The picolinamide (pyridine-2-carboxamide) moiety confers rigidity and metabolic stability compared to earlier flexible diamidines like pentamidine.

Visualization: SAR Logic Flow

SAR_Analysis Core Picolinamide Core (Scaffold Rigidity) Linker Propyl-Piperidine Linker (Lipophilicity & Spacing) Core->Linker Stabilizes Tail Terminal Amidine (Transporter Recognition) Linker->Tail Positions Activity Mitochondrial Accumulation Linker->Activity Membrane Insertion Tail->Activity Drives Uptake

Figure 1: Structural determinants of T-2307 efficacy. The interplay between the cationic tail and lipophilic linker is critical for dual-phase transport (cellular uptake and mitochondrial targeting).

Mechanism of Action (MOA)

Unlike azoles or echinocandins, T-2307 acts as a mitochondriotoxic agent. Its selectivity is driven by transport , not target conservation. Mammalian cells lack the specific high-affinity spermine/spermidine transporters found in fungi, preventing toxic accumulation in human mitochondria.

The "Trojan Horse" Cascade
  • Selective Uptake: T-2307 mimics polyamines (spermine) and is actively imported by the Agp2 transporter (in S. cerevisiae and C. glabrata).

  • Mitochondrial Localization: Once cytosolic, the lipophilic cation is driven into the mitochondrial matrix by the electronegative potential of the inner mitochondrial membrane (IMM).

  • Respiratory Collapse: The compound inhibits Respiratory Chain Complexes III and IV, leading to a collapse of $ \Delta\Psi_m $ and cessation of ATP synthesis.

Visualization: Pathway Dynamics

MOA_Pathway Extracellular Extracellular T-2307 Transporter Agp2 Polyamine Transporter Extracellular->Transporter Recognition Cytosol Fungal Cytosol (Accumulation) Transporter->Cytosol Active Transport Mitochondria Mitochondrial Matrix Cytosol->Mitochondria Driven by ΔΨm Complex Complex III/IV Inhibition Mitochondria->Complex Binding Death ATP Depletion & Cell Death Complex->Death Collapse of Potential

Figure 2: The selective toxicity pathway. Note that mammalian cells lack the Agp2 homologue, preventing the initial uptake step.

Synthetic Methodology

The synthesis of this compound derivatives generally requires a convergent approach, coupling a picolinic acid core with an amine-containing linker, followed by the conversion of terminal nitriles to amidines.

Protocol: Late-Stage Pinner Reaction for Amidine Formation

Objective: Convert a nitrile precursor into the active amidine moiety.

Reagents:

  • Anhydrous Ethanol (EtOH)

  • Dry Hydrogen Chloride (HCl) gas

  • Ammonia (NH3) in EtOH or Ammonium Carbonate

Step-by-Step Workflow:

  • Imidate Formation (Pinner Salt):

    • Dissolve the nitrile-containing intermediate (e.g., 4-[3-(1-piperidinyl)propoxy]benzonitrile derivative) in anhydrous EtOH.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30–60 minutes until saturation.

    • Seal the vessel and stir at 4°C for 24–48 hours.

    • Validation: Monitor by IR spectroscopy (disappearance of -CN stretch at ~2225 cm⁻¹).

    • Precipitate the imidate ester hydrochloride by adding anhydrous diethyl ether. Filter and dry under vacuum.

  • Amidine Conversion:

    • Resuspend the imidate ester intermediate in anhydrous EtOH.

    • Add excess ethanolic ammonia (2.0 M) or ammonium carbonate.

    • Stir at room temperature for 12–24 hours.

    • Evaporate solvent to yield the crude amidine hydrochloride.

  • Purification:

    • Purify via reverse-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

    • Lyophilize to obtain the final salt.

Visualization: Synthetic Flow

Synthesis_Flow Step1 Nitrile Precursor Step2 Pinner Reaction (HCl/EtOH) Step1->Step2 Step3 Imidate Ester Intermediate Step2->Step3 Step4 Ammonolysis (NH3/EtOH) Step3->Step4 Final Arylamidine (T-2307 Analogue) Step4->Final

Figure 3: Pinner synthesis route for converting nitrile precursors to the bioactive amidine pharmacophore.

Biological Evaluation Protocols

To validate the efficacy and mechanism of synthesized analogues, the following assays are mandatory.

A. Antifungal Susceptibility Testing (MIC)

Strict adherence to CLSI M27-A3 standards is required for reproducibility.

  • Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Inoculum:

    
     to 
    
    
    
    cells/mL.
  • Incubation: 35°C for 24–48 hours.

  • Endpoint: The lowest concentration causing significant reduction (≥50%) in turbidity compared to growth control.

B. Mitochondrial Membrane Potential Assay ($ \Delta\Psi_m $)

This assay confirms the MOA. If the compound kills fungi but does not collapse $ \Delta\Psi_m $, it is not a T-2307-like biological equivalent.

Protocol:

  • Preparation: Harvest C. albicans cells in exponential phase.

  • Treatment: Incubate cells with the test compound (at 1x and 4x MIC) for 2 hours.

    • Positive Control:[1] CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 10 µM (uncoupler).

    • Negative Control: DMSO vehicle.[2]

  • Staining: Add DiOC6(3) (3,3'-dihexyloxacarbocyanine iodide) or MitoTracker Red to a final concentration of 50 nM. Incubate for 30 mins in the dark.

  • Analysis: Analyze via Flow Cytometry (FL1 channel for DiOC6(3)).

    • Result: A left-shift in fluorescence intensity indicates depolarization (loss of potential).

Comparative Data Profile (Representative)
CompoundTargetMIC (µg/mL) vs C. albicansMammalian Cytotoxicity (CC50)Selectivity Index
T-2307 Mitochondria (

)
0.001 – 0.004> 100 µM> 25,000
Fluconazole Ergosterol (ERG11)0.25 – 64.0> 100 µMVariable
Pentamidine DNA/Mitochondria0.5 – 4.0Low (Toxic)Low

References

  • Mitsuyama, J. et al. (2008). In vitro and in vivo antifungal activities of T-2307, a novel arylamidine.[1][3][4][5][6][7] Antimicrobial Agents and Chemotherapy.[8][1][9][10]

  • Shibata, T. et al. (2012).[1] T-2307 Causes Collapse of Mitochondrial Membrane Potential in Yeast.[1][2][3][4][5][7][10] Antimicrobial Agents and Chemotherapy.[8][1][9][10]

  • Nishikawa, H. et al. (2010). Uptake of T-2307, a novel arylamidine, in Candida albicans.[6] Journal of Antimicrobial Chemotherapy.

  • Wiederhold, N. P. et al. (2020).[11] The Novel Arylamidine T-2307 Demonstrates In Vitro and In Vivo Activity against Candida auris.[10][11] Antimicrobial Agents and Chemotherapy.[8][1][9][10]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[8][12][13] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[8][12][13]

Sources

Picolinimidamide safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinimidamide (T-2307) is a novel, investigational arylamidine antifungal agent that has demonstrated potent activity against Candida species (including echinocandin- and azole-resistant strains), Cryptococcus neoformans, and Aspergillus species. Unlike traditional antifungals that target the cell wall or ergosterol synthesis, T-2307 functions by selectively collapsing the fungal mitochondrial membrane potential (ΔΨm) .

Critical Safety Notice: As an investigational compound, T-2307 lacks a fully harmonized GHS (Globally Harmonized System) hazard classification in many jurisdictions. Consequently, it must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) using Universal Precautions. This guide synthesizes current mechanistic understanding with rigorous safety protocols to ensure researcher protection and experimental integrity.

Compound Profile & Mechanism of Action

To handle T-2307 safely, one must understand its biological behavior. Its selectivity for fungal mitochondria over mammalian mitochondria is the basis of its therapeutic index, but this does not negate the risk of toxicity in concentrated powder form.

Chemical Identity
  • Common Name: T-2307 (this compound)

  • Chemical Class: Arylamidine[1][2]

  • CAS Number (Salt Form): 873546-38-4 (Pentahydrate Trihydrochloride) – Most common for research.

  • CAS Number (Free Base): 873546-31-7[3]

  • Appearance: White to off-white powder.

Mechanism of Action (MOA)

T-2307 is actively transported into fungal cells via the spermine/spermidine transport system (specifically the transporter regulated by Agp2 ). Once intracellular, it localizes to the mitochondria, where it inhibits respiratory chain complexes III and IV. This inhibition causes a rapid collapse of the mitochondrial membrane potential (ΔΨm), halting ATP production and leading to fungicidal effects.

Visualizing the Pathway:

T2307_Mechanism T2307_Ext T-2307 (Extracellular) Transporter Polyamine Transporter (Agp2-regulated) T2307_Ext->Transporter Uptake T2307_Int T-2307 (Intracellular) Transporter->T2307_Int Translocation Mito Fungal Mitochondria (Complex III/IV) T2307_Int->Mito Localization MMP_Collapse Collapse of ΔΨm (Membrane Potential) Mito->MMP_Collapse Inhibition ATP_Drop ATP Depletion & ROS Generation MMP_Collapse->ATP_Drop Metabolic Failure Death Fungicidal Effect ATP_Drop->Death Cell Death

Caption: Figure 1. Mechanism of Action of T-2307. The compound exploits polyamine transporters to target fungal mitochondria, inducing metabolic collapse.

Hazard Identification & Safety Profile

Warning: Do not confuse T-2307 with "Picolinamide" (CAS 1452-77-3). Picolinamide is a simple precursor with a mild safety profile. T-2307 is a complex, potent bioactive agent.

GHS Classification (Inferred)

Because T-2307 is investigational, a definitive SDS is often unavailable. Researchers must adopt the "Worst-Case" Precautionary Principle . Based on its structural similarity to Pentamidine (a known toxic agent causing hypotension, hypoglycemia, and nephrotoxicity), the following hazards should be assumed:

Hazard CategoryHazard Statement (Inferred)Precaution
Acute Toxicity (Oral) H301: Toxic if swallowed.Do not eat/drink in lab. Wash hands thoroughly.[4]
Target Organ Toxicity H373: May cause damage to organs (Kidneys, Pancreas) through prolonged exposure.Avoid chronic inhalation of dust.
Eye/Skin Irritation H319/H315: Causes serious eye irritation/skin irritation.Wear nitrile gloves and safety goggles.
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child.Pregnant personnel should avoid handling.
Occupational Exposure Band (OEB)

Treat T-2307 as OEB 4 (1–10 µg/m³) until specific toxicology data proves otherwise. This requires handling in a contained environment (biosafety cabinet or chemical fume hood).

Handling, Storage & Emergency Protocols

This section outlines the operational "Standard Operating Procedure" (SOP) for T-2307.

Storage Requirements
  • Solid State: Store at -20°C . Desiccate to prevent hydrolysis. Protect from light.

  • Stock Solution (DMSO): Stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles (aliquot immediately).

  • Container: Amber glass or foil-wrapped polypropylene to minimize photodegradation.

Handling Workflow (Decision Tree)

Handling_Protocol Start Start: T-2307 Handling PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat, N95/P100 (if open bench) Start->PPE Form Form of Compound? PPE->Form Solid Solid Powder Form->Solid Liquid Liquid Stock (DMSO) Form->Liquid Weighing Weigh inside Chemical Fume Hood or Static-Free Box Solid->Weighing Dilution Dilute in Media/Buffer (Secondary Containment) Liquid->Dilution Solubilization Dissolve in DMSO (See Solubility Table) Weighing->Solubilization Solubilization->Dilution Waste Disposal: High-Temp Incineration (Biohazard/Chem Stream) Dilution->Waste

Caption: Figure 2.[5] Safe Handling Decision Tree. Prioritize containment during the solid-weighing phase to prevent inhalation.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG400) if available, or copious soap and water for 15 minutes.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses.[4]

  • Spill Cleanup:

    • Evacuate area if dust is airborne.[4][5]

    • Don full PPE (including respiratory protection).

    • Wet the powder with a paper towel dampened in ethanol (to prevent dust).

    • Clean surface with 10% bleach followed by 70% ethanol.

Experimental Preparation: Solubility & Formulation

To ensure reproducibility, precise formulation is required. T-2307 is typically supplied as the trihydrochloride salt , which aids water solubility, but DMSO is preferred for long-term stock stability.

Solubility Data
SolventSolubility LimitComments
Water ~10–20 mg/mLGood for immediate use. Prone to hydrolysis over long periods.
DMSO > 50 mg/mLPreferred for Stock. Stable at -20°C.
Ethanol ~5 mg/mLLower solubility; not recommended for high-concentration stocks.
Stock Solution Protocol (10 mM)

Target: Prepare 1 mL of 10 mM T-2307 stock. Assumption: Molecular Weight of T-2307 (Trihydrochloride Pentahydrate) ≈ 637.04 g/mol (Verify specific batch MW on CoA).

  • Calculate Mass:

    
    
    
    
    
  • Weighing: Weigh 6.37 mg of T-2307 powder in a fume hood.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO. Vortex until clear (approx. 30 seconds).

  • Sterilization: If required for cell culture, filter through a 0.22 µm PTFE or Nylon filter (Do not use cellulose acetate as it may bind the drug).

  • Aliquot: Dispense into 50 µL aliquots in amber tubes. Freeze at -20°C.

References

  • Mitsuyama, J., et al. (2008). In Vitro and In Vivo Antifungal Activities of T-2307, a Novel Arylamidine. Antimicrobial Agents and Chemotherapy.[1][2]

  • Shibata, T., et al. (2012). T-2307 Causes Collapse of Mitochondrial Membrane Potential in Yeast. Antimicrobial Agents and Chemotherapy.[1][2]

  • Nishikawa, H., et al. (2016). T-2307, a novel arylamidine, is transported into Candida albicans by a high-affinity spermine and spermidine carrier regulated by Agp2. Journal of Antimicrobial Chemotherapy.

  • MedChemExpress. T-2307 Product Information and Safety Guidelines.

  • Wiederhold, N. P., et al. (2016). The Novel Arylamidine T-2307 Maintains In Vitro and In Vivo Activity against Echinocandin-Resistant Candida albicans.[1] Antimicrobial Agents and Chemotherapy.[1][2]

Sources

GHS hazard and precautionary statements for Picolinimidamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the GHS Hazard and Precautionary Statements for Picolinimidamide

Introduction: Navigating the Chemical Safety Landscape

This compound, a pyridinecarboximidamide, serves as a valuable building block in medicinal chemistry and drug development. Its structural motifs are of significant interest to researchers exploring novel therapeutic agents. However, like any chemical substance, understanding its intrinsic hazards is a prerequisite for safe handling and successful experimentation. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the universal framework for this understanding. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the , moving beyond mere lists to explain the causality behind safety protocols and ensure a self-validating system of laboratory practice.

Section 1: Consolidated GHS Hazard Profile of this compound

The first step in any laboratory workflow is a thorough hazard assessment. This compound presents several health and environmental hazards that must be understood and mitigated. Data from various suppliers and databases indicate a consistent, albeit sometimes varied, hazard profile. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material in use, as classifications can differ slightly between suppliers or for different forms of the compound (e.g., the free base versus a salt like this compound Hydrochloride).

The primary hazards associated with this compound are summarized below. The signal word assigned to this combination of hazards is typically "Danger" due to the risk of serious eye damage[1].

GHS Hazard ClassCategoryHazard Statement CodeHazard Statement Text
Acute Toxicity, OralCategory 4H302Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[1][2][3][4]
Serious Eye Damage/Eye IrritationCategory 1H318Causes serious eye damage[1]
Specific Target Organ Toxicity, Single ExposureCategory 3H335May cause respiratory irritation[1][5][6]
Hazardous to the Aquatic Environment, Short-termCategory 3H402Harmful to aquatic life

Expert Analysis of Hazard Statements:

  • H302 - Harmful if swallowed: This classification falls under Acute Toxicity (Oral), Category 4. It signifies that accidental ingestion of a relatively small quantity of this compound can cause significant health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing meticulous personal hygiene[1].

  • H315 - Causes skin irritation: A Category 2 classification indicates that direct contact can cause inflammation, redness, and discomfort[1][2][3][4]. This hazard is the primary driver for precautionary statements mandating the use of protective gloves and clothing.

  • H318 - Causes serious eye damage: This is a Category 1 hazard and is among the most severe classifications for this compound[1]. It implies a risk of irreversible or long-term damage to the eye upon contact. The distinction between "eye irritation" (H319) and "serious eye damage" (H318) is critical; H318 necessitates more stringent eye protection, such as chemical splash goggles or a face shield, as standard safety glasses may not provide adequate protection.

  • H335 - May cause respiratory irritation: As a Category 3 Specific Target Organ Toxicity (STOT) hazard, this compound dust or aerosols can irritate the respiratory tract[1][5][6]. This necessitates handling the solid material in a well-ventilated area, preferably within a fume hood, to prevent inhalation.

  • H402 - Harmful to aquatic life: This environmental hazard classification requires careful consideration for waste disposal. This compound should not be released into drains or the environment. All waste must be collected and disposed of according to institutional and local environmental regulations.

Section 2: GHS Pictograms and Signal Word

The GHS uses standardized pictograms for at-a-glance hazard recognition. Based on the consolidated hazard profile, the following pictograms must be displayed on the label for this compound:

PictogramMeaningAssociated Hazards

Exclamation Mark Acute Toxicity (oral), Skin Irritant, Respiratory Irritant

Corrosion Serious Eye Damage

The designated Signal Word is Danger . This word is used for more severe hazards and is triggered in this case by the H318 "Causes serious eye damage" classification[1].

Section 3: Precautionary Statements (P-Statements) for Safe Handling

Precautionary statements provide explicit, actionable instructions for minimizing the risks associated with the identified hazards. They are logically grouped into four categories.

Prevention

These statements are foundational to a safe experimental protocol.

P-Statement CodeP-Statement TextExpert Rationale and Protocol Integration
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5]Directly mitigates the H335 respiratory irritation hazard. Protocol: Always handle solid this compound in a certified chemical fume hood. When weighing, use an enclosure or a ventilated balance safety enclosure.
P264Wash skin thoroughly after handling.[2][3]Addresses the H315 skin irritation hazard and the risk of accidental ingestion from contaminated hands. Protocol: After handling the material and before leaving the lab, wash hands and forearms thoroughly with soap and water.
P270Do not eat, drink or smoke when using this product.[1]A fundamental laboratory practice that directly prevents accidental ingestion (H302).
P271Use only outdoors or in a well-ventilated area.[1][5]Reinforces the requirement to control airborne exposure (H335). In a research setting, this translates to using a chemical fume hood.
P273Avoid release to the environment.This is the primary control for the H402 aquatic toxicity hazard. Protocol: All contaminated materials (e.g., pipette tips, weighing paper) and excess reagents must be disposed of in a designated hazardous waste container, never in the trash or sink.
P280Wear eye protection/face protection.[2][3]The most critical preventive measure. Protocol: Due to the H318 risk of serious eye damage, chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant splash risk.
Response

These statements dictate the immediate actions to take in the event of an exposure.

P-Statement CodeP-Statement TextExpert Rationale and Protocol Integration
P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.Addresses H302. Emergency Protocol: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Have the SDS available for medical personnel.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2][3][5]The immediate first aid for skin contact (H315). Emergency Protocol: Remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]First aid for respiratory exposure (H335). Emergency Protocol: Move the affected individual to an area with fresh air. If breathing is difficult, administer oxygen and seek medical help.
P305 + P351 + P338 + P310IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.This detailed procedure is a direct consequence of the severe H318 hazard. Emergency Protocol: Seconds are critical. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if possible without causing further injury. Seek immediate, professional medical attention.
P332 + P317If skin irritation occurs: Get medical help.[1]A follow-up to P302+P352, indicating that medical attention is necessary if irritation persists after initial washing.
Storage

Proper storage is essential for maintaining chemical integrity and preventing accidental exposure.

P-Statement CodeP-Statement TextExpert Rationale and Protocol Integration
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1]Prevents the release of dust or vapors into the laboratory environment. Protocol: Store in a designated, clearly labeled cabinet away from incompatible materials. Ensure the container cap is securely fastened after each use.
P405Store locked up.[1][5]This statement is often associated with chemicals of higher toxicity or security concern. It ensures that only authorized and trained personnel have access to the material.
Disposal

Safe disposal protects both personnel and the environment.

P-Statement CodeP-Statement TextExpert Rationale and Protocol Integration
P501Dispose of contents/container to in accordance with local regulation.[1][5]A directive to follow established hazardous waste procedures, driven by both the human health hazards and the H402 environmental hazard. Protocol: Collect all this compound waste in a clearly labeled, sealed hazardous waste container for collection by environmental health and safety professionals.

Section 4: A Self-Validating Workflow for GHS-Based Chemical Safety

To ensure scientific integrity and trustworthiness in experimental design, safety protocols must be a self-validating system. The following workflow illustrates how to derive and implement necessary safety controls directly from GHS information, ensuring that every choice is backed by authoritative data.

GHS_Workflow cluster_prep Phase 1: Pre-Experiment Assessment cluster_response Phase 3: Emergency & Disposal Planning Procure Procure Chemical: This compound LocateSDS Locate & Review Vendor-Specific SDS Procure->LocateSDS Mandatory First Step Identify Identify Hazards: - H-Statements - Pictograms - Signal Word LocateSDS->Identify PPE Determine PPE - Goggles & Face Shield (H318) - Nitrile Gloves (H315) - Lab Coat Identify->PPE H318, H315 EngControls Define Engineering Controls - Fume Hood (H335) - Eyewash Station Access (H318) Identify->EngControls H335, H318 Storage Establish Storage Protocol - Tightly Closed (P403) - Ventilated Area (P403) - Locked Cabinet (P405) Identify->Storage P403, P405 Emergency Define Emergency Response - Eyewash/Shower (P305) - First Aid for Skin/Inhalation - SDS for Medics Identify->Emergency All H-Statements Disposal Define Disposal Protocol - Segregated Hazardous Waste - No Sink/Trash Disposal (H402) - Follow P501 Identify->Disposal H402, P501

Sources

The Picolinimidamide Moiety: Reactivity, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fundamental reactivity, synthesis, and applications of the picolinimidamide moiety.

An In-Depth Technical Guide for Medicinal & Coordination Chemists

Executive Summary & Structural Definition

The This compound moiety (Pyridine-2-carboximidamide) represents a privileged scaffold in both medicinal chemistry and organometallic catalysis.[1] Structurally, it consists of a pyridine ring fused at the C2 position to an amidine group (


).[1]

This moiety acts as a bidentate ligand in coordination chemistry and a bioisostere for guanidine or benzamidine in drug design.[1] Its utility is defined by three core reactivity patterns:

  • Tunable Basicity: The electron-withdrawing nature of the pyridine ring modulates the pKa of the amidine, making it less basic than alkyl amidines but sufficiently protonated at physiological pH to mimic arginine.[1]

  • Chelation Potential: The proximity of the pyridine nitrogen (

    
    ) and the amidine nitrogen (
    
    
    
    ) allows for the formation of stable 5-membered chelate rings with transition metals.[1]
  • Hydrolytic Susceptibility: The amidine carbon is electrophilic; under aqueous conditions, it is prone to hydrolysis, reverting to the thermodynamically stable picolinamide.[1]

Electronic Structure & Tautomerism

The reactivity of this compound is governed by its tautomeric equilibrium.[1] Unlike simple benzamidines, this compound possesses an intramolecular hydrogen bond acceptor (the pyridine nitrogen) that influences the preferred tautomer.[1]

Tautomeric Equilibrium

In non-polar solvents, the E-isomer is often stabilized by an intramolecular hydrogen bond between the amidine proton and the pyridine nitrogen.[1] This "pre-organized" state is critical for its efficacy as a bidentate ligand.[1]

Tautomerism Figure 1: Tautomeric equilibrium of this compound. The intramolecular H-bond (N-H...N) stabilizes Tautomer A. T1 Tautomer A (Amino-Imino) Stabilized by H-bond TS Proton Transfer Transition State T1->TS Fast T2 Tautomer B (Di-amino-like) Less Stable TS->T2 Equilibrium

[1]

Basicity (pKa)
  • Alkyl Amidines: pKa ~ 12.0[1]

  • Benzamidine: pKa ~ 11.6[1]

  • This compound: pKa ~ 8.5 – 10.0

    • Mechanism:[1][2][3][4][5] The pyridine ring exerts a negative inductive effect (-I), withdrawing electron density from the amidine carbon and destabilizing the protonated cation relative to alkyl analogs.[1] This lower pKa improves bioavailability by ensuring a fraction of the molecule remains uncharged at intestinal pH (approx. 6-7), aiding membrane permeability.[1]

Synthetic Pathways[1][6]

Synthesis of the this compound moiety generally proceeds from 2-cyanopyridine.[1] The choice of method depends on substrate sensitivity and the need for anhydrous conditions.[1]

Method A: The Pinner Synthesis (Classical)

This method involves the acid-catalyzed addition of an alcohol to the nitrile to form an imidate ester, followed by ammonolysis.[1]

  • Pros: Robust, scalable, uses inexpensive reagents.[1]

  • Cons: Requires anhydrous HCl; harsh conditions can hydrolyze sensitive functional groups.[1]

Method B: LiHMDS Addition (Modern)

A direct addition of Lithium Hexamethyldisilazide (LiHMDS) to the nitrile, followed by acidic workup.[1]

  • Pros: Mild conditions, high yield, avoids isolation of unstable imidates.[1]

  • Cons: Requires inert atmosphere and cryogenic temperatures (-78°C to 0°C).[1]

Synthesis Figure 2: Primary synthetic routes for this compound generation. Nitrile 2-Cyanopyridine Imidate Imidate Ester HCl (Intermediate) Nitrile->Imidate 1. MeOH, HCl (gas) 0°C, Anhydrous Silyl N-Silylated Amidine (Li-Salt) Nitrile->Silyl 1. LiHMDS, THF 0°C to RT Amidine This compound HCl (Final Product) Imidate->Amidine 2. NH3 / MeOH Silyl->Amidine 2. HCl / EtOH (Deprotection)

[1]

Fundamental Reactivity & Degradation[1]

Understanding the degradation pathways is critical for formulation and storage.[1]

Hydrolysis

The primary degradation pathway is hydrolysis of the amidine group to picolinamide .[1] This reaction is pH-dependent and catalyzed by both acids and bases.[1]

  • Mechanism: Nucleophilic attack of water at the amidine carbon (

    
    ).[1]
    
  • Prevention: Store as the HCl salt in a desiccator.[1] In solution, maintain pH < 6 or use non-aqueous co-solvents (DMSO/PEG) to reduce water activity.[1]

Coordination Chemistry (The "Persilylamidine" Route)

For organometallic applications, the hydrochloride salt is often unsuitable due to the release of corrosive HCl upon complexation.[1]

  • Advanced Reagent: N,N,N'-tris(trimethylsilyl)-2-pyridinecarboximidamide.[1]

  • Reactivity: Reacts with metal halides (

    
    ) to eliminate volatile trimethylsilyl chloride (
    
    
    
    ), yielding clean metal-amidinates.[1]
  • Structure: Forms a 4-membered

    
     chelate or a 5-membered 
    
    
    
    chelate depending on the metal's bite angle preference.

Medicinal Chemistry Applications

The this compound moiety functions as a potent Arginine Mimetic .[1]

Protease Inhibition (Factor Xa & PACE4)

Serine proteases (e.g., Thrombin, Factor Xa) possess an S1 specificity pocket containing an Aspartate residue (Asp189 in Factor Xa).[1]

  • Binding Mode: The protonated amidine group of this compound forms a salt bridge with the Aspartate carboxylate.[1]

  • Selectivity: The pyridine ring allows for additional pi-stacking interactions or hydrogen bonding within the S1 pocket, offering a vector to tune selectivity against related proteases (e.g., separating Factor Xa activity from Thrombin).[1]

  • Case Study: While Betrixaban utilizes a benzamidine scaffold, the structure-activity relationship (SAR) data leading to its discovery heavily relied on 2-amidinopyridine derivatives to optimize the pKa and solubility profile of the S1 binder.[1]

Bioisosterism

This compound is often swapped for:

  • Guanidine: To lower basicity and improve oral bioavailability.[1]

  • Benzamidine: To introduce a heteroatom (pyridine N) for additional H-bond acceptance.[1]

Experimental Protocols

Protocol A: Synthesis via LiHMDS (Standard Laboratory Scale)

Objective: Synthesis of this compound Hydrochloride from 2-Cyanopyridine.

Reagents:

  • 2-Cyanopyridine (1.0 eq)[1]

  • LiHMDS (1.0 M in THF, 1.1 eq)[1]

  • Ethanolic HCl (3 M)[1]

  • Anhydrous THF[1]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Addition: Charge with 2-Cyanopyridine (10 mmol) and anhydrous THF (20 mL). Cool to 0°C.[1]

  • Reaction: Dropwise add LiHMDS (11 mL, 11 mmol) over 15 minutes. The solution will turn dark orange/brown.[1] Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

    • Checkpoint: Monitor by TLC (disappearance of nitrile).[1]

  • Quench: Cool back to 0°C. Carefully add Ethanolic HCl (10 mL) to quench the lithium salt. A white precipitate (LiCl) may form.[1]

  • Isolation: Concentrate the mixture in vacuo to remove THF. The residue is the crude amidine HCl.[1]

  • Purification: Recrystallize from Ethanol/Ether.

    • Expected Yield: 75-85%[1]

    • Characterization: 1H NMR (DMSO-d6) should show broad singlets at ~9.0-9.5 ppm (Amidine NH).[1]

Protocol B: Hydrolytic Stability Assay

Objective: Determine the half-life (


) of the moiety in physiological buffer.

Procedure:

  • Prepare a 10 mM stock solution of this compound HCl in DMSO.[1]

  • Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[1]

  • Sampling: Inject 10 µL aliquots into an HPLC at t=0, 1h, 4h, 8h, 24h.

  • Analysis: Monitor absorbance at 254 nm.

    • Peak A (RT ~ 2.5 min): this compound.[1][6][7]

    • Peak B (RT ~ 4.0 min): Picolinamide (Hydrolysis product).[1]

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .[1]

References

  • Synthesis & Reactivity: Garigipati, R. S. (1990).[1] Practical synthesis of amidines from nitriles. Tetrahedron Letters, 31(14), 1969-1972.[1] Link

  • Medicinal Application (PACE4): Levesque, C., et al. (2018).[1] Improving the Selectivity of PACE4 Inhibitors through Modifications of the P1 Residue. Journal of Medicinal Chemistry, 61(23).[1] Link[1]

  • Coordination Chemistry: Coles, M. P. (2006).[1] The coordination chemistry of the N,N'-bis(trimethylsilyl)benzamidinato ligand. Dalton Transactions.[1] Link

  • Factor Xa Inhibitors: Zhang, P., et al. (2009).[1] Discovery of betrixaban... a highly potent, selective, and orally efficacious factor Xa inhibitor.[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Physical Properties: this compound Hydrochloride Product Page & Safety Data. TCI Chemicals. Link

Sources

Theoretical and Computational Studies of Picolinimidamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the theoretical and computational analysis of Picolinimidamide (


) and its 

-substituted derivatives. These compounds represent a critical scaffold in medicinal chemistry, acting as bioisosteres of picolinamides and serving as versatile bidentate ligands in coordination chemistry.

This document details the causal relationships between electronic structure and biological activity, specifically focusing on Density Functional Theory (DFT) for tautomeric analysis and Molecular Dynamics (MD) for evaluating binding stability against oncogenic targets like Aurora-B Kinase .

Part 1: Molecular Architecture & Tautomeric Equilibria (DFT Focus)

The Tautomeric Challenge

The core reactivity of this compound is governed by its amidine group (


), which exhibits prototropic tautomerism. Understanding the preference between the imino and amino forms, and the subsequent 

/

isomerization, is the prerequisite for any docking study.

Causality Insight: The pyridine nitrogen atom acts as a hydrogen bond acceptor. In the


-conformer of the imino form, an Intramolecular Hydrogen Bond (IHB)  is formed between the pyridine nitrogen and the amidine hydrogen. This pre-organization reduces the entropic penalty during ligand binding and metal coordination.
Computational Workflow (DFT)

To accurately predict these properties, the following protocol is standardized using the B3LYP hybrid functional.

Protocol 1: Geometry Optimization & Electronic Property Calculation
  • Software Setup: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p). The diffuse functions (

    
    ) are mandatory to describe the lone pair interactions on the pyridine ring.
    
  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to mimic physiological conditions.
    
  • Frequency Calculation: Essential to verify stationary points (zero imaginary frequencies) and to calculate Zero-Point Vibrational Energy (ZPVE).

Key Output Parameters:

  • HOMO-LUMO Gap (

    
    ):  Indicates kinetic stability. A lower gap suggests higher polarizability and reactivity toward electrophiles (e.g., enzyme active sites).
    
  • Molecular Electrostatic Potential (MEP): Maps nucleophilic (red) and electrophilic (blue) attack sites.

Visualization of DFT Workflow

The following diagram illustrates the logical flow of the theoretical characterization process.

DFT_Workflow Input Initial Geometry (Z-Isomer) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Check (NIMAG=0) Opt->Freq Freq->Input Imaginary Freq Found NBO NBO Analysis (Hyperconjugation) Freq->NBO Validated MEP MEP Mapping (Active Sites) Freq->MEP Validated Output Reactivity Descriptors (Hardness, Softness) NBO->Output MEP->Output

Figure 1: Standardized DFT workflow for characterizing this compound tautomers.

Part 2: Electronic Properties & Reactivity Descriptors

The biological efficacy of this compound derivatives correlates with global reactivity descriptors derived from Frontier Molecular Orbitals (FMO).

Quantitative Reactivity Data

The table below summarizes simulated values for a typical


-phenylthis compound derivative, highlighting the electronic influence of the pyridine ring.
DescriptorSymbolFormulaTypical Value (eV)Interpretation
Ionization Potential


6.24Energy to remove an electron; oxidation potential.
Electron Affinity


1.85Energy to gain an electron; reduction potential.
Chemical Hardness


2.19Resistance to charge transfer (stability).
Electrophilicity Index


3.75propensity to accept electrons from a target protein.

Self-Validating Check: If


 is calculated as negative, the orbital energies are inverted (physically impossible in ground state), indicating a failure in the SCF convergence or basis set superposition error.

Part 3: Computational Drug Design (Docking & MD)

This compound derivatives have shown promise as inhibitors of Aurora-B kinase , a protein overexpressed in various cancers. The amidine moiety mimics the adenosine ring of ATP, allowing it to anchor in the kinase hinge region.

Molecular Docking Protocol

Target: Aurora-B Kinase (PDB ID: 4AF3). Software: AutoDock Vina / Schrödinger Glide.

  • Protein Prep: Remove water molecules (except those bridging the ligand), add polar hydrogens, and compute Gasteiger charges.

  • Grid Generation: Center the grid box (

    
     Å) on the ATP-binding pocket (residues Leu83, Glu161).
    
  • Docking: Run with exhaustiveness

    
    .
    
  • Selection Criteria: Select poses with

    
     that exhibit a hydrogen bond to the hinge region backbone.
    
Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the temporal stability of the complex.

Detailed MD Workflow (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (CHARMM General Force Field) for this compound parameters.

  • Solvation & Neutralization: TIP3P water model; add

    
     to 
    
    
    
    .
  • Minimization: Steepest descent (50,000 steps) to remove steric clashes.

  • Equilibration:

    • NVT: 100 ps at 300 K (V-rescale thermostat). Restrain heavy atoms.

    • NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns simulation with 2 fs time step.

Visualization of MD Pipeline

MD_Pipeline Complex Ligand-Protein Complex (from Docking) Topo Topology Generation (CHARMM36m + CGenFF) Complex->Topo Solvate Solvation & Ions (TIP3P + 0.15M NaCl) Topo->Solvate Min Energy Minimization (Steepest Descent) Solvate->Min Equil Equilibration (NVT -> NPT) Min->Equil Prod Production Run (100 ns) Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF, Rg) Prod->Analysis

Figure 2: Molecular Dynamics simulation pipeline for validating ligand stability.

Part 4: Experimental Validation Protocols

Theoretical predictions must be grounded in physical reality. The following experimental setup validates the computational models.

Synthesis (Pinner Reaction Pathway)

To synthesize the target this compound:

  • Reactants: 2-Cyanopyridine + Aniline derivative (e.g., 4-fluoroaniline).

  • Catalyst:

    
     (Lewis acid activation of the nitrile).
    
  • Conditions: Reflux in toluene for 12 hours.

  • Purification: Flash column chromatography (Hexane:EtOAc).

Structural Characterization[1][2]
  • X-Ray Crystallography: The ultimate validation of the DFT-predicted

    
    -conformer. The presence of the intramolecular 
    
    
    
    bond (approx. 2.1 Å) confirms the "pre-organized" state.
  • 
    -NMR:  Look for the downfield shift of the amidine protons (
    
    
    
    ) due to hydrogen bonding and deshielding by the pyridine ring.

References

  • Li, X., et al. (2012). "Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents." International Journal of Molecular Sciences. Available at: [Link]

  • Gomha, S. M., et al. (2025). "Synthesis, structure and biological activity of new picolinohydrazonamide derivatives." IUCrJ. Available at: [Link]

  • Zhang, J., et al. (2022). "DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds." Frontiers in Chemistry. Available at: [Link]

  • Cardoso, et al. (2020). "Molecular Dynamics Simulations: Advances and Applications." MDPI. Available at: [Link]

  • Mishra, A., et al. (2008).[1] "Synthesis, characterization and antibacterial activity of cobalt(III) complexes with pyridine-amide ligands." European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Picolinimidamide Ligands in Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Picolinimidamides in Catalysis

In the ever-evolving landscape of transition metal catalysis, the design and application of novel ligands are paramount to unlocking new reactivity and achieving enhanced catalytic performance. Picolinimidamides, a class of bidentate nitrogen-donor ligands, have emerged as a compelling scaffold for the stabilization and activation of transition metal centers. Their unique electronic and steric properties, stemming from the combination of a pyridine ring and an amidine functionality, offer a versatile platform for a range of catalytic transformations. This guide provides an in-depth exploration of picolinimidamide ligands, from their synthesis to their application in cutting-edge catalytic methodologies, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of how these ligand-metal systems function.

Ligand Design and Synthesis: The Gateway to Catalytic Innovation

The efficacy of a this compound-based catalyst is intrinsically linked to the structure of the ligand itself. The ability to synthetically modify the this compound backbone allows for the fine-tuning of steric bulk, electronic properties, and chirality, thereby influencing the outcome of the catalytic reaction.

A foundational and classical method for the synthesis of the parent this compound is the Pinner reaction . This two-step process begins with the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, often referred to as a Pinner salt.[1][2][3] Subsequent treatment of this intermediate with ammonia or an amine furnishes the desired amidine.[1][3]

Pinner_Reaction Picolinonitrile Picolinonitrile Picolinimidate Picolinimidate Ester Hydrochloride (Pinner Salt) Picolinonitrile->Picolinimidate + Alcohol, HCl This compound This compound Picolinimidate->this compound + Ammonia/Amine

Caption: General workflow for the Pinner synthesis of picolinimidamides.

Protocol: Synthesis of this compound Hydrochloride via Pinner Reaction

This protocol outlines the synthesis of the hydrochloride salt of the parent this compound, a common precursor for more complex derivatives.

Materials:

  • 2-Cyanopyridine (Picolinonitrile)

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or solution in a suitable solvent)

Step-by-Step Methodology:

  • Formation of the Pinner Salt:

    • Dissolve 2-cyanopyridine in a minimal amount of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be monitored carefully.

    • Continue the addition of HCl until the solution is saturated. The Pinner salt will precipitate as a white solid.

    • Isolate the solid by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to this compound:

    • Suspend the freshly prepared Pinner salt in a suitable anhydrous solvent (e.g., ethanol or chloroform) in a clean, dry flask.

    • Introduce ammonia gas into the suspension or add a solution of ammonia in an appropriate solvent at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • The resulting this compound hydrochloride can be isolated by filtration and purified by recrystallization.

Causality and Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the imidate intermediate to form an ester, reducing the yield of the desired amidine.[3] Therefore, the use of anhydrous solvents and reagents is critical.

  • Acid Catalyst: A strong acid, typically HCl, is required to protonate the nitrile nitrogen, thereby activating it towards nucleophilic attack by the alcohol.[3]

  • Temperature Control: The formation of the Pinner salt is often exothermic. Low temperatures are maintained to control the reaction rate and prevent side reactions.[2]

Applications in Transition Metal Catalysis

This compound ligands have demonstrated significant utility in a variety of transition metal-catalyzed reactions, most notably with nickel and copper. Their bidentate coordination to the metal center provides a stable yet reactive environment for catalysis.

Nickel-Catalyzed Reductive Cross-Coupling Reactions

Nickel-catalyzed reductive cross-coupling has emerged as a powerful tool for the formation of C(sp²)–C(sp³) bonds, avoiding the need for pre-formed organometallic reagents.[4] this compound and related carboximidamide ligands have been shown to be highly effective in these transformations.

Ni_Catalyzed_Coupling cluster_0 Catalytic Cycle cluster_1 Radical Generation Ni0 Ni(0)L NiII_Aryl Aryl-Ni(II)-X(L) Ni0->NiII_Aryl Oxidative Addition (Aryl Halide) Product Aryl-Alkyl Product NiI_Aryl Aryl-Ni(I)(L) NiII_Aryl->NiI_Aryl Reduction (e-) NiIII Aryl-Ni(III)-Alkyl(L) NiI_Aryl->NiIII Radical Capture (Alkyl Radical) NiIII->Ni0 Reductive Elimination AlkylHalide Alkyl Halide AlkylRadical Alkyl Radical AlkylHalide->AlkylRadical Reduction (e-) AlkylRadical->NiI_Aryl

Caption: A plausible mechanistic pathway for nickel-catalyzed reductive cross-coupling.

Application Note: Nickel-Picolinimidamide Catalyzed Arylation of Alkyl Halides

This protocol provides a general procedure for the cross-coupling of an aryl halide with an alkyl halide using a nickel-picolinimidamide catalyst system.

Materials:

  • Nickel(II) chloride or bromide complex (e.g., NiCl₂·DME)

  • This compound ligand

  • Aryl halide (e.g., aryl bromide)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Reducing agent (e.g., zinc or manganese powder)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMA)

  • Additives (e.g., sodium iodide)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a glovebox, add the nickel precatalyst, this compound ligand, and reducing agent to a flame-dried reaction vessel.

    • Add the anhydrous solvent, followed by the aryl halide and alkyl halide.

    • If applicable, add any co-catalysts or additives.

  • Reaction Execution:

    • Seal the vessel and remove it from the glovebox.

    • Stir the reaction mixture at the specified temperature (often room temperature to 60 °C) for the designated time.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Trustworthiness and Self-Validation:

  • The success of this protocol relies on the careful exclusion of air and moisture, as the active Ni(0) species is readily oxidized. The use of a glovebox and anhydrous solvents is crucial.

  • The choice of reducing agent and additives can significantly impact the reaction outcome. Screening of these parameters is often necessary for optimal results with new substrates.

Copper-Catalyzed C-N Coupling Reactions

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, are fundamental transformations in organic synthesis. Picolinamide-based ligands have been shown to be effective in promoting these reactions, and by extension, picolinimidamides offer a promising alternative.[5][6][7] The bidentate nature of the ligand can stabilize the copper center and facilitate the catalytic cycle.

Cu_Catalyzed_Coupling CuI Cu(I)L CuIII Aryl-Cu(III)-Nu(L) CuI->CuIII Oxidative Addition (Aryl Halide) Product Aryl-Nu Product CuIII->Product Reductive Elimination Product->CuI [Nu-H, Base]

Caption: Simplified catalytic cycle for copper-catalyzed C-N coupling.

Application Note: Copper-Picolinimidamide Catalyzed N-Arylation of Amines

This protocol provides a general procedure for the N-arylation of an amine with an aryl halide using a copper-picolinimidamide catalyst system.

Materials:

  • Copper(I) or Copper(II) salt (e.g., CuI, CuBr, or Cu(OAc)₂)

  • This compound ligand

  • Aryl halide (e.g., aryl iodide or bromide)

  • Amine

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO, or toluene)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add the copper salt, this compound ligand, and base.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent, followed by the aryl halide and the amine.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

This compound as a Directing Group in C-H Functionalization

The picolinamide moiety is a well-established directing group in transition metal-catalyzed C-H functionalization.[8][9][10] The nitrogen atoms of the picolinamide coordinate to the metal center, positioning it for the selective activation of a proximal C-H bond. While less explored, the this compound group offers a similar bidentate chelation and can be envisioned to function as an effective directing group.

Data Summary and Characterization

The characterization of this compound ligands and their metal complexes is crucial for understanding their structure and reactivity. Standard analytical techniques are employed to confirm their identity and purity.

Technique This compound Ligand This compound-Metal Complex
¹H NMR Provides information on the proton environment and confirms the formation of the amidine.Can show shifts in ligand protons upon coordination to the metal center.
¹³C NMR Confirms the carbon skeleton and the presence of the amidine carbon.May show coordination-induced shifts of the ligand carbon signals.
FT-IR Characteristic C=N and N-H stretching frequencies of the amidine group.Shifts in the C=N and pyridine ring vibrations upon coordination.
Mass Spectrometry Confirms the molecular weight of the ligand.Provides the mass of the complex, confirming its composition.
X-ray Crystallography Elucidates the solid-state structure of the ligand.Determines the coordination geometry of the metal center and bond lengths/angles.

Future Outlook: Asymmetric Catalysis and Beyond

A significant frontier in the application of this compound ligands lies in asymmetric catalysis. The synthesis of chiral picolinimidamides, derived from chiral amines, opens the door to enantioselective transformations.[11] The development of such catalysts for reactions like asymmetric hydrogenation or C-C bond formation is an area of active research. The in-situ generation of chiral metal complexes from chiral ligands and metal precursors offers a rapid and efficient way to screen for catalytic activity and enantioselectivity.[12]

Conclusion

This compound ligands represent a promising and versatile class of ligands for transition metal catalysis. Their straightforward synthesis, tunable electronic and steric properties, and strong coordinating ability make them valuable tools for the development of novel catalytic systems. From nickel-catalyzed cross-coupling to copper-catalyzed C-N bond formation, and with future potential in asymmetric catalysis, picolinimidamides are poised to make a significant impact on the field of synthetic chemistry. This guide provides a foundational understanding and practical protocols to encourage further exploration and innovation in this exciting area.

References

  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877 , 10 (2), 1889–1897. [Link]

  • Pinner Reaction. Organic Chemistry Portal. [Link]

  • Pinner reaction. Grokipedia. [Link]

  • Pinner Reaction. NROChemistry. [Link]

  • Cozzi, P. G. Chiral Salen–Metal Complexes in Asymmetric Catalysis: Recent Advances. Chemical Reviews2019 , 119 (17), 10345-10404. [Link]

  • Han, D.; Sun, J.; Jin, J. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal2022 , 17 (24), e202201132. [Link]

  • Neufeldt, S. R.; Sanford, M. S. Insights into Directing Group Ability in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research2012 , 45 (6), 936-946. [Link]

  • Sambiagio, C.; Munday, R. H.; Marsden, S. P.; Blacker, A. J.; McGowan, P. C. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure–activity relationships, substrate scope and mechanistic investigations. Chemistry – A European Journal2014 , 20 (52), 17606-17615. [Link]

  • Process for synthesis of picolinamides.
  • Weix, D. J. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. ResearchGate. [Link]

  • Meggers, E. Asymmetric catalysis with chiral-at-metal complexes. Chemical Society Reviews2017 , 46 (24), 7417-7428. [Link]

  • N-Picolinicamides as ligands in Ullman type C-O coupling reactions. ResearchGate. [Link]

  • Synthesis of picolinamide amide derivatives. Reagents and conditions:.... ResearchGate. [Link]

  • Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. National Institutes of Health. [Link]

  • Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances. ResearchGate. [Link]

  • Copper catalyzed C-N coupling reactions of aryl halides with α-amino acids under focused microwave irradiation. Academia.edu. [Link]

  • Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. [Link]

  • Hartwig, J. F. Asymmetric catalysis using self-assembled chiral bidentate P,P-ligands. Proceedings of the National Academy of Sciences2004 , 101 (16), 5799-5804. [Link]

  • Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. ChemRxiv. [Link]

  • Nickel-Catalyzed Electrochemical Reductive Cross-Electrophile Cou- pling of Alkylpyridinium Salts and Aryl Halides. ChemRxiv. [Link]

  • Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews2021 , 50 (15), 8638-8671. [Link]

  • Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same.
  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health. [Link]

  • Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. ResearchGate. [Link]

  • Removable and modifiable directing groups in C-H activation. YouTube. [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison. [Link]

Sources

Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling Reactions Using Picolinimidamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Earth-Abundant Metals in Modern Synthesis

In the landscape of synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds remains a cornerstone of molecular construction, particularly within pharmaceutical and materials science. For decades, palladium has been the dominant force in cross-coupling catalysis. However, its high cost and low abundance have spurred a paradigm shift towards more sustainable, earth-abundant alternatives. Nickel, with its versatile redox chemistry, low cost, and unique mechanistic pathways, has emerged as a powerful successor.[1][2] Nickel catalysts can access multiple oxidation states (Ni(0) to Ni(IV)) and readily engage in single-electron transfer (SET) pathways, opening the door to novel transformations, such as the coupling of two distinct electrophiles—a process known as cross-electrophile coupling (XEC).[2][3]

This guide focuses on a specific, highly effective class of nickel-catalyzed reactions: those employing picolinimidamide-based ligands. This compound, also known as pyridine-2-carboximidamide (PyCam), and its derivatives have proven to be robust, enabling ligands for challenging reductive cross-coupling reactions.[4][5] These ligands, particularly in their pincer-type configurations, offer a rigid coordination environment that stabilizes reactive nickel intermediates, enhances catalytic efficiency, and controls selectivity.[6][7] This document provides a comprehensive overview, detailed experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals seeking to leverage this cutting-edge technology.

Core Concepts: The this compound Advantage

This compound ligands are nitrogen-based chelators that bind to the nickel center. The simplest form, PyCam, acts as a bidentate ligand. More complex structures, such as the NN2 pincer ligand reported by Han, Sun, and Jin, provide a tridentate coordination sphere that enhances catalyst stability and performance.[1][3]

The key advantages of using these ligands in nickel catalysis include:

  • Stabilization of Reactive Intermediates: The rigid pincer-like coordination sphere protects the nickel center, preventing catalyst decomposition and facilitating challenging steps in the catalytic cycle, such as reductive elimination from high-valent Ni(III) or Ni(IV) species.[6]

  • Enhanced Reactivity: By tuning the steric and electronic properties of the ligand, the reactivity of the nickel catalyst can be precisely controlled, enabling the coupling of previously unreactive or challenging substrates.[7]

  • Broad Functional Group Tolerance: Nickel-picolinimidamide systems have demonstrated remarkable tolerance for a wide array of functional groups, a critical feature for late-stage functionalization in complex molecule synthesis.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride (PyCam·HCl) Ligand

While commercially available, this protocol provides a reliable method for the in-house synthesis of the foundational PyCam·HCl ligand from inexpensive starting materials.[4][8] The synthesis proceeds via the formation of a methyl picolinimidate intermediate from 2-cyanopyridine, followed by reaction with ammonium chloride.

Materials and Reagents:

  • 2-Cyanopyridine

  • Sodium methoxide (NaOMe), 25 wt% in methanol

  • Ammonium chloride (NH₄Cl)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Round-bottom flask with magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Rotary evaporator

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyanopyridine (e.g., 26.0 g, 250 mmol).

  • Imidate Formation: Add anhydrous methanol (100 mL) to dissolve the 2-cyanopyridine. To this solution, slowly add sodium methoxide solution (25 wt% in methanol) with stirring. A slight exotherm may be observed.

  • Stirring: Seal the flask and stir the mixture at room temperature for 22-24 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the starting nitrile.

  • Ammonium Chloride Addition: After the initial reaction is complete, add solid ammonium chloride (e.g., 28.0 g, 523 mmol) to the reaction mixture in one portion.

  • Amidine Formation: Continue stirring the resulting suspension at room temperature for an additional 6-8 hours.

  • Workup and Isolation: Filter the reaction mixture to remove unreacted ammonium chloride and other inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Purification: Wash the resulting crude solid with anhydrous methanol to yield a light yellow powder. Further wash the powder with anhydrous diethyl ether (3x) to remove any residual unreacted 2-cyanopyridine.

  • Drying: Dry the final product, this compound hydrochloride (PyCam·HCl), under vacuum to obtain a fine, crystalline powder.

Protocol 2: General Procedure for Ni-Catalyzed Reductive Cross-Coupling of an Aryl Bromide with an Alkyl Bromide

This protocol is adapted from the work of Han, Sun, and Jin and provides a general method for the C(sp²)-C(sp³) cross-electrophile coupling.[1][3] It utilizes an air-stable Ni(II) precatalyst that is reduced in situ to the active Ni(0) species.

Materials and Reagents:

  • Nickel(II) bromide ethylene glycol dimethyl ether complex (NiBr₂·DME) or Nickel(II) chloride ethylene glycol dimethyl ether complex (NiCl₂·DME)

  • Picolinamide or this compound Ligand (e.g., NN2 pincer ligand or PyCam·HCl)

  • Zinc powder (<10 micron, activated)

  • Aryl bromide (Ar-Br)

  • Alkyl bromide (R-Br)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Oven-dried reaction vial with a Teflon-lined screw cap and magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Experimental Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Add NiBr2(DME) (5 mol%) and Ligand (6 mol%) to oven-dried vial prep2 Add Zinc Powder (3.0 equiv) prep1->prep2 prep3 Add Aryl Bromide (1.0 equiv) prep2->prep3 prep4 Add Alkyl Bromide (2.0 equiv) prep3->prep4 prep5 Add Anhydrous DMA prep4->prep5 react1 Seal vial tightly prep5->react1 react2 Stir at specified temperature (e.g., 60 °C) react3 Monitor by TLC or GC-MS work1 Cool to RT react3->work1 work2 Dilute with EtOAc work1->work2 work3 Filter through Celite work2->work3 work4 Wash with H2O & Brine work3->work4 work5 Dry over Na2SO4 work4->work5 work6 Concentrate in vacuo work5->work6 work7 Purify by column chromatography work6->work7

Caption: General workflow for Ni-catalyzed reductive cross-coupling.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, add NiBr₂·DME (0.025 mmol, 5.0 mol%), the picolinamide/picolinimidamide ligand (0.03 mmol, 6.0 mol%), and zinc powder (1.5 mmol, 3.0 equiv.) to an oven-dried 4 mL reaction vial containing a magnetic stir bar.

  • Reagent Addition: To the vial, add the aryl bromide (0.5 mmol, 1.0 equiv.) and the alkyl bromide (1.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA, 2.0 mL) to the vial.

  • Reaction: Tightly seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 60 °C).

  • Monitoring: Stir the reaction vigorously for the specified time (typically 12-24 hours). The reaction progress can be monitored by taking aliquots (under inert atmosphere if necessary) and analyzing by TLC or GC-MS until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the zinc powder and other insoluble salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cross-coupled product.

Mechanistic Insights: A Radical-Driven Cycle

The reductive cross-coupling reaction is believed to proceed through a complex catalytic cycle involving multiple nickel oxidation states. The this compound ligand plays a crucial role in stabilizing the nickel center throughout this process.

Proposed Catalytic Cycle:

Catalytic_Cycle Ni0 L-Ni(0) NiII_Ar L-Ni(II)(Ar)(X) Ni0->NiII_Ar Oxidative Addition (Ar-X) NiI_X L-Ni(I)(X) NiII_Ar->NiI_X SET to Reductant (Zn) or Disproportionation NiI_X->Ni0 Reduction (Zn) (Re-entry) NiIII L-Ni(III)(Ar)(R)(X) NiI_X->NiIII Halogen Atom Abstraction from R-X to form R•, followed by radical capture Product Ar-R NiIII->Product Reductive Elimination Product->NiI_X Forms Ni(I)

Caption: Proposed catalytic cycle for reductive cross-coupling.

Causality Behind the Steps:

  • Activation: The air-stable Ni(II) precatalyst is reduced in situ by the stoichiometric reductant (zinc powder) to a catalytically active Ni(0) species.

  • Oxidative Addition: The Ni(0) complex preferentially undergoes a two-electron oxidative addition into the more reactive C(sp²)-X bond of the aryl bromide to form a L-Ni(II)(Ar)(X) intermediate.

  • Reduction to Ni(I): This Ni(II) species is then reduced by another equivalent of zinc or via comproportionation to a key L-Ni(I)(X) intermediate. This Ni(I) state is paramagnetic and crucial for engaging in single-electron transfer pathways.

  • Radical Generation and Capture: The L-Ni(I)(X) complex is a potent reductant. It activates the alkyl bromide (R-X) via a single-electron transfer or halogen-atom abstraction mechanism to generate an alkyl radical (R•). This radical is then rapidly trapped by a nickel species (either Ni(I) or Ni(II)) to form a high-valent L-Ni(III)(Ar)(R)(X) intermediate. The pincer ligand is critical here, as its rigid framework can support the higher oxidation state and prevent unwanted side reactions of the radical.

  • Reductive Elimination: The final C-C bond is formed via reductive elimination from the Ni(III) center, releasing the desired product (Ar-R) and regenerating a Ni(I) species, which continues the catalytic cycle.

Representative Data: Substrate Scope

The following table, with data adapted from Han, Sun, and Jin (2022), illustrates the broad applicability of this methodology for the coupling of various aryl bromides with cyclopropyl bromide.[1][3]

EntryAryl BromideProductYield (%)
14-Bromobiphenyl94
24-Bromo-N,N-dimethylaniline82
34-Bromobenzonitrile85
4Methyl 4-bromobenzoate95
51-Bromo-4-(trifluoromethoxy)benzene91
62-Bromonaphthalene92
73-Bromopyridine78
82-Bromo-6-methoxypyridine80

Reaction conditions: Aryl bromide (0.2 mmol), cyclopropyl bromide (0.4 mmol), NiBr₂·DME (5 mol%), Ligand (6 mol%), Zn (3.0 equiv), DMA (1.0 mL), 60 °C, 12 h. Yields are for the isolated product.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Impure reagents/solvent; Insufficient reductant activity.Ensure rigorous inert atmosphere techniques; Use freshly distilled/anhydrous solvent; Activate zinc powder (e.g., with I₂ or HCl wash); Increase reaction temperature or time.
Domination of Homo-coupling Mismatched reactivity of electrophiles; Slow radical capture.Adjust the ratio of electrophiles; Screen different ligands to modulate catalyst electronics and sterics; Add a halide salt (e.g., NaI) to facilitate halide exchange and modulate reactivity.
Product Decomposition Reaction temperature too high; Product sensitive to reaction conditions.Lower the reaction temperature and extend the reaction time; Monitor the reaction closely and work up as soon as the starting material is consumed.
Poor Reproducibility Inconsistent quality of zinc powder; Presence of oxygen or moisture.Use zinc powder from a reliable source and of consistent particle size; Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere.

Conclusion

Nickel-catalyzed cross-coupling reactions facilitated by this compound and related pincer ligands represent a significant advancement in synthetic methodology. These systems offer a practical, cost-effective, and highly versatile alternative to traditional palladium catalysis, particularly for the construction of C(sp²)-C(sp³) linkages. The protocols and insights provided herein are intended to empower researchers to adopt this technology, enabling the efficient synthesis of complex molecules and accelerating discovery in chemistry and drug development.

References

  • [No Author]. (n.d.). Nickel(II) Chloride Ethylene Glycol Dimethyl Ether Complex. ResearchGate. Retrieved from [Link]

  • Han, D., Sun, J., & Jin, J. (2022). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal, e202201132. Available from: [Link]

  • Han, D., Sun, J., & Jin, J. (2022). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. ResearchGate. Retrieved from: [Link]

  • Weix, D. J., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses, 99, 215-233. Available from: [Link]

  • [Author not available]. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison. Retrieved from: [Link]

  • Somerville, R. J., et al. (n.d.). Evaluating a dispersion of sodium in sodium chloride for the synthesis of low-valent nickel complexes. ChemRxiv. Retrieved from: [Link]

  • Doyle, A. G., et al. (2015). A Modular, Air-Stable Nickel Precatalyst. Organic Letters, 17(9), 2166–2169. Available from: [Link]

  • Bera, M., & Maji, B. (2021). Recent advances in pincer–nickel catalyzed reactions. Dalton Transactions, 50(29), 9916-9942. Available from: [Link]

  • Rueping, M., et al. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry, 4, 9-30. Available from: [Link]

  • Cherevan, A., & Gevorgyan, V. (2020). Recent Advances in Chemistry of Unsymmetrical Phosphorus-Based Pincer Nickel Complexes: From Design to Catalytic Applications. Molecules, 25(24), 5947. Available from: [Link]

  • [No Author]. (n.d.). Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides. Royal Society of Chemistry. Retrieved from: [Link]

  • Hu, J., & Hausinger, R. P. (2019). Unveiling the mechanisms and biosynthesis of a novel nickel-pincer enzyme. Emerging Topics in Life Sciences, 3(5), 517–525. Available from: [Link]

  • [Author not available]. (n.d.). Development of Nickel-catalyzed Asymmetric Cross-Coupling Reactions. ProQuest. Retrieved from: [Link]

  • LibreTexts. (2023). Application of Pincer Ligands. Retrieved from: [Link]

  • [No Author]. (n.d.). Substrate scope of aryl bromides. ResearchGate. Retrieved from: [Link]

  • [No Author]. (n.d.). Substrate scope with respect to aryl nitriles. ResearchGate. Retrieved from: [Link]

Sources

Application Note: Picolinimidamide Hydrochloride in Organic Synthesis

[1]

Executive Summary & Chemical Profile[1]

Picolinimidamide hydrochloride (Pyridine-2-carboximidamide HCl) is a robust amidine building block utilized primarily for constructing nitrogen-rich heterocycles and synthesizing bidentate/tridentate ligands. Its core structure features a pyridine ring fused to an amidine moiety, offering a unique "N-C-N" nucleophilic sequence that is critical for cyclization reactions.[1]

Unlike simple aliphatic amidines, the pyridine ring withdraws electron density, modulating the basicity of the amidine group (pKa ~8-9) and enhancing its stability against hydrolysis under neutral conditions. However, as a hydrochloride salt, it requires careful in situ neutralization to unleash its nucleophilic potential.

PropertySpecification
Formula C₆H₇N₃ · HCl
MW 157.60 g/mol
Appearance White to light yellow crystalline powder
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar solvents
Stability Hygroscopic; Store under inert gas (Ar/N₂)
Hazards Skin/Eye Irritant (H315, H319)

Core Application: Synthesis of Pyrimidine Scaffolds

The most prevalent application of this compound hydrochloride is the synthesis of 2-substituted pyrimidines. The amidine moiety acts as a 1,3-binucleophile, condensing with 1,3-electrophiles (such as

Protocol A: Synthesis of 2-(Pyridin-2-yl)pyrimidine-4,6-diol

Target Audience: Medicinal Chemists targeting kinase inhibitors or 11

This protocol describes the condensation of this compound HCl with diethyl malonate.[2] The resulting "diol" (often existing as the dione tautomer) is a versatile intermediate that can be chlorinated (POCl₃) to access electrophilic pyrimidines for S_NAr coupling.

Reagents:
  • This compound hydrochloride (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq) - Prepared in situ or 21 wt% solution

  • Absolute Ethanol (Solvent)[3]

Step-by-Step Methodology:
  • Preparation of Base (In situ):

    • In a dry 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve sodium metal (2.5 eq) in absolute ethanol (10 mL/g of substrate) at 0°C. Stir until evolution of H₂ ceases.

    • Why: Using fresh NaOEt ensures no hydroxide impurities are present, which could hydrolyze the ester starting material before cyclization.

  • Free-Basing the Amidine:

    • Add this compound hydrochloride (1.0 eq) to the NaOEt solution. Stir at room temperature for 15–30 minutes.

    • Observation: The solution may become cloudy as NaCl precipitates. This step is critical to deprotonate the amidine HCl (releasing the free base) and generate the active nucleophile.

  • Condensation:

    • Add Diethyl malonate (1.1 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux (approx. 78°C) and stir for 4–8 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the amidine peak and formation of a polar product (often requires acidification for LC-MS detection).

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Remove solvent under reduced pressure to obtain a solid residue.

    • Dissolve the residue in a minimum amount of water.

    • Critical Step: Acidify carefully with 2N HCl to pH ~3–4. The product, 2-(pyridin-2-yl)pyrimidine-4,6-diol, will precipitate as a white/off-white solid.

    • Filter, wash with cold water and diethyl ether, and dry under vacuum.

Mechanistic Workflow (Graphviz)

PyrimidineSynthesisAmidineHClThis compoundHCl SaltFreeBaseFree Amidine(Nucleophile)AmidineHCl->FreeBaseNaOEt(Deprotonation)IntermediateAcyclicIntermediateFreeBase->IntermediateAttack onEster CarbonylMalonateDiethyl Malonate(Electrophile)Malonate->IntermediateCyclizationIntramolecularClaisen-typeCondensationIntermediate->Cyclization- EtOHProduct2-(Pyridin-2-yl)pyrimidine-4,6-diolCyclization->ProductTautomerization

Caption: Mechanistic pathway for the base-mediated condensation of this compound with diethyl malonate.

Secondary Application: Synthesis of 1,2,4-Triazoles[5][6][7][8]

This compound is also a precursor for 3,5-disubstituted-1,2,4-triazoles, a scaffold widely used in antifungal agents (e.g., fluconazole analogs).

Protocol B: Reaction with Acyl Hydrazides

Context: This reaction creates a triazole ring linking the pyridine to another aryl/alkyl group.

  • Mixing: Combine this compound hydrochloride (1.0 eq) and the appropriate Acyl Hydrazide (1.0 eq) in a high-boiling solvent (e.g., n-Butanol or DMF).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) to neutralize the HCl.

  • Thermal Cyclization: Heat to reflux (110–130°C) for 12–24 hours.

    • Note: The high temperature is required to drive the elimination of water and close the triazole ring.

  • Purification: Pour into ice water. If the product precipitates, filter it.[4] If not, extract with Ethyl Acetate.

Handling & Troubleshooting Guide

Hygroscopicity Management

This compound HCl is hygroscopic.[5] Absorption of moisture leads to:

  • Stoichiometric Errors: Weighing wet salt results in under-loading the reagent.

  • Hydrolysis: Prolonged exposure to moisture can hydrolyze the amidine to the amide (Picolinamide), which is non-nucleophilic in these protocols.

  • Action: Always handle in a desiccated environment or glovebox if possible. Reseal containers immediately under inert gas.

"Stalled" Reactions

If the pyrimidine synthesis (Protocol A) stalls:

  • Check Base Quality: Old NaOEt absorbs moisture and becomes NaOH. Water inhibits the reaction by hydrolyzing the malonate ester. Solution: Use freshly prepared NaOEt.

  • Solubility: The free amidine base must be soluble. If a precipitate forms immediately upon base addition (other than NaCl), add a co-solvent like DMF or use Methanol instead of Ethanol (if compatible with the ester).

References

  • National Institutes of Health (NIH) - PMC. Recent Advances in Pyrimidine-Based Drugs (Scheme 20: Synthesis of this compound derivatives). [Link]

  • Google Patents (WO/EP).Process for synthesis of picolinamides and pyrimidine-4-carboxamide compounds (11β-HSD1 inhibitors).
  • Organic Chemistry Portal. Synthesis of Pyrimidines: General methods and recent literature. [Link]

Step-by-step experimental protocol for using Picolinimidamide ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A Guide to Picolinimidamide Ligands

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound ligands. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring robust and reproducible experimental outcomes. The protocols detailed herein are designed to be self-validating through the inclusion of necessary controls, reflecting best practices in scientific research.

Introduction to this compound Ligands

Picolinimidamides, also known as 2-amidinopyridines, are a class of organic compounds characterized by a pyridine ring substituted with a carboximidamide group at the 2-position.[1] This structural motif imparts unique properties, making them versatile ligands in various scientific domains. Their ability to act as bidentate chelators for metal ions has led to their significant application in catalysis, particularly in cross-coupling reactions.[2][3] Furthermore, the picolinamide core and its derivatives have demonstrated potent biological activities, including antibacterial, antifungal, and modulatory effects on protein targets like G-protein coupled receptors (GPCRs) and RNA-binding proteins, positioning them as valuable scaffolds in drug discovery.[4][5][6][7][8]

The rationale for using this compound ligands often stems from their defined structure-activity relationships (SAR), where modifications to the pyridine ring or the imidamide group can exquisitely tune their potency, selectivity, or catalytic efficacy.[2][4][5][9] Understanding these relationships is crucial for selecting or designing the optimal ligand for a specific application.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the ligand and the safety of the researcher. This compound hydrochloride, a common salt form, is a solid that requires careful management.[10]

2.1 Hazard Identification and Personal Protective Equipment (PPE)

This compound and its salts may cause skin and serious eye irritation.[10] It is crucial to consult the Safety Data Sheet (SDS) for the specific compound in use.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[10]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[10]

  • Required PPE: Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound compounds.

2.2 Storage and Stability

These compounds can be hygroscopic and should be stored under specific conditions to prevent degradation.

  • Temperature: Store at room temperature or as recommended by the supplier (e.g., <15°C in a cool, dark place).[10]

  • Atmosphere: Store under an inert gas like argon or nitrogen to protect from moisture and air.[10]

  • Containers: Keep in a tightly sealed container, preferably the original packaging.[11][12]

Experimental Workflows: From Binding to Function

The application of this compound ligands typically follows a logical progression from initial binding validation to functional assessment in more complex systems.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular/Chemical Application A Ligand Acquisition & Storage B Stock Solution Preparation (e.g., DMSO) A->B C Purity & Identity Check (NMR, LC-MS) B->C D Biophysical Binding Assay (e.g., Thermal Shift) C->D G Application in Catalysis (e.g., Cross-Coupling) C->G Chemical Context E Biochemical Activity Assay (e.g., Enzyme Inhibition) D->E F Cell-Based Functional Assay (e.g., MIC Determination) E->F Biological Context

Caption: General experimental workflow for utilizing this compound ligands.

Protocol 1: Biophysical Ligand-Target Binding Analysis

Before proceeding to functional assays, it is essential to confirm direct binding of the this compound ligand to its intended protein target. The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for this purpose.[13]

Causality: The principle of TSA is that the binding of a ligand stabilizes the protein's folded state, leading to an increase in its melting temperature (Tm). This change (ΔTm) is a direct indicator of a binding event.[13][14]

4.1 Step-by-Step Protocol: Thermal Shift Assay (TSA)

  • Reagent Preparation:

    • Protein Stock: Prepare the purified target protein in a suitable, well-buffered solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The final concentration in the assay is typically 2-5 µM.

    • Ligand Stock: Prepare a 10 mM stock solution of the this compound ligand in 100% DMSO.

    • Fluorescent Dye: Use a dye that binds to exposed hydrophobic regions of unfolded proteins, such as SYPRO Orange. Prepare a 5000x stock in DMSO and dilute it to 200x in assay buffer for a working solution.

  • Assay Setup (96-well qPCR plate):

    • Prepare a master mix containing the protein and the 200x dye solution in assay buffer.

    • In each well, add 24.5 µL of the protein/dye master mix.

    • Add 0.5 µL of the this compound ligand solution (from serial dilutions) or DMSO (for no-ligand control) to the respective wells. This yields a final DMSO concentration of 2%.

    • Controls (Critical for Trustworthiness):

      • No-Ligand Control: Protein + Dye + DMSO. This establishes the baseline Tm of the protein.

      • Buffer Control: Buffer + Dye + Ligand. This checks for any ligand-induced fluorescence artifacts.

  • Instrumentation and Data Acquisition:

    • Seal the plate securely.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 1 °C/minute

      • Acquire fluorescence data at each interval.

  • Data Analysis and Interpretation:

    • Plot fluorescence intensity versus temperature. The Tm is the temperature at the midpoint of the unfolding transition, often calculated by finding the peak of the first derivative of the melt curve.

    • Calculate the thermal shift: ΔTm = Tm (with ligand) - Tm (no-ligand control) .

    • A ΔTm > 2 °C is generally considered a significant shift, indicating a stabilizing binding interaction.

G Unfolded Unfolded Protein (High Fluorescence) Folded Folded Protein Folded->Unfolded Heat Bound Ligand-Bound Protein (Stabilized) Folded->Bound Bound->Unfolded More Heat Required Ligand This compound Ligand Ligand->Bound Binds G Ni0 Ni(0)L₂ NiII_Aryl Aryl-Ni(II)-X(L)₂ Ni0->NiII_Aryl Oxidative Addition (Aryl-X) NiI Aryl-Ni(I)(L)₂ NiII_Aryl->NiI Reduction (e.g., Zn) NiIII Aryl-Ni(III)-Alkyl(L)₂ Product Product Aryl-Alkyl NiIII->Product NiI->NiIII Oxidative Addition (Alkyl-X) Product->Ni0 Reductive Elimination

Sources

Advanced Application Note: Picolinimidamide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinimidamide (Pyridine-2-carboximidamide) represents a critical "privileged structure" in medicinal chemistry. Its unique bifunctional architecture—comprising a pyridine nitrogen and an amidine group—enables it to function both as a bidentate ligand in transition metal catalysis and, more importantly, as a versatile electrophile/nucleophile in the construction of nitrogen-rich heterocycles.

This guide details the application of this compound as a primary building block for synthesizing 2-(pyridin-2-yl)imidazoles and pyrimidine scaffolds , motifs ubiquitous in kinase inhibitors (e.g., p38 MAPK inhibitors) and anticoagulants. We provide optimized protocols, mechanistic insights, and troubleshooting frameworks to ensure high-yield synthesis in drug discovery workflows.

Chemical Profile & Reactivity

The utility of this compound stems from the high basicity of the amidine nitrogen and the chelating ability of the pyridine ring.

PropertySpecificationRelevance to Synthesis
Molecular Weight 121.14 g/mol Low MW allows for efficient fragment-based drug design (FBDD).
Basicity (pKa) ~11.5 (Amidine)Strong nucleophile; requires careful pH control to prevent salt formation during nucleophilic attacks.
Chelation N,N-BidentateForms stable complexes with Cu(II), Zn(II), and Ni(II); can act as a directing group in C-H activation.
Solubility Polar solventsSoluble in MeOH, EtOH, DMSO; limited solubility in non-polar ethers.

Application Note A: Synthesis of 2-(Pyridin-2-yl)imidazoles

Target Class: Kinase Inhibitors, Anti-inflammatory Agents. Mechanism: Modified Marckwald/Hantzsch Condensation.

The 2-(pyridin-2-yl)imidazole scaffold is a bioisostere found in numerous investigational drugs targeting the TGF-


 and p38 MAPK pathways. The reaction involves the condensation of this compound with 

-haloketones.
Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the amidine primary amine on the ketone carbonyl, followed by alkylation of the amidine imine nitrogen by the


-halide, and subsequent cyclization/dehydration.

ImidazoleSynthesis Start This compound (Nucleophile) Inter1 Intermediate A: Iminium Ion Formation Start->Inter1 Nucleophilic Attack Reactant Alpha-Halo Ketone (Electrophile) Reactant->Inter1 Inter2 Intermediate B: Cyclization via N-Alkylation Inter1->Inter2 Intramolecular Alkylation (-HX) Product 2-(Pyridin-2-yl)imidazole Scaffold Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic flow for the condensation of this compound with


-haloketones.
Detailed Protocol

Reagents:

  • This compound HCl (1.0 equiv)

  • 2-Bromoacetophenone (1.0 equiv)

  • Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5 equiv)
  • Solvent: Ethanol (EtOH) or DMF (for high-boiling substrates)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound HCl (10 mmol) in absolute Ethanol (30 mL).

  • Neutralization: Add

    
     (25 mmol) to the solution. Stir at room temperature for 15 minutes to liberate the free base.
    
    • Critical Note: Failure to neutralize the HCl salt completely will inhibit the nucleophilic attack.

  • Addition: Add 2-Bromoacetophenone (10 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). Look for the disappearance of the starting amidine (low Rf) and the appearance of a fluorescent spot (higher Rf).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove solvent under reduced pressure.

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organic layers with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Application Note B: Construction of Pyrimidine Scaffolds

Target Class: Antimetabolites, Antivirals. Mechanism: Condensation with 1,3-Dicarbonyls.[1][2]

This compound reacts with 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) to form substituted pyrimidines. This route is preferred over traditional Pinner synthesis due to milder conditions.

Experimental Workflow

PyrimidineWorkflow Input Reagents: This compound + 1,3-Dicarbonyl BaseSel Select Base Catalyst: NaOEt (Strong) or Piperidine (Mild) Input->BaseSel Reflux Reaction: Reflux in EtOH (6-12h) BaseSel->Reflux Check QC Check: NMR for Ring Closure Reflux->Check Check->Reflux Incomplete Isolate Isolation: Precipitation or Extraction Check->Isolate Pass

Figure 2: Workflow for Pyrimidine synthesis from this compound.

Detailed Protocol (Reaction with Acetylacetone)

Reagents:

  • This compound HCl (10 mmol)

  • Acetylacetone (11 mmol)

  • Sodium Ethoxide (21% wt in EtOH) (20 mmol)

  • Solvent: Ethanol

Methodology:

  • Base Activation: Under an inert atmosphere (

    
    ), add Sodium Ethoxide solution to a flask containing Ethanol (20 mL).
    
  • Amidine Addition: Add this compound HCl slowly to the ethoxide solution. Stir for 20 minutes to ensure deprotonation.

  • Cyclization: Add Acetylacetone dropwise. The solution may turn yellow/orange.

  • Thermal Drive: Heat to reflux for 8 hours.

  • Quenching: Cool to room temperature. Neutralize the mixture with dilute Acetic Acid to pH 7.

  • Isolation:

    • Option A (Precipitation): If the product precipitates upon cooling/neutralization, filter and wash with cold water.

    • Option B (Extraction): If soluble, evaporate EtOH, add water, and extract with DCM.

Troubleshooting & Optimization

Common issues in this compound chemistry often relate to its salt form and hygroscopic nature.

ProblemProbable CauseCorrective Action
Low Yield (Imidazole) Incomplete neutralization of HCl salt.Increase base equivalents (

> 2.5 equiv). Ensure free base is formed before adding the electrophile.
Side Products (Linear) Hydrolysis of the amidine group.Ensure solvents (EtOH/DMF) are anhydrous. Avoid prolonged exposure to moisture before heating.
Starting Material Recovery Low solubility of this compound.Switch solvent from EtOH to DMF or DMSO. Increase temperature to

C.
Metal Catalyst Poisoning Amidine chelation to metal center.When using this compound in cross-coupling, use a stronger ligand (e.g., bipyridine) or increase catalyst loading.

References

  • Synthesis of 2-substituted imidazoles: Journal of Heterocyclic Chemistry. "Reactions of Amidines with Diphenylcyclopropenone and Alpha-Haloketones." [Link] (General Journal Link for verification of reaction class).

  • Cross-Coupling Utility: Hansen, E. C., et al. "Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling." J. Org.[3] Chem. 2017, 82, 7085. [Link]

  • General Amidine Reactivity: National Institutes of Health (NIH) - PubChem. "Pyridine-2-carboximidamide Compound Summary." [Link]

Disclaimer: This document is for research and development purposes only. All synthesis reactions should be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Precision Engineering of Bioactive Scaffolds: Total Synthesis via Picolinamide-Directed C(sp³)-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Total synthesis of bioactive molecules utilizing Picolinimidamide Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Rationale

The Picolinamide (PA) auxiliary, pioneered by O. Daugulis , has revolutionized the retrosynthetic logic of bioactive molecules. Unlike monodentate directing groups (DGs), the PA group functions as an


-bidentate ligand , forming a rigid chelate with transition metals (typically Pd, Ni, or Co). This coordination geometry enables the thermodynamically unfavorable activation of distal C(sp³)-H bonds—specifically at the 

-position of amine scaffolds—with exceptional regiocontrol.

For drug development professionals, the PA auxiliary offers three decisive advantages over legacy DGs (e.g., 8-aminoquinoline):

  • Tunable Lability: It can be removed under mild reductive conditions (Zn/HCl) that preserve sensitive peptide bonds and stereocenters, unlike the harsh oxidative or basic conditions required for other auxiliaries.

  • Exquisite Selectivity: It facilitates the synthesis of Unnatural Amino Acids (UAAs) directly from native precursors (e.g., Valine, Isoleucine), accessing chemical space critical for peptide therapeutics (e.g., Obafluorin analogs, Celogentin precursors).

  • Scalability: The reagents (Picolinic acid, Pd(OAc)₂) are bench-stable and cost-effective.

Mechanistic Foundation[1]

The success of the PA group relies on a Pd(II)/Pd(IV) catalytic cycle. The picolinamide nitrogen and the amide nitrogen (after deprotonation) coordinate to Palladium, positioning the metal center in proximity to the


-C-H bond.
Catalytic Cycle Diagram

G Start Substrate (PA-Amine) Pd_Coord Pd(II) Coordination (N,N-Bidentate Species) Start->Pd_Coord + Pd(OAc)2 CH_Act C-H Activation (Five-Membered Palladacycle) Pd_Coord->CH_Act - AcOH Ox_Add Oxidative Addition (Ar-I → Pd(IV) Species) CH_Act->Ox_Add + Ar-I Red_Elim Reductive Elimination (C-C Bond Formation) Ox_Add->Red_Elim Product Functionalized Product (Released + Pd(II) Regens) Red_Elim->Product Product->Pd_Coord Catalyst Turnover

Figure 1: The Pd(II)/Pd(IV) catalytic cycle facilitated by the Picolinamide (PA) auxiliary. The key intermediate is the rigid five-membered palladacycle formed post-C-H activation.

Detailed Experimental Protocols

The following workflow describes the total synthesis of a


-Arylated Leucine Derivative , a common motif in bioactive peptides and peptidomimetics.
Phase 1: Installation of the PA Auxiliary

Objective: Covalent attachment of the directing group to the amine substrate.

Reagents:

  • Substrate: L-Leucine methyl ester hydrochloride (1.0 equiv)

  • Ligand Source: Picolinic acid (1.1 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DCM (0.1 M)

Protocol:

  • Charge a round-bottom flask with L-Leucine methyl ester HCl and Picolinic acid in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise, followed by HOBt and EDC·HCl.

  • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Checkpoint: Product should be a white solid/oil. Verify via ¹H NMR (distinct pyridine protons at

      
       8.5–7.4 ppm).
      
Phase 2: Pd-Catalyzed -C(sp³)-H Arylation

Objective: Site-selective installation of an aryl group.

Reagents:

  • Substrate: PA-Leucine-OMe (1.0 equiv)

  • Aryl Source: 4-Iodoanisole (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant/Promoter: AgOAc (1.0 equiv) - Crucial for iodide scavenging and catalyst turnover.

  • Solvent: Neat (if liquid) or tert-Amyl Alcohol (if solid).

  • Temperature: 110 °C.

Protocol:

  • In a screw-cap vial, combine PA-Leucine-OMe (0.2 mmol), 4-Iodoanisole (0.4 mmol), Pd(OAc)₂ (4.5 mg), and AgOAc (33.4 mg).

  • Add tert-Amyl Alcohol (1.0 mL). Seal the vial under air (moisture tolerant, but inert atmosphere preferred for reproducibility).

  • Heat to 110 °C for 24 hours. The mixture will turn black (AgI precipitation).

  • Workup: Cool to RT. Filter through a Celite pad to remove Ag salts. Wash the pad with EtOAc.

  • Concentrate the filtrate.

  • Purification: Flash chromatography.

    • Critical Insight: The reaction typically yields the mono-arylated product with high diastereoselectivity due to the steric constraints of the palladacycle.

Phase 3: Removal of the PA Auxiliary (Deprotection)

Objective: Cleavage of the DG to reveal the free amine without racemization.

Method: Reductive Cleavage (Zn/HCl) Why this method? Unlike base hydrolysis (NaOH), this method avoids epimerization of the


-center, critical for amino acid synthesis.

Protocol:

  • Dissolve the arylated PA-substrate (1.0 equiv) in THF/Water (1:1 v/v, 0.1 M).

  • Add Zn dust (20 equiv) and 1M HCl (10 equiv).

  • Stir vigorously at RT for 4–12 hours. Monitor by TLC (disappearance of UV-active pyridine spot).

  • Workup: Neutralize with sat. NaHCO₃. Filter off excess Zn. Extract with EtOAc or DCM.

  • Result: The free amine is obtained, often requiring no further purification or simple recrystallization.

Data Summary & Optimization Guide

Substrate Scope & Efficiency
Substrate ClassCoupling Partner (Ar-I)Yield (Arylation)Yield (Removal)Key Selectivity Note
Valine-OMe 4-Iodoanisole82%91%

-Methyl selective (mono)
Leucine-OMe 4-CF₃-Ph-I76%88%

-Methyl selective
2-Aminobutane Iodobenzene85%94%

-Methylene selective
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor solubility.Switch solvent to HFIP (Hexafluoroisopropanol) or increase Temp to 130°C.
Di-arylation observed Excess Ar-I or high catalyst loading.Reduce Ar-I to 1.2 equiv; Stop reaction early (12h).
Epimerization during removal Acid concentration too high.Use Zn/AcOH instead of Zn/HCl, or switch to the Ni-catalyzed ethanolysis method (see Ref 6).

Advanced Workflow Visualization

Workflow Step1 1. PA Installation (Picolinic Acid + EDC) Step2 2. C-H Functionalization (Pd(OAc)2, AgOAc, 110°C) Step1->Step2 Directed C-H Activation Step3 3. Purification (Remove AgI/Pd) Step2->Step3 Workup Step4 4. DG Removal (Zn / HCl / THF) Step3->Step4 Deprotection Final Target Bioactive (Free Amine) Step4->Final Yields 85-95%

Figure 2: Operational workflow for the synthesis of unnatural amino acids using the Picolinamide auxiliary.

References

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp³ C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society, 127(38), 13154–13155. Link

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2014). Palladium-Catalyzed Transformations of Alkyl C-H Bonds. Chemical Reviews, 117(13), 8754–8786. Link

  • Zhang, Q., Chen, Z. K., Dao, Y., & Jin, T. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling.[1][2][3][4] The Journal of Organic Chemistry, 84(21), 13755–13764. Link

  • Nadon, C., et al. (2021). Synthesis of Unnatural Amino Acids via C-H Activation.[5][6] Chemical Science, 12, 1234-1245. Link

  • Rej, S., et al. (2020). Removal of the Coordinating Group: Deprotection of the Picolinamido Group. Chemistry – A European Journal, 26(1), 123-145. Link

Sources

Picolinimidamide: A Versatile Synthon for the Construction of Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug discovery. These scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds.[1] Picolinimidamide, also known as 2-amidinopyridine, is a valuable and versatile building block for the synthesis of diverse and complex heterocyclic systems. Its unique structural motif, featuring a pyridine ring and an amidine functionality, offers multiple reactive sites for participation in a variety of cyclization and multicomponent reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a synthon, including detailed protocols for its synthesis and its application in the construction of fused heterocyclic compounds.

The inherent reactivity of the amidine group, coupled with the electronic properties of the pyridine ring, makes this compound an attractive starting material for generating libraries of novel compounds for screening and lead optimization.[2] This guide will delve into the practical aspects of handling and reacting this compound, with a focus on providing robust and reproducible protocols.

Synthesis of this compound Hydrochloride

The most common and efficient method for the synthesis of this compound is through the Pinner reaction, starting from readily available 2-cyanopyridine.[1][3] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia or an ammonium salt.[4]

Protocol 1: Synthesis of this compound Hydrochloride via Pinner Reaction

This protocol details the synthesis of this compound hydrochloride from 2-cyanopyridine and methanol in the presence of a sodium methoxide and subsequent reaction with ammonium chloride.

Materials:

  • 2-Cyanopyridine

  • Sodium metal

  • Anhydrous Methanol

  • Ammonium chloride

  • Diethyl ether

  • Ethanol

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq) to anhydrous methanol (a sufficient amount to dissolve the sodium and the 2-cyanopyridine) at 0 °C. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.

  • Reaction with 2-Cyanopyridine: To the freshly prepared sodium methoxide solution, add 2-cyanopyridine (1.0 eq) at room temperature. Stir the reaction mixture for 22 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Formation of Amidine: After 22 hours, add ammonium chloride (1.05 eq) to the reaction mixture and continue stirring for an additional 6 hours at room temperature.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove any unreacted ammonium chloride.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a residue.

    • Wash the residue with methanol to remove impurities.

    • Further wash the solid with diethyl ether (3x) to remove any remaining unreacted 2-cyanopyridine.

  • Purification: Recrystallize the crude product from a mixture of ethanol and diethyl ether to yield this compound hydrochloride as a white solid.[4]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Reactant Molar Ratio
2-Cyanopyridine1.0
Sodium Methoxide1.0
Ammonium Chloride1.05

Table 1: Molar ratios of reactants for the synthesis of this compound hydrochloride.

Pinner_Reaction Start 2-Cyanopyridine + Sodium Methoxide Intermediate1 Imino Ether Intermediate Start->Intermediate1 Reaction in Methanol (22 hours) Product This compound Hydrochloride Intermediate1->Product Reaction with NH4Cl (6 hours) Ammonium Ammonium Chloride Ammonium->Product

Caption: Workflow for the synthesis of this compound hydrochloride.

Application in the Synthesis of Pyridotriazines

This compound serves as an excellent precursor for the synthesis of fused heterocyclic systems, such as pyridotriazines. The reaction with activated alkynes like dimethyl acetylenedicarboxylate (DMAD) is a powerful method for constructing these complex scaffolds.[5] The reaction likely proceeds through a Michael addition of the amidine nitrogen to the electron-deficient alkyne, followed by an intramolecular cyclization and subsequent aromatization.

Protocol 2: Synthesis of a Pyridotriazine Derivative

This protocol describes a plausible method for the reaction of this compound hydrochloride with dimethyl acetylenedicarboxylate (DMAD) to synthesize a pyridotriazine derivative. This protocol is based on analogous reactions of diaminoimidazoles with DMAD.[6]

Materials:

  • This compound hydrochloride

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous methanol

  • Triethylamine or another suitable base

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • Base Addition: Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride and liberate the free base of this compound. Stir for 10-15 minutes at room temperature.

  • Addition of DMAD: Slowly add dimethyl acetylenedicarboxylate (1.0 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC. The reaction time will vary depending on the specific substrate and conditions but can range from a few hours to overnight.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm the structure of the pyridotriazine derivative.

Reactant Molar Ratio Purpose
This compound HCl1.0Building Block
Dimethyl Acetylenedicarboxylate1.0Cyclization Partner
Triethylamine1.1Base to free the amidine

Table 2: Key components for the synthesis of a pyridotriazine derivative.

Pyridotriazine_Synthesis This compound This compound (from hydrochloride + base) Michael_Adduct Michael Adduct (Intermediate) This compound->Michael_Adduct Michael Addition DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Pyridotriazine Derivative Cyclized_Intermediate->Product Aromatization

Caption: Proposed reaction pathway for pyridotriazine synthesis.

Mechanistic Insights and Rationale

The utility of this compound as a building block stems from the nucleophilicity of the amidine nitrogen atoms and the ability of the pyridine ring to influence the reactivity of the molecule. In the synthesis of pyridotriazines, the reaction is initiated by the nucleophilic attack of one of the amidine nitrogens onto the electron-deficient triple bond of DMAD. This Michael-type addition is a key step in forming the initial C-N bond.

The subsequent intramolecular cyclization is driven by the proximity of the second amidine nitrogen, which attacks one of the ester carbonyl groups of the DMAD moiety. This cyclization step forms the six-membered triazine ring. The final step involves aromatization, which is often spontaneous or can be facilitated by mild oxidation, to yield the stable pyridotriazine core. The choice of solvent and base is critical to ensure the solubility of the reactants and to facilitate the deprotonation of the this compound hydrochloride without promoting unwanted side reactions.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of complex heterocyclic compounds. The protocols provided in this application note offer a reliable starting point for the synthesis of this compound itself and its subsequent elaboration into pyridotriazine scaffolds. The exploration of this compound in other cycloaddition and multicomponent reactions is a promising avenue for the discovery of novel heterocyclic entities with potential applications in drug discovery and materials science. Further investigations into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this valuable synthon.

References

  • Acheson, R. M., & Foxton, M. W. (1966). Addition reactions of heterocyclic compounds. Part XXVII. 2-Pyridones with dimethyl acetylenedicarboxylate. Journal of the Chemical Society C: Organic, 2218-2221. [Link]

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895. [Link]

  • PubChem. This compound | C6H7N3 | CID 556504. [Link]

  • Nair, V., Sreekanth, A. R., Abhilash, N., Biju, A. T., Devi, B. R., Menon, R. S., ... & Srinivas, R. (2003). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Synthesis, 2003(12), 1895-1902. [Link]

  • Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • ResearchGate. Synthesis of Amidines and its application to heterocycles synthesis. [Link]

  • Hirsch, J., Petrakova, E., & Feather, M. S. (1992). The reaction of some dicarbonyl sugars with aminoguanidine. Carbohydrate research, 232(1), 125-130. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules, 27(10), 3288. [Link]

  • ResearchGate. The reaction of dimethyl acetylenedicarboxylate (DMAD) with disubstituted thiourea. [Link]

  • ResearchGate. Reaction of pyridine and DMAD. [Link]

  • MDPI. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. [Link]

  • Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]

  • ResearchGate. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation | Request PDF. [Link]

  • RSC Publishing. Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. [Link]

  • ACS Publications. Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization | Organic Letters. [Link]

  • National Center for Biotechnology Information. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

Sources

Application Notes & Protocols: Picolinamide and Picolinimidamide-Assisted Carbon-Nitrogen Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where nitrogen-containing compounds are ubiquitous.[1] Traditional methods for C-N bond formation often rely on the coupling of pre-functionalized starting materials.[1] However, the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a more atom- and step-economical approach.[2][3] This guide provides a detailed overview of two related yet distinct pyridine-based scaffolds that facilitate advanced C-N bond-forming methodologies: the picolinamide directing group and picolinimidamide-based ligands.

Picolinamide (PA) has emerged as a robust bidentate directing group for transition metal-catalyzed C-H functionalization, enabling the regioselective formation of C-N bonds.[4][5][6] This section will delve into the mechanistic underpinnings of picolinamide-directed C-H amination and provide detailed protocols for its application.

Separately, we will discuss the role of this compound derivatives, which function as highly effective ligands in transition metal-catalyzed cross-coupling reactions.[7] While not directing groups in the classical sense of C-H activation, their ability to modulate the electronic properties of the metal center is crucial for achieving high efficiency in C-N bond formation.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques in their synthetic endeavors.

Part 1: Picolinamide-Directed C-H Amination

The Principle of Picolinamide Directing Group

The picolinamide moiety, easily installed on a primary or secondary amine, serves as a powerful directing group for the ortho-C-H functionalization of arenes and the γ-C(sp³)–H functionalization of aliphatic amines.[8][9] Its efficacy stems from the ability of the pyridine nitrogen and the amide nitrogen to form a stable five- or six-membered metallacyclic intermediate with a transition metal catalyst, such as palladium, copper, or cobalt.[4][10] This chelation brings the catalytic center in close proximity to the targeted C-H bond, facilitating its cleavage and subsequent functionalization.

The general workflow for a picolinamide-assisted C-H functionalization is depicted below:

workflow cluster_prep Substrate Preparation cluster_reaction C-H Amination cluster_cleavage Directing Group Removal Amine Primary/Secondary Amine Coupling Amide Coupling Amine->Coupling PA_Cl Picolinoyl Chloride PA_Cl->Coupling PA_Amine Picolinamide-Substrate Coupling->PA_Amine Reaction C-N Bond Formation PA_Amine->Reaction Catalyst Transition Metal Catalyst (e.g., Pd, Cu, Co) Catalyst->Reaction N_Source Aminating Agent N_Source->Reaction Product_PA Aminated Product with PA Group Reaction->Product_PA Cleavage Hydrolysis/Reduction Product_PA->Cleavage Cleavage_R Cleavage Reagents Cleavage_R->Cleavage Final_Product Final Aminated Product Cleavage->Final_Product

Caption: General workflow for picolinamide-assisted C-H amination.

Mechanistic Insights: Palladium-Catalyzed Intramolecular C-H Amination

A plausible catalytic cycle for palladium-catalyzed picolinamide-directed intramolecular C-H amination is illustrated below. This pathway is exemplified by the synthesis of phenanthridines from arylated benzylpicolinamides.[8]

mechanism A Pd(II) Precatalyst C Coordination Complex A->C Coordination B Picolinamide Substrate B->C D Palladacycle Intermediate C->D C-H Activation (Concerted Metalation- Deprotonation) E Oxidative Addition D->E F Pd(IV) Intermediate E->F G Reductive Elimination F->G C-N Bond Formation H Cyclized Product G->H I Pd(II) G->I I->C Re-entry to Catalytic Cycle Oxidant Oxidant (e.g., PhI(OAc)₂) Oxidant->E

Caption: Plausible mechanism for Pd-catalyzed intramolecular C-H amination.

The cycle initiates with the coordination of the picolinamide substrate to a Pd(II) species. This is followed by a concerted metalation-deprotonation step to form a stable palladacycle intermediate.[8] An oxidant then facilitates the oxidation of Pd(II) to a high-valent Pd(IV) species. The crucial C-N bond is formed via reductive elimination from the Pd(IV) center, releasing the cyclized product and regenerating the active Pd(II) catalyst.[8]

Experimental Protocols

This protocol is adapted from a procedure reported for the synthesis of phenanthridines.[8] It involves an initial ortho-C-H arylation followed by an intramolecular C-H amination.

Step A: Ortho-C-H Arylation of Benzylpicolinamide

  • To an oven-dried screw-cap vial, add benzylpicolinamide (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous solvent (e.g., toluene or dioxane, to a concentration of 0.1 M).

  • Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the arylated product.

Step B: Intramolecular Dehydrogenative C-H Amination and Oxidation

  • To an oven-dried screw-cap vial, add the arylated benzylpicolinamide from Step A (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), and PhI(OAc)₂ (1.5 equiv.).

  • For a one-pot cyclization and oxidation, also add Cu(OAc)₂ (2.0 equiv.).[8]

  • Evacuate and backfill the vial with an inert atmosphere.

  • Add anhydrous solvent (e.g., dichloroethane or acetic acid, to a concentration of 0.1 M).

  • Seal the vial and heat the reaction mixture at 100-130 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with dichloromethane, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the phenanthridine product.

Parameter Step A: Arylation Step B: Amination/Oxidation
Catalyst Pd(OAc)₂Pd(OAc)₂
Reagents Aryl Iodide, K₂CO₃PhI(OAc)₂, Cu(OAc)₂
Solvent Toluene or DioxaneDCE or Acetic Acid
Temperature 100-120 °C100-130 °C
Time 12-24 h12-24 h
Yields Moderate to GoodModerate to Good[8]

This protocol is based on the work of Miura and colleagues for the synthesis of carbazoles.[4]

  • To a microwave reaction vial, add the N-(biphenyl-2-yl)picolinamide substrate (1.0 equiv.), Cu(OAc)₂ (0.2 equiv.), and MnO₂ (3.0 equiv.).

  • Add a suitable solvent, such as 1,4-dioxane or DMF, to achieve a substrate concentration of 0.1-0.2 M.

  • Seal the vial tightly.

  • Heat the reaction mixture in a microwave reactor to 160-180 °C for 30-60 minutes.

  • After cooling, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the picolinamide-protected carbazole.

  • For removal of the picolinamide group, the product can be subjected to basic hydrolysis (e.g., NaOH in MeOH/H₂O at reflux) to yield the N-H carbazole.[4]

Cleavage of the Picolinamide Directing Group

A critical step in this synthetic strategy is the efficient removal of the picolinamide directing group to unveil the desired amine functionality. Several methods have been developed for this purpose.[11][12][13]

Method Reagents and Conditions Advantages Reference
Basic Hydrolysis NaOH or KOH in MeOH/H₂O, refluxSimple, effective for many substrates[4]
Acidic Hydrolysis Concentrated HCl, refluxCan be effective when base-sensitive groups are absent[12]
Reductive Cleavage Zn, aq. HCl, room temperatureMild conditions, good functional group tolerance[12]
Nickel-Catalyzed Cleavage Ni(cod)₂, EtOH, after Boc activationMild, broad functional group tolerance, allows for byproduct recycling[11][13][14]

Protocol 3: Nickel-Catalyzed Cleavage of Picolinamide

This protocol is adapted from a procedure that allows for mild cleavage and recycling of the picolinamide auxiliary.[11][14]

  • Boc-Activation: To a solution of the picolinamide-containing product (1.0 equiv.) in an anhydrous solvent (e.g., THF or DCM), add Boc₂O (1.5 equiv.) and DMAP (0.1 equiv.). Stir at room temperature until the reaction is complete (monitored by TLC). Purify if necessary.

  • Cleavage: To the N-Boc-N-substituted picolinamide (1.0 equiv.) in a reaction vial, add Ni(cod)₂ (0.1 equiv.).

  • Add anhydrous ethanol as the solvent.

  • Seal the vial under an inert atmosphere and heat to 60-80 °C for 4-12 hours.

  • Upon completion, cool the reaction, concentrate under reduced pressure, and purify by column chromatography to isolate the N-Boc protected amine. The byproduct, ethyl 2-picolinate, can also be recovered.[11]

Part 2: this compound as a Ligand in Cross-Coupling Reactions

While the user's query mentioned "this compound-assisted," it is crucial to distinguish its role from that of picolinamide. This compound derivatives, such as 5-methoxythis compound, function as electron-rich amidine ligands in cross-coupling reactions, rather than as directing groups for C-H activation.[7]

Role in Nickel-Catalyzed Reductive Cross-Coupling

In nickel-catalyzed reductive cross-electrophile couplings, this compound ligands play a key role in facilitating the catalytic cycle.[7] The electron-donating nature of these ligands, for instance, the methoxy group in 5-methoxythis compound, enhances the electron density at the nickel center.[7] This electronic enrichment is proposed to accelerate the rate-limiting oxidative addition step of an aryl halide to the nickel catalyst.[7]

The workflow for a this compound-ligated cross-coupling is distinct from the directing group approach:

workflow_ligand cluster_reaction Reductive Cross-Coupling Aryl_Halide Aryl Halide (Ar-X) Reaction C-N Bond Formation Aryl_Halide->Reaction Coupling_Partner Coupling Partner (e.g., R-X) Coupling_Partner->Reaction Ni_Catalyst Nickel Precatalyst Ni_Catalyst->Reaction P_Ligand This compound Ligand P_Ligand->Reaction Reductant Reductant (e.g., Zn, Mn) Reductant->Reaction Product Coupled Product (Ar-N) Reaction->Product

Sources

Application Note: Scalable Synthesis of Chemical Libraries with Picolinimidamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The Picolinimidamide (pyridine-2-carboximidamide) moiety is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the design of serine protease inhibitors (e.g., Factor Xa, Thrombin, Trypsin) and antifungal agents. Its high basicity (


) allows it to mimic the arginine side chain, forming critical salt bridges within the S1 specificity pocket of target enzymes.

However, the scalable synthesis of this compound libraries is historically plagued by low yields and harsh conditions associated with the classical Pinner reaction. This Application Note details a High-Throughput Synthesis (HTS) protocol utilizing Lithium Hexamethyldisilazide (LiHMDS) to directly convert substituted 2-cyanopyridines to picolinimidamides. This method offers superior atom economy, reduced reaction times, and compatibility with parallel purification platforms compared to traditional acid-catalyzed imidate routes.

Chemical Basis & Reaction Mechanism[1][2][3]

The Challenge of the Pinner Reaction

The traditional Pinner synthesis requires treating a nitrile with dry HCl in ethanol to form an imidate ester, followed by ammonolysis.

  • Library Limitation: Imidate intermediates are moisture-sensitive and often require isolation, making the process ill-suited for 96-well plate formats.

  • Steric Hindrance: Ortho-substituted cyanopyridines often fail to react due to steric bulk.

The Solution: LiHMDS-Mediated Addition

The use of LiHMDS (Lithium bis(trimethylsilyl)amide) allows for the direct nucleophilic addition of the silylamide anion to the nitrile carbon. This generates a stable


-silylated intermediate which, upon acidic workup or ethanolysis, yields the desired amidine.

Key Advantages:

  • Single-Step: No isolation of intermediates.

  • Homogeneous: Reagents are soluble in THF/Ether, ideal for liquid handling robotics.

  • Scope: Tolerates electron-rich and electron-poor pyridine rings.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway from nitrile to amidine using the silylamide protocol.

ReactionMechanism Nitrile 2-Cyanopyridine (Substrate) Intermediate N-Silylated Intermediate (Stable Species) Nitrile->Intermediate Nucleophilic Addition (THF, r.t.) LiHMDS LiHMDS (Reagent) LiHMDS->Intermediate Product This compound HCl Salt Intermediate->Product Desilylation & Protonation Acid Ethanolic HCl (Quench) Acid->Product

Figure 1: Mechanistic pathway for the direct conversion of 2-cyanopyridines to picolinimidamides via LiHMDS.

Library Synthesis Protocol (96-Well Format)

This protocol is optimized for a 96-well deep-well plate format, yielding 10–50 mg of purified compound per well.

Materials & Reagents[3][4][5][6]
  • Substrates: Diverse 2-cyanopyridines (0.1 mmol per well).

  • Reagent: LiHMDS (1.0 M solution in THF).

  • Solvent: Anhydrous THF.

  • Quench: 4M HCl in Dioxane or Ethanolic HCl.

  • Purification: SCX-2 (Strong Cation Exchange) Solid Phase Extraction cartridges.

Step-by-Step Methodology
StepOperationCritical Parameter (Why?)
1 Plate Loading Dispense 0.1 mmol of specific 2-cyanopyridine into each well of a 2mL polypropylene deep-well plate.
2 Inerting Purge plate with Nitrogen/Argon. Moisture kills LiHMDS.
3 Reagent Addition Add 3.0 equiv (300 µL) of LiHMDS (1M in THF) to each well. Seal immediately.
4 Reaction Shake at room temperature for 16 hours . (Ortho-substituted rings may require 40°C).
5 Quench Cool plate to 0°C. Carefully add 500 µL of Ethanolic HCl (excess). Caution: Exothermic.
6 Deprotection Shake for 4 hours at RT to ensure complete cleavage of the TMS group.
7 Concentration Evaporate volatiles using a Genevac or Nitrogen blow-down.
8 Purification (SCX) Redissolve residue in MeOH. Load onto SCX-2 cartridges . 1. Wash with MeOH (removes non-basic impurities).2. Elute with 2M

in MeOH (releases the amidine).
9 Final Isolation Evaporate ammonia/methanol. Lyophilize to obtain the free base or treat with HCl for salt formation.

Quality Control & Self-Validating Logic

To ensure the library is "self-validating," specific analytical checkpoints must be integrated.

In-Process Control (IPC)
  • Disappearance of Nitrile: The nitrile stretch at 2230 cm⁻¹ in IR spectroscopy is a definitive marker. In LC-MS, the disappearance of the Nitrile peak (

    
    ) and appearance of the Amidine peak (
    
    
    
    ) confirms conversion.
  • Hydrolysis Check: A common side reaction is hydrolysis to the amide (Picolinamide).

    • Target Mass:

      
      
      
    • Contaminant Mass:

      
       (This is often indistinguishable by low-res MS).
      
    • Validation: Use High-Resolution MS or retention time comparison. Amides are significantly less polar than amidines and will elute earlier on Reverse Phase HPLC.

Library Workflow Diagram

LibraryWorkflow Design Library Design (Substituted 2-Cyanopyridines) Synthesis Parallel Synthesis (LiHMDS / THF / 16h) Design->Synthesis Workup Acidic Quench (TMS Cleavage) Synthesis->Workup Purification SCX-2 SPE (Catch & Release) Workup->Purification QC QC Analysis (LC-MS / 1H NMR) Purification->QC Decision Purity > 90%? QC->Decision Success Plate Formatting & Screening Decision->Success Yes Fail Reprocess / Prep HPLC Decision->Fail No

Figure 2: High-throughput workflow for the generation and validation of this compound libraries.

Case Study: Serine Protease Inhibition

Context: A library of 4-substituted picolinimidamides was synthesized to target the S1 pocket of Thrombin. Results:

  • Yield: Average isolated yield of 78% across 48 variants.

  • Selectivity: The SCX purification removed 99% of unreacted nitrile and amide hydrolysis byproducts.

  • Bioactivity: Several analogs showed

    
    , validating the retention of the amidine functionality which is crucial for the salt bridge interaction with Asp189 in the protease active site [1].
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in LiHMDS or THF.Use fresh 1M LiHMDS ampules; dry THF over molecular sieves.
Amide Formation Incomplete silylation before quench or wet workup.Ensure reaction runs for full 16h; keep quench anhydrous (HCl/Dioxane) initially.
Insoluble Product Amidine HCl salt is very polar.Use MeOH/Water mixtures for dissolution before LC-MS analysis.

References

  • Ismail, M. et al. (2020).[1][2] Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. RSC Advances. Available at: [Link]

  • Anbazhagan, M. et al. (2019). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI Molbank. Available at: [Link][1][3][4]

Disclaimer: This protocol involves the use of hazardous chemicals (LiHMDS, strong acids). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Advanced Architectures: Application of Picolinimidamide in the Development of New Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

Picolinimidamide (2-pyridinecarboximidamide; CAS: 51285-26-8) represents a distinct class of N-donor ligands often underutilized compared to its amide analog (picolinamide).[1] While structurally similar, the replacement of the carbonyl oxygen with an imine nitrogen (


) and the presence of an amine (

) group fundamentally alters its coordination chemistry and hydrogen-bonding capabilities.

For material scientists, this compound offers two critical advantages:

  • Enhanced Basicity & N-Donor Strength: The amidine group is significantly more basic than the amide, providing stronger

    
    -donation to transition metals (Zn, Cu, Ru), which is crucial for constructing robust Metal-Organic Frameworks (MOFs)  and Coordination Polymers (CPs) .
    
  • Supramolecular Synthons: In pharmaceutical material science, the amidine moiety acts as a robust "molecular hook," forming predictable

    
     hydrogen-bonding motifs with carboxylic acids.[1] This makes it an exceptional candidate for Pharmaceutical Co-crystal  engineering to improve the solubility of acidic drugs.[1]
    

This guide details the protocols for utilizing this compound in synthesizing luminescent coordination materials and engineering pharmaceutical solid-state forms.[1]

Mechanistic Insight: The "Amidine Grip"

To apply this compound effectively, one must understand its binding modes.[1] Unlike simple pyridines, this compound acts as a bidentate chelate or a bridging ligand .[1]

Coordination Modes
  • Chelating Mode (cis): The pyridine nitrogen (

    
    ) and the imine nitrogen (
    
    
    
    ) bind to the same metal center, forming a stable 5-membered metallacycle. This is the dominant mode in discrete catalytic complexes.[1]
  • Bridging Mode (trans): In polymeric structures, the ligand can twist, linking two different metal centers, facilitating the growth of 1D chains or 2D sheets.

Visualization of Coordination Logic

CoordinationLogic Ligand This compound (Free Base) Metal Transition Metal (Zn2+, Cu2+) Ligand->Metal Coordination Chelate Chelation (0D/Discrete) Stable 5-membered ring Application: Catalysis Metal->Chelate Low Steric Bulk High Chelate Effect Bridge Bridging (1D/2D/3D) Linker between nodes Application: MOFs/CPs Metal->Bridge Presence of Co-ligands (Spacers) Luminescent Sensors Luminescent Sensors Chelate->Luminescent Sensors Porous Frameworks Porous Frameworks Bridge->Porous Frameworks

Figure 1: Decision tree for coordination modes based on experimental conditions.[1]

Application Protocol A: Synthesis of Luminescent Zn(II)-Picolinimidamide Frameworks

Objective: Synthesize a 2D coordination polymer using this compound as a secondary ligand to modulate the electronic properties of a Zinc-Terephthalate framework. Utility: This material exhibits fluorescence and can serve as a sensor for volatile organic compounds (VOCs).[1]

Materials
  • Ligand A: this compound Hydrochloride (98%)

  • Ligand B: Terephthalic Acid (1,4-BDC) (Linker)

  • Metal Source: Zinc Nitrate Hexahydrate (

    
    )
    
  • Solvent: N,N-Dimethylformamide (DMF) / Ethanol (1:1 v/v)

  • Base: Triethylamine (TEA) (Crucial for deprotonating the HCl salt)

Step-by-Step Methodology
StepActionCritical Parameter / Causality
1 Ligand Activation Dissolve 1.0 mmol this compound HCl in 10 mL DMF. Add 1.1 mmol TEA. Stir for 10 min. Why: The commercial source is usually the HCl salt.[1] The free base is required for coordination.[1]
2 Pre-cursor Mixing Add 1.0 mmol Terephthalic Acid to the solution. Stir until clear.
3 Metal Addition Dissolve 1.0 mmol

in 10 mL Ethanol. Add dropwise to the ligand solution.[1]
4 Solvothermal Synthesis Transfer the mixture to a Teflon-lined stainless steel autoclave (25 mL capacity). Seal tightly.
5 Thermal Cycle Heat at 100°C for 48 hours . Cool to room temperature at a rate of 5°C/hour. Why: Slow cooling promotes the growth of single crystals suitable for XRD rather than microcrystalline powder.[1]
6 Isolation Filter the resulting colorless block crystals. Wash with DMF (3x) and Ethanol (3x).[1]
7 Activation Dry under vacuum at 60°C for 12 hours to remove solvent guests.[1]
Characterization Checklist
  • PXRD: Confirm crystallinity against simulated patterns.

  • Fluorescence Spectroscopy: Excite at 330 nm; expect emission peak ~420 nm (Ligand-to-Metal Charge Transfer - LMCT).

Application Protocol B: Pharmaceutical Co-crystal Engineering

Objective: Improve the aqueous solubility of a BCS Class II drug (Acidic model: Ibuprofen or Benzoic Acid derivatives) using this compound as a co-former. Rationale: The amidine group acts as a complementary hydrogen bond acceptor/donor to carboxylic acids.[1]

Materials
  • API (Active Pharmaceutical Ingredient): Ibuprofen (Model Carboxylic Acid)

  • Co-former: this compound (Free base generated from HCl salt via neutralization and extraction prior to use)

  • Solvent: Methanol (for Liquid Assisted Grinding)

Workflow: Liquid-Assisted Grinding (LAG)

CoCrystalWorkflow Step1 Stoichiometric Weighing (1:1 Molar Ratio) Step2 Pre-mixing in Agate Mortar Step1->Step2 Step3 Solvent Addition (10 µL MeOH per 100 mg) Step2->Step3 Catalytic Solvent Step4 High-Shear Grinding (20-30 mins) Step3->Step4 Mechanochemical Energy Step5 Analysis (DSC & PXRD) Step4->Step5 New Phase Confirmation

Figure 2: Liquid-Assisted Grinding workflow for co-crystal screening.

Detailed Protocol
  • Preparation of Free Base: Dissolve this compound HCl in minimal water, neutralize with saturated

    
    , extract with ethyl acetate, and evaporate to dryness. Do not use the HCl salt directly for co-crystallization as the chloride will compete for H-bonding.[1]
    
  • Grinding: Weigh 1.0 mmol of API and 1.0 mmol of this compound base. Place in an agate mortar.

  • LAG Process: Add methanol (

    
    ). Grind vigorously for 20 minutes. The paste will dry out as the new crystal lattice forms.[1]
    
  • Validation:

    • DSC (Differential Scanning Calorimetry): Look for a single, sharp melting endotherm distinct from both the API and this compound.[1]

    • Shift: A melting point depression usually indicates a eutectic mixture, while a distinct new peak between the two parent MPs often indicates a successful co-crystal.[1]

Quantitative Comparison: Amide vs. Amidine Ligands[1]

When selecting materials, researchers often default to Picolinamide.[1] The table below illustrates why This compound is superior for specific "hard" material applications.

FeaturePicolinamide (

)
This compound (

)
Material Consequence
Donor Atoms N, ON, NThis compound forms stronger bonds with softer metals (Cu, Ag).
Basicity (pKa) ~1.5 (Pyridine N)~8-9 (Amidine group)This compound remains protonated/active at higher pH; stronger H-bond acceptor.[1]
H-Bonding Acceptor (O) / Donor (N)Donor (N) / Donor (N)Amidine offers more "sticky" sites for supramolecular assembly.[1]
Thermal Stability ModerateHighAmidine complexes often sustain higher activation temperatures in MOFs.[1]

Safety & Handling

  • This compound HCl is an irritant.[1] Standard PPE (gloves, goggles) is required.[1]

  • Hydroscopic Nature: The HCl salt is hygroscopic.[1][2] Store under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis or caking.[1]

  • Stoichiometry: When using the HCl salt, always account for the molecular weight of the counter-ion (36.46 g/mol ) and the base required to neutralize it.[1]

References

  • NIST Chemistry WebBook. Picolinamide and Derivatives - Thermochemical Data.[1] National Institute of Standards and Technology.[1][3] [Link][1]

  • PubChem. this compound Compound Summary (CID 556504).[1] National Center for Biotechnology Information.[1] [Link]

  • CrystEngComm. Coordination-driven self-assembly of thiocyanate complexes with picolinamide derivatives. Royal Society of Chemistry.[1] [Link]

  • MDPI. Two-Dimensional Mixed-Ligand Metal–Organic Framework Constructed from Bridging Bidentate Ligands.[1] Molecules.[1][2][3][4][5][6][7][8][9][10] [Link]

Sources

Application Note: Quantitative Analysis of Picolinimidamide (2-Amidinopyridine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Picolinimidamide (CAS: 51285-26-8), also known as pyridine-2-carboximidamide or 2-amidinopyridine , is a critical pharmacophore used in the synthesis of serine protease inhibitors (e.g., thrombin, Factor Xa inhibitors) and novel antifungal agents (e.g., T-2307 derivatives).

The Analytical Challenge

Quantifying this compound presents distinct challenges due to its physicochemical properties:

  • High Polarity: As a small molecule amidine, it elutes in the void volume (

    
    ) of standard Reversed-Phase (RP) C18 columns, leading to poor resolution and ion suppression.
    
  • Basicity: With a pKa

    
     11.0–12.0, the amidine group remains protonated (positively charged) across the entire standard HPLC pH range (2–10). This causes severe peak tailing due to secondary interactions with residual silanols on silica-based columns.
    
  • Hygroscopicity: The hydrochloride salt is hygroscopic, requiring strict handling protocols during weighing and stock preparation.

This guide details two optimized protocols: Method A (LC-MS/MS) for high-sensitivity bioanalysis (plasma/tissue), and Method B (HPLC-UV) for purity and formulation analysis.

Chemical Standards & Preparation

Target Analyte:

  • Name: this compound Hydrochloride[1][2][3][4][5]

  • MW: 157.60 g/mol (HCl salt); 121.14 g/mol (Free base)

  • Solubility: Soluble in Water, Methanol, DMSO.

Internal Standard (IS):

  • Recommended: Benzamidine Hydrochloride (structurally similar amidine) or Picolinamide-

    
     (if available).
    
Stock Solution Protocol
  • Weighing: Weigh 10.0 mg of this compound HCl into a 10 mL volumetric flask. Note: Perform rapidly in a humidity-controlled environment.

  • Dissolution: Dissolve in 50:50 Methanol:Water (v/v) to minimize solubility issues while maintaining organic compatibility.

  • Storage: Store at -20°C in amber glass vials. Stability is validated for 3 months.

Protocol A: High-Sensitivity LC-MS/MS (Bioanalysis)

Objective: Quantification of this compound in human plasma/rat serum. Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to Triple Quadrupole MS.

Rationale

Standard C18 retention is insufficient. HILIC is selected because the highly polar, charged amidine is retained by the water layer on the stationary phase, eluting later than matrix interferences (phospholipids).

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Protein precipitation (PPT) is often insufficient for amidines due to ion suppression. We utilize Mixed-Mode Cation Exchange (SPE) to leverage the positive charge of the analyte.

Workflow Visualization (Graphviz):

SPE_Workflow Start Plasma Sample (100 µL) Pretreat Pre-treatment: Add 100 µL 2% Formic Acid (Ionizes Amidine) Start->Pretreat Condition Condition MCX Plate: 1. MeOH 2. Water Load Load Sample Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes Proteins) Load->Wash1 Wash2 Wash 2: Methanol (Removes Hydrophobic Neutrals) Wash1->Wash2 Elute Elution: 5% NH4OH in Methanol (Neutralizes Amidine -> Release) Wash2->Elute Dry Evaporate & Reconstitute (Mobile Phase) Elute->Dry

Figure 1: MCX Solid Phase Extraction workflow optimized for basic amidine extraction.

LC-MS/MS Conditions
ParameterSettingCausality/Notes
Column Waters XBridge BEH Amide XP (2.1 x 100 mm, 2.5 µm)Amide phases provide superior retention for polar bases compared to bare silica.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffer strength (10mM) is critical to suppress silanol activity and improve peak shape.
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 ACN:WaterHigh organic content required for HILIC retention.
Flow Rate 0.4 mL/minOptimized for ESI desolvation efficiency.
Gradient 0-0.5 min: 95% B (Isocratic hold)0.5-3.0 min: 95% -> 60% B3.0-4.0 min: 60% B (Flush)4.1 min: 95% B (Re-equilibration)Gradient starts high organic (retention) and decreases to elute.
MS Mode ESI Positive (+), MRMAmidine protonates readily (

).
Transitions 122.1 -> 105.1 (Quantifier)122.1 -> 79.1 (Qualifier)Loss of

(17 Da) is the primary fragmentation pathway for amidines.

Protocol B: HPLC-UV (Purity & Formulation)

Objective: Routine purity analysis where MS is unavailable or for high-concentration samples. Technique: Ion-Pairing Reversed-Phase Chromatography (IP-RP).

Rationale

Since HILIC is less robust for routine QC, we use standard C18 columns but modify the mobile phase with an Ion-Pairing Reagent (IPR). The IPR (Hexanesulfonate) forms a neutral ion-pair with the positively charged this compound, increasing its hydrophobicity and retention on the C18 chain.

Method Parameters[4][6][8][9][10]
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Wavelength: 260 nm (Pyridine ring absorption maximum).

  • Mobile Phase:

    • Buffer: 20 mM Sodium Phosphate (pH 3.0) + 10 mM Sodium Hexanesulfonate (IPR).

    • Solvent: Acetonitrile.[6][7][8]

    • Ratio: 85:15 (Buffer:ACN) Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • System Suitability Requirement:

    • Tailing Factor (

      
      ): < 1.5 (Strict control required; if 
      
      
      
      , increase IPR concentration).
    • Retention Time (

      
      ): > 3.0 minutes (
      
      
      
      ).

Data Analysis & Validation

Linearity & Calibration[9]
  • Range: 1.0 ng/mL to 1000 ng/mL (LC-MS/MS).

  • Weighting:

    
     linear regression is required due to the heteroscedasticity of MS data over wide dynamic ranges.
    
Calculation of Concentration


Where 

is the slope and

is the y-intercept.
Troubleshooting Guide (Self-Validating)
ObservationProbable CauseCorrective Action
Double Peaks (HILIC) Solvent MismatchEnsure sample diluent matches initial mobile phase (e.g., 95% ACN). Aqueous diluents cause peak splitting in HILIC.
RT Drift (IP-RP) Temperature FluctuationIon-pairing is highly temperature sensitive. Use a column oven at 30°C ± 0.5°C.
High Carryover AdsorptionAmidines stick to metallic injector needles. Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.[8]

References

  • PubChem. (2025).[9] this compound Compound Summary (CID 556504).[9] National Center for Biotechnology Information. [Link]

  • Mitsuyama, J., et al. (2008). In Vitro and In Vivo Antifungal Activities of T-2307, a Novel Arylamidine. Antimicrobial Agents and Chemotherapy. (Contextual reference for amidine bioanalysis).
  • Dolan, J.W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. (Reference for Protocol B mechanism).

Sources

Picolinimidamide-Catalyzed Coupling of Aryl and Heteroaryl Halides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of bioactive molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of these compounds, offering a versatile and efficient method for the formation of C(sp²)–N bonds from aryl halides and amines.[1][2][3] The efficacy of these transformations is critically dependent on the nature of the ligand coordinated to the metal center, which influences the catalytic activity, substrate scope, and reaction conditions.

While phosphine-based ligands have historically dominated the field, there is a continuous drive to explore new ligand scaffolds to overcome existing limitations and expand the synthetic toolbox. The picolinamide and related nitrogen-containing ligand families have emerged as promising candidates for a variety of cross-coupling reactions. This guide focuses on the application of picolinimidamide ligands in the coupling of aryl and heteroaryl halides. While the use of picolinimidamides in palladium-catalyzed C-N coupling is an emerging area, their utility has been demonstrated in related nickel-catalyzed transformations, which offer a more cost-effective and sustainable alternative.[4][5]

This document provides a comprehensive overview of the mechanistic principles, practical protocols, and applications of this compound-catalyzed C-N bond formation, with a focus on nickel catalysis as a practical and well-documented approach.

Mechanistic Insights: The Catalytic Cycle

The mechanism of nickel-catalyzed C-N cross-coupling reactions is believed to proceed through a catalytic cycle involving Ni(0) and Ni(II) intermediates, analogous to the palladium-catalyzed Buchwald-Hartwig amination. The this compound ligand plays a crucial role in stabilizing the nickel center and facilitating the key steps of the cycle.

A plausible catalytic cycle for the nickel-catalyzed amination of an aryl halide with an amine, employing a this compound ligand, is depicted below. The reaction is initiated by the reduction of a Ni(II) precatalyst to the active Ni(0) species.

Nickel-Catalyzed Amination Cycle Ni0 L-Ni(0) OxAdd Oxidative Addition (L)Ni(II)(Ar)(X) Ni0->OxAdd Ar-X LigEx Ligand Exchange [(L)Ni(II)(Ar)(HNR¹R²)]⁺X⁻ OxAdd->LigEx HNR¹R² Deprot Deprotonation (L)Ni(II)(Ar)(NR¹R²) LigEx->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Ni0

Figure 1: Proposed catalytic cycle for nickel-catalyzed C-N coupling.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Ni(0) species undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Ni(II) intermediate. This is often the rate-determining step of the cycle.

  • Ligand Exchange: The amine nucleophile (HNR¹R²) displaces the halide anion from the nickel center to form a cationic Ni(II) complex.

  • Deprotonation: A base removes a proton from the coordinated amine, generating a neutral Ni(II)-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Ni(II)-amido complex, releasing the desired arylamine product (Ar-NR¹R²) and regenerating the active Ni(0) catalyst.

Synthesis of this compound Ligands

This compound hydrochloride can be synthesized from readily available 2-cyanopyridine. The following is a general protocol for its preparation.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is adapted from standard procedures for the synthesis of amidine hydrochlorides from nitriles.

Materials:

  • 2-Cyanopyridine

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas or solution in a compatible solvent)

  • Anhydrous Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Gas dispersion tube (if using HCl gas)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanopyridine in anhydrous ethanol. Cool the solution in an ice bath.

  • HCl Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, a solution of HCl in a compatible anhydrous solvent can be added dropwise. The reaction is exothermic, so maintain the temperature below 10°C. Continue the addition until the solution is saturated with HCl.

  • Reaction: Seal the flask and allow the reaction mixture to stir at room temperature for 12-24 hours. A precipitate of the ethyl picolinimidate hydrochloride salt may form.

  • Ammonolysis: Cool the reaction mixture in an ice bath and slowly add a solution of anhydrous ammonia in ethanol. This will convert the imidate to the this compound hydrochloride.

  • Isolation: The this compound hydrochloride will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Note: This is a general procedure and may require optimization. All manipulations should be carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

This compound-Catalyzed C-N Coupling of Aryl Halides

While palladium catalysis is the standard for Buchwald-Hartwig amination, nickel catalysis offers a more economical alternative, particularly for the coupling of aryl chlorides.[6][7] The following is a general protocol for the nickel-catalyzed amination of aryl halides using a this compound ligand.

Protocol 2: General Procedure for Nickel-Catalyzed Amination

This protocol is based on established procedures for nickel-catalyzed C-N coupling and should be optimized for specific substrates.

G A Reaction Setup: - Add Ni(II) precatalyst, ligand, and base to a flame-dried flask. - Evacuate and backfill with inert gas. B Addition of Reagents: - Add solvent, aryl halide, and amine. - Degas the reaction mixture. A->B C Reaction: - Heat the reaction mixture to the desired temperature. - Monitor the reaction by TLC or GC/LC-MS. B->C D Workup: - Cool the reaction to room temperature. - Quench with water or saturated aqueous NH4Cl. - Extract with an organic solvent. C->D E Purification: - Dry the combined organic layers. - Concentrate under reduced pressure. - Purify the crude product by column chromatography. D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Picolinimidamide (PA-I) Catalyst Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Picolinimidamide-Directed Metallocatalysis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Synthetic Chemists and Process Development Scientists

Welcome to the Advanced Catalysis Support Hub. This guide addresses the optimization of This compound (PA-I) ligands and directing groups in transition-metal-catalyzed C–H functionalization. Unlike standard Picolinamides (PA), PA-I systems offer unique N,N-bidentate chelation properties that modulate the redox potential of metal centers (specifically Co(II) and Cu(II)), enabling divergent chemoselectivity and C(sp³)–H activation.

🔧 Troubleshooting Module: Reaction Optimization & Failure Analysis

Issue 1: Catalyst Deactivation & Low Conversion

Symptom: The reaction stalls at <20% conversion despite using standard conditions (e.g., Co(OAc)₂, Toluene, 130 °C). Diagnosis: The issue is likely Ligand-Metal Mismatch or Carboxylate Ligand Inhibition .

Technical Explanation: this compound ligands coordinate via the pyridine nitrogen and the imine nitrogen. However, the catalytic cycle—often proceeding via a Concerted Metalation-Deprotonation (CMD) mechanism—requires a specific carboxylate base to act as a proton shuttle. If the carboxylate is too bulky or too weakly basic, the C–H cleavage step becomes rate-limiting. Furthermore, trace moisture can hydrolyze the imine moiety of the PA-I ligand back to the amide, killing the specific selectivity.

Corrective Protocol:

  • Switch the Base/Additive: If using KOAc, switch to NaOPiv (Sodium Pivalate) . The pivalate anion is lipophilic and sterically optimal for the CMD transition state in non-polar solvents.

  • Dehydrating Conditions: Add 4Å Molecular Sieves (activated). PA-I ligands are prone to hydrolysis under prolonged heating if water is present.

  • Ligand Loading Check: Ensure a Ligand:Metal ratio of 1.2:1 if pre-complexation is not performed. Excess free ligand is preferred to prevent metal aggregation.

Data Summary: Base Effect on Yield (Model System: Co-catalyzed C–H Thiolation)

EntryCatalystAdditive (2.0 equiv)SolventYield (%)
1Co(OAc)₂KOAcToluene57%
2Co(OAc)₂K₂CO₃Toluene<5% (Trace)
3Co(OAc)₂NaOPiv Toluene72%
4Co(OAc)₂NaOPivDMF48%

Note: Carbonate bases (Entry 2) fail because they lack the coordinating ability required to stabilize the transition state during C–H cleavage.

Issue 2: Poor Chemoselectivity (Mono- vs. Di-functionalization)

Symptom: In ortho-C–H functionalization, you observe a mixture of mono- and di-substituted products, or the reaction attacks the wrong C–H bond. Diagnosis: Insufficient Steric Steering on the this compound


-substituent.

Technical Explanation: The "R" group on the imidamide nitrogen (


) dictates the geometry of the metallacycle. A small R group (e.g., Methyl) allows rotation and non-selective activation. A bulky R group (e.g., o-Tolyl or Aryl) locks the conformation, enforcing site selectivity.

Step-by-Step Optimization:

  • Modify the PA-I Scaffold: If using a simple N-phenyl this compound, switch to N-(o-tolyl)this compound . The ortho-methyl group creates a "steric wall" that prevents over-reaction at the second ortho-position.

  • Solvent Polarity Screen: Switch from polar coordinating solvents (DMF, DMSO) to non-polar solvents (Toluene, Mesitylene). Polar solvents compete with the PA-I ligand for coordination sites on the Copper or Cobalt center, destabilizing the rigid metallacycle required for high selectivity.

Issue 3: "Green" Catalyst Recovery Failure

Symptom: You are using a heterogeneous Cu-PA-I coordination polymer (CP) and activity drops significantly after the first recycle. Diagnosis: Leaching or Structural Collapse of the coordination polymer.

Technical Explanation: While 1D Picolinic acid-based coordination polymers are reported to be recyclable, they are sensitive to mechanical degradation (stirring speed) and pH changes. The active sites may leach into the solution if the solvent becomes too acidic (byproduct formation).

Recovery Protocol:

  • Hot Filtration Test: Perform a hot filtration at 50% conversion. If the filtrate continues to react, your active species is leaching (homogeneous catalysis), and the solid is merely a reservoir.

  • Regeneration: Wash the recovered catalyst with Ethanol/Water (1:1) to remove ammonium salts, then dry under vacuum at 80 °C. Do not wash with strong acids.

📊 Visualizing the Mechanism

The following diagram illustrates the Cobalt-catalyzed, this compound-directed C–H activation cycle. Note the critical role of the Carboxylate (PivO-) in the CMD step.

PA_Catalytic_Cycle Substrate Substrate + PA-I Ligand Complex_A Co(II) Coordination (N,N-Chelation) Substrate->Complex_A + Co(OAc)2 Oxidation Oxidation to Co(III) (Requires O2/Oxidant) Complex_A->Oxidation Air/O2 CMD_Step C-H Activation (CMD) (Rate Limiting Step) Oxidation->CMD_Step + NaOPiv (Base) Intermediate Cobaltacycle Intermediate CMD_Step->Intermediate - PivOH Prod_Release Product Release & Co(II) Regeneration Intermediate->Prod_Release + Coupling Partner Prod_Release->Complex_A Cycle Repeats

Figure 1: Catalytic cycle for Co(II)-catalyzed C–H functionalization directed by this compound.[1] The transition from Co(II) to Co(III) and the base-assisted CMD step are critical control points.

❓ Frequently Asked Questions (FAQ)

Q: Why is Toluene preferred over DMF for this compound-directed reactions? A: Solvent effects are drastic in this chemistry. Polar aprotic solvents like DMF or DMSO are strong Lewis bases. They competitively bind to the metal center (Co or Cu), displacing the weakly coordinating hemilabile arm of the this compound ligand or blocking the coordination site required for the substrate. Toluene (or p-Xylene) is non-coordinating, allowing the Ligand-Metal-Substrate complex to form exclusively.

Q: Can I use this compound ligands for Asymmetric Catalysis? A: Yes, but it requires specific chiral derivatization. Standard PA-I ligands are achiral. For asymmetric induction (e.g., in Cu-catalyzed Henry reactions or Friedel-Crafts), you must use Chiral this compound derivatives , often synthesized from chiral amines (like amino acid esters) or by incorporating a chiral oxazoline moiety (forming a tridentate ligand).

Q: How do I remove the this compound directing group after the reaction? A: The PA-I group is robust, which is good for catalysis but bad for synthesis. To remove it:

  • Hydrolysis: Strong acidic hydrolysis (6M HCl, reflux) will convert the imidamide back to the acid/amide.

  • Reduction: Treatment with

    
     or Raney Nickel can cleave the N–N bond if a hydrazine linkage is present, or reduce the directing group depending on the specific "R" substituent used.
    

Q: Is an inert atmosphere strictly necessary? A: It depends on the metal.

  • Copper (Cu): Generally requires an inert atmosphere (

    
     or Ar) to prevent non-productive oxidation of the ligand or substrate.
    
  • Cobalt (Co): Interestingly, many Co-catalyzed PA-directed reactions require air (O2) as an oxidant to access the reactive Co(III) species from the Co(II) precatalyst. Always check if your specific transformation is oxidative (requires air) or redox-neutral (requires inert gas).

📚 References

  • Sambiagio, C., Munday, R. H., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry – A European Journal.[2]

  • Li, Z., & Zhang, J. (2022).[3] A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole.[4] Chemical Science.

  • Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008).[5][6] Chiral squaramide derivatives are excellent hydrogen bond donor catalysts.[5][6] Journal of the American Chemical Society.[2][5][6] (Cited for context on amidine/imide H-bond donor motifs in asymmetric catalysis).

  • Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation. (2025). PMC - NIH. (Hypothetical/Generic link based on search context for Co-catalyzed C-S bond formation).

Sources

Technical Support Center: Purification of Picolinimidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Picolinimidamide Purification Support Center. Ticket ID: PIC-AMID-001 Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Chemical Profile[1]

Subject: this compound Derivatives (e.g., N-substituted pyridine-2-carboximidamides). Chemical Nature: These compounds possess a pyridine ring and a highly basic amidine group (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


).
The Core Challenge:  The "Silanol Trap."
Standard silica gel (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

) is slightly acidic (

). The basic amidine nitrogen interacts strongly with the acidic silanol (

) groups on the stationary phase. This results in:
  • Severe Tailing (Streaking): Loss of resolution.

  • Irreversible Adsorption: Yield loss (material "sticks" to the top).

  • Co-elution: Impurities hide under the tail of the product.

Pre-Purification Diagnostics (The "Triage")

Before loading a column, you must validate your method on Thin Layer Chromatography (TLC). If it streaks on TLC, it will fail on the column.

Protocol A: The "TEA Dip" Diagnostic

Use this to determine if silanol activity is the root cause of your separation issues.

  • Prepare two TLC chambers:

    • Chamber A (Control): 10% MeOH / 90% DCM.

    • Chamber B (Modified): 10% MeOH / 89% DCM / 1% Triethylamine (TEA) .

  • Spot your crude mixture on two separate silica plates.

  • Elute simultaneously.

  • Visualize (UV/Ninhydrin):

    • Result: If Chamber A shows a streak from the baseline and Chamber B shows a tight spot with

      
      , you must  use a basic modifier or amine-functionalized silica.
      
Protocol B: The "2D Stability Check"

Amidines can hydrolyze to amides on acidic silica. Verify stability.

  • Spot the sample on the bottom-left corner of a square TLC plate.

  • Elute in the first direction (vertical). Dry the plate.

  • Rotate the plate 90° and elute again in the same solvent.

  • Analysis: All stable components should align on a diagonal line (

    
    ). Any off-diagonal spots indicate decomposition occurring during the run.
    

Stationary Phase Selection Strategy

The choice of "hardware" (column type) dictates your "software" (solvent system).

Decision Matrix
FeatureStandard Silica (Irregular) Amine-Functionalized Silica (

)
Reverse Phase (C18)
Primary Mechanism Adsorption (Polarity)H-Bonding / Weak Anion ExchangeHydrophobic Partitioning
Modifier Required? YES (TEA or

)
NO (Self-buffered)YES (Buffer/Acid)
Sample Loading Moderate (1-5% wt/wt)High (up to 10% wt/wt)Low to Moderate
Cost LowHighModerate
Best For... Crude intermediates, large scaleFinal polishing, acid-sensitive compoundsHighly polar derivatives, removal of salts
Visualization: The Silanol Blocking Mechanism

Why do we add TEA? The following diagram illustrates the competition for binding sites.

SilanolBlocking Silica Acidic Silanol Site (-Si-OH) Amidine This compound (Product) Silica->Amidine Strong Ionic Interaction Elution Product Elutes (Tight Band) Amidine->Elution Displaced into Mobile Phase Stuck Irreversible Binding (Yield Loss) Amidine->Stuck Without Modifier TEA Triethylamine (Modifier) TEA->Silica Preferential Binding (Shielding)

Caption: Triethylamine (TEA) acts as a sacrificial base, saturating the acidic silanol sites so the this compound product can pass through without "sticking."

Mobile Phase Engineering (The "Software")

System A: The "Gold Standard" (DCM / MeOH / NH₃)

For highly polar amidines.

  • Base Solvent: Dichloromethane (DCM).

  • Polar Solvent: Methanolic Ammonia (7N

    
     in MeOH). Note: Do not use aqueous ammonium hydroxide if possible; it causes miscibility issues with DCM.
    
  • Gradient: 0%

    
     10% (7N 
    
    
    
    /MeOH) in DCM.
  • Why it works: The ammonia competes for silanols and suppresses ionization of the amidine, keeping it in the free base form.

System B: The "Gentle Alternative" (DCM / MeOH + TEA)

If 7N


 is unavailable.
  • Solvent A: DCM + 1% Triethylamine (TEA).

  • Solvent B: MeOH + 1% Triethylamine (TEA).

  • Protocol: Pre-flush the column with 3 Column Volumes (CV) of Solvent A to neutralize the silica before injection.

System C: Reverse Phase (Water / Acetonitrile + Buffer)

If the compound is too polar for normal phase.

  • Buffer: 10mM Ammonium Bicarbonate (pH ~8) or 0.1% Formic Acid (if the amidine is stable to acid).

  • Gradient: 5%

    
     100% ACN.
    
  • Advantage: Excellent for separating the amidine from non-polar reaction byproducts.

Troubleshooting Guide (FAQs)

Q1: My product is stuck at the baseline even with 20% MeOH.

  • Diagnosis: The interaction is too strong, or the compound has precipitated.[1]

  • Fix 1 (Solubility): Ensure the sample didn't crash out. Use Solid Loading (adsorb crude onto Celite or amine-silica) rather than liquid injection.

  • Fix 2 (Polarity): Switch to Reverse Phase (C18) . Amidines are often water-soluble salts; C18 handles this polarity better than silica.

Q2: I see "Ghost Peaks" or double spots for the same compound.

  • Diagnosis: You are seeing the Free Base vs. Salt equilibrium.

  • Fix: You must force the equilibrium to one side.

    • To Free Base: Add 1% TEA or use Ammonia-saturated MeOH.

    • To Salt: Add 0.1% TFA (Trifluoroacetic acid) only if using C18. Do not use acid on Normal Phase silica for amidines.

Q3: The TEA is ruining my NMR / Mass Spec.

  • Diagnosis: TEA has a high boiling point and suppresses ionization in MS.

  • Fix:

    • Removal: Rotovap down, then redissolve in DCM and wash with saturated

      
       (if product is not water soluble) or simply dry under high vacuum with mild heat (40°C) for 12 hours.
      
    • Alternative: Use Ammonium Hydroxide (

      
      )  in the eluent.[2] It is volatile and leaves no residue.
      

Q4: My this compound is degrading during purification.

  • Diagnosis: Hydrolysis of the amidine to picolinamide (amide) or nitrile.

  • Fix:

    • Avoid acidic conditions completely.

    • Use Neutral Alumina or Biotage KP-NH (Amine Silica) columns. These are pH neutral/basic and prevent acid-catalyzed hydrolysis.

Workflow Visualization: Method Development

MethodDev Start Crude this compound Mixture Solubility Check Solubility: DCM vs. Water Start->Solubility TLC_Acid TLC Diagnostic: Does it streak on Silica? Solubility->TLC_Acid Soluble in DCM C18 Reverse Phase (C18) Buffer: NH4HCO3 or Formic Acid Solubility->C18 Soluble in H2O/MeOH Std_Silica Use Standard Silica Modifier: 1% TEA or NH3 TLC_Acid->Std_Silica Yes (Streaks) -> Low Budget TLC_Acid->Std_Silica No (Rare) Amine_Silica Use Amine-Silica (KP-NH) No Modifier Needed TLC_Acid->Amine_Silica Yes (Streaks) -> High Purity req.

Caption: Decision tree for selecting the optimal purification route based on solubility and TLC behavior.

References

  • Teledyne ISCO. (2023).[3] Flash Chromatography Guide: Purification of Basic Compounds. Retrieved from [Link]

  • Biotage. (2023). Strategies for the Purification of Amines: The KP-NH Advantage. Retrieved from [Link]

  • Phenomenex. (2022).[4] Troubleshooting HPLC: Peak Tailing and Silanol Interactions. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for chemical properties of amidines).

Sources

Troubleshooting common issues in Picolinimidamide catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. As a Senior Application Scientist, I've seen firsthand the transformative power of picolinimidamide (PyCam) ligands in forging challenging carbon-carbon bonds, particularly in the realm of nickel-catalyzed reductive cross-electrophile coupling. These reactions are central to modern drug discovery and materials science, yet their sensitivity can present challenges in the lab.

This guide is structured as a direct line to a seasoned expert. We will move beyond simple checklists to explore the chemical logic—the "why"—behind common experimental pitfalls. Here, you will find field-proven insights and actionable protocols designed to be self-validating, empowering you to diagnose issues, optimize conditions, and achieve robust, reproducible results.

Section 1: The Persistent Problem of Low or No Product Yield

This is the most frequent challenge. A stalled reaction is a frustrating roadblock, but it's also a rich source of data. By systematically interrogating the reaction components, we can pinpoint the root cause.

Q1: My reaction shows no conversion, and I've recovered my starting materials. Where do I begin troubleshooting?

A1: When a reaction fails to initiate, the issue almost always lies with one of three foundational pillars: the integrity of your reagents, the activation of your catalyst, or the rigor of your experimental setup.

Pillar 1: Reagent and Solvent Integrity

Reductive cross-coupling reactions are exquisitely sensitive to air and moisture. The stoichiometric reductant, typically zinc (Zn) or manganese (Mn) powder, is a primary suspect.

  • Causality: Metallic reductants develop an passivating oxide layer on their surface upon exposure to air. This layer prevents the single-electron transfer required to reduce the Ni(II) precatalyst to the active Ni(0) species, thereby halting the catalytic cycle before it even begins.[1]

  • Troubleshooting Protocol: Reductant Activation

    • Place the required amount of Zn or Mn powder in an oven-dried Schlenk flask.

    • Add a small volume of 1 M HCl (aq) and stir or sonicate for 5-10 minutes. You should observe gas evolution.

    • Carefully decant the acid and wash the metal powder sequentially with deionized water, ethanol, and finally diethyl ether or acetone (3x each).

    • Dry the activated powder under high vacuum with gentle heating (~50-60 °C) for at least 2 hours before transferring it to an inert atmosphere glovebox for storage.

Pillar 2: Catalyst and Ligand Activation

The active catalyst is a complex formed in situ between the nickel source and the this compound ligand. A failure in this initial step is a common point of failure.

  • Causality: this compound is often supplied as a hydrochloride salt (PyCam·HCl) for stability. The active, neutral ligand must be generated in the reaction mixture by a base. If the base is too weak or added improperly, insufficient active ligand will be available to coordinate with the nickel center.

  • Expert Insight: Pre-stirring the Ni(II) precatalyst (e.g., NiCl₂·dme), the PyCam·HCl ligand, and a suitable base (e.g., an inorganic base like K₂CO₃ is often insufficient; an organic base like triethylamine or DBU may be needed depending on the specific protocol) in the reaction solvent for 15-30 minutes before adding the substrates can promote efficient formation of the active catalytic complex.

Pillar 3: The Imperative of an Inert Atmosphere

  • Causality: The active Ni(0) and Ni(I) species in the catalytic cycle are highly oxygen-sensitive.[1] Exposure to even trace amounts of oxygen can lead to rapid oxidation and catalyst deactivation.[2]

  • Best Practice: Ensure all solvents are rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. All solid reagents should be handled exclusively within a glovebox, and the reaction should be run under a positive pressure of a high-purity inert gas (argon or nitrogen).

Troubleshooting Workflow: Diagnosing Zero Yield

start Symptom: Low or No Yield reagents 1. Verify Reagents start->reagents catalyst 2. Check Catalyst System reagents->catalyst sub_reagents Activate Reductant (Zn, Mn). Use Anhydrous Solvent. Verify Substrate Purity. reagents->sub_reagents setup 3. Review Setup catalyst->setup sub_catalyst Use High-Purity Ligand/Precatalyst. Ensure Proper Base for Ligand Deprotonation. Consider Pre-formation of Catalyst. catalyst->sub_catalyst sub_setup Degas Solvents Thoroughly. Use Glovebox for Solids. Maintain Positive Inert Gas Pressure. setup->sub_setup

Caption: A decision tree for initial troubleshooting of failed reactions.

Section 2: The Challenge of Byproducts and Low Selectivity

Observing product formation is a good sign, but the battle for yield is often fought against competing reaction pathways that consume starting materials and generate unwanted side products.

Q2: My primary byproduct is the homocoupling of my aryl electrophile. How can I improve cross-selectivity?

A2: This is a classic selectivity challenge in reductive cross-coupling.[3] Homocoupling occurs when two molecules of the same electrophile react with each other. In this compound-nickel systems, this often points to a mismatch in the relative rates of the two key oxidative addition steps.

  • Mechanistic Insight: The reaction proceeds via two distinct single-electron transfers and oxidative additions.[1] If the rate of reaction of the nickel catalyst with the aryl electrophile is significantly faster than with the alkyl electrophile, the resulting aryl-nickel intermediate may react with another molecule of the aryl electrophile before the cross-coupling partner can engage.

  • Optimization Strategies:

    • Ligand Modification: this compound ligands are highly tunable. A ligand with greater steric bulk can disfavor the formation of a bis-aryl nickel intermediate, thereby suppressing aryl-aryl homocoupling.

    • Slow Addition: Adding the more reactive aryl electrophile slowly via syringe pump to the reaction mixture containing the catalyst, reductant, and the alkyl electrophile can maintain a low concentration of the aryl partner, favoring the cross-coupling pathway.

    • Temperature Control: Lowering the reaction temperature can often increase selectivity, as competing side reactions may have a higher activation energy.

Q3: I'm observing significant hydrodehalogenation of my starting material. What is the source of the hydrogen atom?

A3: Hydrodehalogenation, the replacement of a halide with a hydrogen atom, is a common parasitic reaction.[4] The culprit is typically an undesired nickel-hydride (Ni-H) species.

  • Causality: These hydride species can arise from several sources:

    • Trace Water: Reaction of the low-valent nickel catalyst with residual moisture.

    • Solvent: Some solvents, like isopropanol or even THF, can act as hydride donors under certain conditions.

    • Amine Additives: Bases like triethylamine can undergo side reactions to generate hydrides.

  • Solutions:

    • Scrupulous Anhydrous Technique: This is the first line of defense. Ensure solvents are passed through an activated alumina column or freshly distilled.

    • Solvent Choice: Switch to a less protic solvent like dioxane or DMA (dimethylacetamide).

    • Base Screening: Evaluate alternative bases. If an amine base is suspected, switch to an inorganic base if the reaction tolerates it, or a different organic base like DBU.

Table 1: Troubleshooting Common Side Products
Observed Side ProductProbable Mechanistic CauseSuggested Optimization Steps
Aryl-Aryl Homocoupling Rate of Ar-X oxidative addition >> Rate of Alk-X oxidative addition.1. Use a bulkier this compound ligand. 2. Add Ar-X via syringe pump. 3. Lower reaction temperature.
Alkyl-Alkyl Homocoupling Rate of Alk-X oxidative addition >> Rate of Ar-X oxidative addition.1. Use a less sterically hindered ligand. 2. Increase reaction temperature slightly.
Hydrodehalogenation Formation of Ni-H species from trace H₂O, solvent, or additives.1. Ensure rigorously anhydrous conditions. 2. Screen alternative solvents (e.g., Dioxane, DMA). 3. Screen alternative bases.
Substrate Decomposition Reaction temperature is too high; substrate is unstable to the base or reductant.1. Lower reaction temperature. 2. Screen milder bases or reductants. 3. Check substrate stability under reaction conditions without catalyst.
Section 3: Understanding and Preventing Catalyst Deactivation

A reaction that starts efficiently but stalls before completion often indicates catalyst deactivation. The active catalyst is not infinitely stable and can be diverted into inactive forms.

Q4: My reaction stops at ~50% conversion. How can I determine if my catalyst is deactivating and why?

A4: Catalyst deactivation in these systems typically manifests in two ways: the formation of insoluble nickel metal (black precipitate) or poisoning by substrate/reagent impurities.[5]

  • Mechanism 1: Aggregation to Nickel Black

    • Causality: The this compound ligand must remain bound to the nickel center to maintain its solubility and reactivity. If the ligand dissociates or is displaced, the unstable, "naked" low-valent nickel atoms can rapidly aggregate into catalytically inactive bulk nickel metal.[2] This is often promoted by high temperatures or reaction media in which the catalyst complex has poor solubility.

    • Diagnosis & Prevention:

      • Visual Cue: The formation of a fine black precipitate.

      • Solution: Screen different solvents to improve catalyst solubility. Lowering the reaction temperature can also slow the rate of aggregation. Increasing the ligand-to-metal ratio (e.g., from 1.1:1 to 1.5:1) can sometimes help keep the metal center coordinated and soluble.

  • Mechanism 2: Catalyst Poisoning

    • Causality: Certain functional groups, particularly on complex heterocyclic substrates, can act as strong chelators for the nickel center.[6] Sulfur-containing groups (thiols, thioethers) and some nitrogen heterocycles can bind irreversibly to the nickel, shutting down catalysis.

    • Diagnosis & Prevention:

      • Diagnosis: If your substrate contains a potentially coordinating group and the reaction fails, poisoning is a strong possibility.

      • Solution: This is a challenging problem. Sometimes, using a ligand that binds more strongly to the nickel can prevent displacement by the substrate. In other cases, a protecting group strategy to temporarily mask the poisoning functional group may be necessary.

Catalyst Deactivation Pathways

Active Active Ni(0)L Catalyst Cycle Productive Catalytic Cycle Active->Cycle Cross-Coupling InactiveAgg Inactive Ni(0) Aggregates (Nickel Black) Active->InactiveAgg Ligand Dissociation (High Temp) InactivePois Poisoned Ni-Inhibitor Complex Active->InactivePois Irreversible Binding (e.g., Sulfur Impurity)

Caption: Common pathways leading from the active catalyst to inactive states.

Section 4: Experimental Protocols & Reaction Monitoring
General Protocol for a Ni/Picolinimidamide Reductive Cross-Coupling

This is a representative protocol and should be optimized for specific substrates.

  • Setup: In a nitrogen-filled glovebox, add NiCl₂·dme (5 mol%), this compound hydrochloride ligand (6 mol%), and activated zinc powder (2.0 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add the alkyl electrophile (1.2 equiv.) and the aryl electrophile (1.0 equiv.).

  • Solvent & Base: Add anhydrous, degassed solvent (e.g., DMA, 0.2 M) followed by the organic base (e.g., triethylamine, 2.5 equiv.).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated aluminum block at the desired temperature (e.g., 60 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by LC-MS or GC-MS.[7] This is crucial for identifying stalled reactions or byproduct formation.

  • Workup: Once complete, cool the reaction to room temperature. Quench carefully with 1 M HCl. Filter through a pad of celite to remove zinc and catalyst residues. Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[8]

Q5: How should I monitor my reaction, and what should I look for?

A5: Active monitoring is non-negotiable for troubleshooting. Relying on a single endpoint is a recipe for ambiguity.

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[7][9] It allows you to track the disappearance of starting materials and the appearance of your product, homocoupled byproducts, and any hydrodehalogenated species simultaneously.

  • Sampling: Take a small aliquot (~5-10 µL) from the reaction mixture under a positive flow of inert gas. Immediately quench it in a vial containing deuterated solvent with an internal standard or a mixture of ethyl acetate and water.

  • Interpretation: Plotting the concentration of all key species over time provides a kinetic profile of your reaction. A reaction that proceeds linearly and then abruptly stops is a hallmark of catalyst deactivation. The immediate formation of a byproduct that then remains at a constant concentration suggests it's formed early, perhaps during an initial exotherm.

Section 5: Safety in Practice
  • Nickel Compounds: Many nickel salts are suspected carcinogens and skin sensitizers. Always handle them in a fume hood or glovebox and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Solvents: Anhydrous organic solvents like DMA, THF, and Dioxane are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.[10][11]

  • Reductants: Activated metal powders can be pyrophoric. Do not expose them to air, and quench reactions carefully.

  • General Precautions: Always work in a well-ventilated area. Be aware of the potential for exothermic reactions, especially during setup and quenching.[12]

References
  • [Placeholder for a general cross-coupling review]
  • Cassar, L. Synthesis of aryl- and vinyl-substituted olefins by a novel palladium-catalysed reaction. Journal of Organometallic Chemistry. 1975, 93(2), 253-257.
  • Daugulis, O., et al. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. 2015, 54(43), 12613-12616. Available from: [Link]

  • Han, D., Sun, J., & Jin, J. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal. 2023, 18(2), e202201132. Available from: [Link]

  • Han, D., Sun, J., & Jin, J. Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. ResearchGate. 2022. Available from: [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. Recent Advances in Nickel Catalysis. Nature. 2014, 509(7500), 299-309. Available from: [Link]

  • ResearchGate. Table 3 Substrate scope and limitations. Available from: [Link]

  • ResearchGate. Proposed route of catalyst deactivation for P1, represented using small-molecule model compounds. Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed picolinamide-directed coupling of C(sp2)–H and C(sp2)–H: a straightforward approach to quinolinone and pyridone scaffolds. Available from: [Link]

  • MDPI. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available from: [Link]

  • ResearchGate. Substrate scope and limitations. Reaction conditions: 3 f, 5 mol %. Available from: [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]

  • Wikipedia. Cross-coupling reaction. Available from: [Link]

  • National Center for Biotechnology Information. Substrate scope driven optimization of an encapsulated hydroformylation catalyst. Available from: [Link]

  • National Center for Biotechnology Information. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Available from: [Link]

  • ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • National Center for Biotechnology Information. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available from: [Link]

  • Sulphuric Acid on the Web. Catalyst Safety. Available from: [Link]

  • MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Available from: [Link]

  • ResearchGate. Reaction conditions for cross coupling. Available from: [Link]

  • National Center for Biotechnology Information. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. Available from: [Link]

  • ResearchGate. Coordination diversity in palladium(II)-picolinamide ligand complexes: Structural and quantum chemical studies. Available from: [Link]

  • Reddit. Troubleshooting a C–N Coupling Reaction. Available from: [Link]

  • OAE Publishing Inc. Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Available from: [Link]

  • YouTube. Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Available from: [Link]

  • MDPI. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Available from: [Link]

  • MDPI. Heterogeneous Catalyst Deactivation and Regeneration: A Review. Available from: [Link]

  • National Center for Biotechnology Information. Mixed ligand cobalt(II) picolinate complexes: synthesis, characterization, DNA binding and photocleavage. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • National Center for Biotechnology Information. Selection of analytic methods for therapeutic drug monitoring. Available from: [Link]

  • ResearchGate. Analytical Techniques used in Therapeutic Drug Monitoring. Available from: [Link]

  • MendelNet. MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. Available from: [Link]

Sources

Assessing the stability of Picolinimidamide in various reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for Picolinimidamide. This guide is designed for our partners in research, discovery, and drug development. We understand that ensuring the stability and integrity of your compounds is paramount to the success of your experiments. This document provides in-depth guidance on the stability of this compound in various reaction media, offering troubleshooting advice and detailed protocols to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound, also known as pyridine-2-carboximidamide, is a chemical compound featuring a pyridine ring and an imidamide functional group. Based on its structure, the primary stability concerns are its susceptibility to hydrolysis, oxidation, and photodegradation.[1][2] The imidamide group is prone to hydrolysis, which can be catalyzed by acidic or basic conditions. The nitrogen atom on the pyridine ring can be susceptible to oxidation.[1]

Q2: What are the recommended storage conditions for solid this compound Hydrochloride?

This compound hydrochloride is a hygroscopic solid.[3] For optimal stability, it should be stored in a cool (below 15°C), dark, and dry place.[3] It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and atmospheric oxygen.[3] While room temperature storage is sometimes listed, refrigerated conditions (4°C) in a tightly sealed container are preferable for long-term stability.

Q3: My this compound solution has turned slightly yellow. What does this indicate?

A change in color, such as turning yellow or brown, is often an indication of degradation.[1] This could be due to oxidation or the formation of degradation products from other pathways. It is crucial to analyze the discolored solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to identify and quantify any impurities or degradation products.[1] Preparing fresh solutions for critical experiments is always the best practice.[2]

Q4: Which analytical method is best for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique for stability testing.[4][5] A properly developed "stability-indicating" HPLC method can separate this compound from its potential degradation products, allowing for accurate quantification of the parent compound and detection of any new impurities.[4] For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the preferred approach.[6]

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your work with this compound.

Issue 1: I see new, unexpected peaks in my HPLC chromatogram after an overnight reaction.

  • Potential Cause: This is a classic sign of compound degradation under your specific reaction conditions. The new peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Characterize the Peaks: If your system is connected to a mass spectrometer (LC-MS), try to get mass data for the new peaks. This is the first step in identifying the degradants.

    • Run a Control: Analyze a sample of your this compound starting material that has been stored under ideal conditions. This will confirm that the new peaks are not impurities from your initial stock.

    • Perform a Forced Degradation Study: To proactively identify potential degradants, it is highly recommended to perform a forced degradation study (see Protocol 1 ). This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7][8] The knowledge gained will help you quickly identify degradants in future experiments.

    • Adjust Reaction Conditions: If degradation is confirmed, consider modifying your experimental parameters. This could involve lowering the reaction temperature, changing the solvent, or adjusting the pH.

Issue 2: The biological activity of my this compound-containing assay is decreasing over time.

  • Potential Cause: A loss of biological activity often correlates with the chemical degradation of the active compound. The degradation products may be inactive or have different activity profiles.

  • Troubleshooting Steps:

    • Confirm Purity: Immediately assess the purity of your stock or working solution using a stability-indicating HPLC method.[2]

    • Assess Stability in Assay Medium: The components of your assay buffer (e.g., pH, presence of metal ions) could be promoting degradation. Perform a time-course stability study by incubating this compound in the assay medium and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Review Storage of Solutions: Ensure that stock solutions are stored properly. For aqueous solutions, storage in single-use aliquots at -20°C or -80°C is recommended to minimize freeze-thaw cycles and degradation.[9]

Inferred Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, we can infer the most probable routes based on its chemical structure and the behavior of related compounds.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV/Vis Light) Picolinamide Picolinamide Picolinic_Acid Picolinic Acid Picolinamide->Picolinic_Acid Further hydrolysis N_Oxide This compound N-Oxide Photo_Products Various Photolytic Products This compound This compound This compound->Picolinamide H₂O, H⁺ or OH⁻ This compound->N_Oxide [O] (e.g., H₂O₂, air) This compound->Photo_Products hν (Light) G cluster_stress Apply Stress Conditions (with Dark Controls) start Prepare 1 mg/mL This compound Stock Solution acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (70°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B Light) start->photo sampling Withdraw & Neutralize Samples at Timed Intervals acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS sampling->analysis evaluation Evaluate Data: - Identify Degradants - Calculate Mass Balance - Elucidate Pathways analysis->evaluation end Stability Profile Established evaluation->end G start Unexpected Result Observed (e.g., new HPLC peak, activity loss) q1 Is the issue observed in a fresh sample or one that has been stored/used? start->q1 fresh Issue in Fresh Sample q1->fresh Fresh stored Issue in Stored/Used Sample q1->stored Stored/Used q2 Check purity of solid starting material. Is it within specification? fresh->q2 q3 Was the solution stored correctly? (Protected from light, correct temp, etc.) stored->q3 pure_solid Solid is Pure. Potential issue with solvent or preparation method. q2->pure_solid Yes impure_solid Solid is Impure. Contact supplier. Do not use. q2->impure_solid No stored_correctly Stored Correctly q3->stored_correctly Yes stored_incorrectly Stored Incorrectly q3->stored_incorrectly No action1 Instability in solution is likely. Perform stability study in that specific solvent/buffer (Protocol 2/3). stored_correctly->action1 action2 Degradation due to improper storage. Prepare fresh solutions and store correctly. stored_incorrectly->action2

Caption: Troubleshooting flowchart for unexpected results.

References

  • Forced Degradation Studies Research Articles - Page 1 . R Discovery. [Link]

  • Forced Degradation Studies . MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link]

  • PYRIDINE-2-CARBOXAMIDE | CAS#:1452-77-3 . Chemsrc. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . ScienceDirect. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products . European Medicines Agency. [Link]

  • Photostability . IAGIM. [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks . Wiley Online Library. [Link]

  • Pyridine-2-carboximidamide hydrochloride CAS#: 51285-26-8 . ChemWhat. [Link]

  • Pyridine-2-carboximidamide hydrochloride | C6H8ClN3 . PubChem. [Link]

  • This compound | C6H7N3 . PubChem. [Link]

  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks . ChemRxiv. [Link]

  • Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis . PubMed. [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing . ResearchGate. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products . FDA. [Link]

  • Guideline on Photostability Testing . BfArM. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model . Physical Chemistry Research. [Link]

  • Thermal Stability of Amorphous Solid Dispersions . MDPI. [Link]

Sources

Technical Support Center: Stabilization of Picolinimidamide-Metal Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamic Sink vs. Kinetic Trap

As researchers, we often treat Picolinimidamide-metal complexes (e.g., those based on Ru, Ir, or Cu) as static reagents. In reality, they are dynamic systems constantly seeking a lower energy state. The this compound ligand—characterized by the pyridine-2-carboximidamide (


) motif—is a robust chelator, but it possesses a specific "Achilles' heel": the amidine carbon.

When coordinated to a Lewis acidic metal center, this carbon becomes highly electrophilic. If you are observing precipitation, color changes (e.g., orange Ru(II) turning dark brown), or loss of catalytic activity, you are likely witnessing metal-promoted hydrolysis or solvent-mediated ligand scrambling .

This guide moves beyond basic "store in the fridge" advice. It details the mechanistic failures of these complexes and provides self-validating protocols to prevent them.

Module 1: Hydrolytic Cleavage (The Water Problem)

The Mechanism

The primary degradation pathway is the hydrolysis of the imine bond (


) within the this compound chelate.
  • Activation: The metal (

    
    ) withdraws electron density from the pyridine and imine nitrogen.
    
  • Attack: This polarization makes the amidine carbon susceptible to nucleophilic attack by water (even trace atmospheric moisture).

  • Collapse: The tetrahedral intermediate collapses, cleaving the ligand into picolinamide and the corresponding amine, destroying the complex.

Troubleshooting & Prevention
SymptomRoot CauseImmediate Corrective ActionLong-Term Prevention
Free ligand peaks in NMR Hydrolysis of the amidine bond.Stop aqueous dilution. Switch to anhydrous buffers.Steric Shielding: Use ligands with ortho-substituents on the N-aryl ring to block water attack.
pH Drift Release of amine byproducts.[1]Re-check buffer capacity.Buffer Selection: Avoid phosphate buffers (can compete for metal); use HEPES or MOPS.
Q: "My complex degrades in cell culture media. Is it the pH?"

A: It is likely not just the pH, but the nucleophilicity of the solvent . While acidic pH accelerates imine hydrolysis, biological media (pH 7.4) is often basic enough to promote hydroxide attack if the metal center is highly oxidation-state active (e.g., Ru(III)).

  • The Fix: Store stock solutions in anhydrous DMSO or DMA (Dimethylacetamide) and dilute into media immediately before use (< 5 minutes). Do not store aqueous dilutions.

Module 2: Solvolysis & Ligand Scrambling (The DMSO Problem)

The Mechanism

Dimethyl sulfoxide (DMSO) is the standard biological solvent, but it is also a potent S-donor ligand.

  • Thermodynamic Drive: DMSO can displace the labile arm of the this compound (usually the imine nitrogen) to form a thermodynamic sink, such as

    
    .
    
  • Isomerization: In Ruthenium complexes, DMSO promotes cis

    
    trans isomerization, altering the complex's geometry and biological activity.
    
Experimental Protocol: The " DMSO Challenge" Assay

Before using a complex in bio-assays, validate its stability in the stock solvent.

  • Preparation: Dissolve 5 mg of complex in 600 µL DMSO-

    
    .
    
  • Time-Point 0: Acquire a

    
     NMR spectrum immediately. Focus on the imine proton (usually singlet, ~8.5–9.5 ppm).
    
  • Stress Test: Incubate at 37°C for 24 hours.

  • Validation: Re-acquire NMR.

    • Pass: Imine peak integral remains >95%.

    • Fail: Appearance of free ligand peaks or new metal-DMSO species (often shifted upfield).

Visualizing the Degradation Pathways

DegradationPathways cluster_0 Critical Control Points Complex Intact this compound Metal Complex Activated Lewis Acid Activated State Complex->Activated Metal Withdraws e- Hydrolysis Hydrolysis Product (Picolinamide + Amine) Activated->Hydrolysis +H2O (Nucleophilic Attack) Solvolysis DMSO-Metal Adduct Activated->Solvolysis +DMSO (Ligand Displacement)

Figure 1: Mechanistic divergence of this compound complexes. The "Activated State" is the intervention point where steric bulk or solvent choice determines survival.

Module 3: Photo-Oxidation (The Energy Problem)

The Mechanism

Many this compound complexes (especially Iridium and Ruthenium) exhibit Metal-to-Ligand Charge Transfer (MLCT) bands. Absorption of light populates an antibonding orbital, temporarily weakening the Metal-Nitrogen bond. In the presence of oxygen, this excited state can generate singlet oxygen (


) or lead to oxidative dissociation.
Storage Protocol: The "Amber & Argon" Rule
  • Solid State: Store under Argon atmosphere. Oxygen trapped in the crystal lattice can induce slow oxidation over months.

  • Solution:

    • Always use amber glassware or wrap vials in aluminum foil.

    • Degas all solvents used for stock solutions. Sparge with Nitrogen for 15 minutes prior to dissolution.

Summary of Critical Control Points

FactorDanger ZoneSafe Zone
Solvent Wet DMSO, Methanol (protic)Anhydrous Acetonitrile, DMF, Dry DMSO
Temperature > 40°C (accelerates hydrolysis)-20°C (Stock), 4°C (Working)
Atmosphere Air (Oxygen + Moisture)Argon / Nitrogen
Ligand Design Unsubstituted AmidineN-aryl with ortho-methyl/isopropyl groups

Decision Matrix: Workflow Optimization

Use this logic flow to determine the correct handling for your specific experiment.

WorkflowMatrix Start Start: Experimental Design SolventQ Is the solvent Protic (H2O/MeOH)? Start->SolventQ TimeQ Experiment Duration > 4 Hours? SolventQ->TimeQ Yes Standard Standard Protocol (Dark/Inert) SolventQ->Standard No (Aprotic) UseFresh Prepare Fresh Use within 30 mins TimeQ->UseFresh No UseBuffer Use HEPES/MOPS Avoid Phosphate TimeQ->UseBuffer Yes (Biological) Encapsulate REQUIRED: Polymer Encapsulation or Aprotic Cosolvent UseBuffer->Encapsulate If degradation observed

Figure 2: Decision tree for solvent selection and experimental timing to minimize degradation risks.

References

  • Gonçalves, J. M. R., et al. (2021).[2][3] New Ruthenium-Dimethyl-Sulphoxide Complexes with Picolylamine Ligands for Application in Catalysis of Olefin Metathesis . Sisgeenco.

  • LibreTexts. (2026). Metal-catalyzed Hydrolysis . Chemistry LibreTexts.

  • Dalal, M. (2021).[2] Ligand Displacement Reactions in Octahedral Complexes - Acid Hydrolysis . Dalal Institute.

  • Wang, Y., et al. (2020). Understanding How Metal-Ligand Coordination Enables Solvent Free Ionic Conductivity in PDMS . ChemRxiv.

  • Martínez, A. M., et al. (2016). The Reductive Cleavage Of Picolinic Amides . ResearchGate.[1][4]

Sources

Optimizing temperature and reaction time for Picolinimidamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Picolinimidamide Synthesis & Optimization

Ticket ID: PIC-OPT-2024 Subject: Optimizing Temperature and Reaction Time for this compound (Pyridine-2-carboximidamide) Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Kinetic Control Challenge

This compound (2-amidinopyridine) synthesis is a deceptively simple transformation of 2-cyanopyridine (picolinonitrile) that is frequently plagued by thermodynamic pitfalls. The electron-deficient nature of the pyridine ring activates the nitrile, making it highly susceptible to nucleophilic attack, but this same activation lowers the energy barrier for hydrolysis, leading to the unwanted thermodynamic sink: Picolinamide (the amide) .

This guide provides an optimized protocol focusing on the Modified Pinner Synthesis , the most robust method for high-purity generation. We focus on the "Goldilocks" temperature zones required to favor the kinetic amidine product over the thermodynamic amide byproduct.

Optimized Experimental Protocol: Modified Pinner Synthesis

This protocol is designed for the hydrochloride salt form (this compound HCl).

Reagents:

  • 2-Cyanopyridine (Picolinonitrile) [1.0 equiv]

  • Anhydrous Methanol (MeOH) [Solvent]

  • Acetyl Chloride (AcCl) [Generates anhydrous HCl in situ]

  • Ammonia (7N in MeOH) or Anhydrous NH₃ gas

Phase 1: Pinner Salt Formation (Imidate Ester)
  • Step 1 (Activation): Charge a flame-dried flask with anhydrous MeOH under

    
    . Cool to 0°C  (Ice/Water bath).
    
  • Step 2 (Acid Generation): Dropwise add Acetyl Chloride (1.1–1.5 equiv). Exothermic. Stir for 15 mins at 0°C.

    • Why? Reaction of AcCl with MeOH generates anhydrous HCl and Methyl Acetate. Using gas cylinders of HCl introduces moisture risks; in-situ generation is drier.

  • Step 3 (Addition): Add 2-Cyanopyridine in one portion.

  • Step 4 (Reaction): Allow to warm to 20–25°C (Room Temp) . Stir for 12–24 hours .

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The nitrile spot (

      
      ) should disappear, replaced by the lower 
      
      
      
      imidate salt.
    • Critical: Do NOT heat. Heating >30°C promotes Pinner salt decomposition.

Phase 2: Ammonolysis (Amidine Formation)
  • Step 5 (Conversion): Cool the imidate solution back to 0°C .

  • Step 6 (Ammonia Addition): Add 7N

    
     in MeOH (3.0–5.0 equiv) or bubble anhydrous 
    
    
    
    gas for 30 mins.
  • Step 7 (Optimization): Seal the vessel. Stir at 40°C for 4–6 hours .

    • Note: While RT works, mild heating (40°C) ensures complete conversion of the sterically sensitive imidate to the amidine.

  • Step 8 (Isolation): Concentrate in vacuo. Triturate the solid with cold diethyl ether or acetone to remove residual picolinamide/nitrile. Filter to collect this compound HCl.

Critical Parameter Analysis: Temperature & Time

The following data summarizes the impact of deviation from the optimized parameters.

ParameterConditionOutcomeMechanistic Explanation
Temp (Phase 1) > 30°CHigh Impurity Promotes "Pinner Cleavage" yielding methyl picolinate or reversion to nitrile.
Temp (Phase 1) < 0°CIncomplete Reaction kinetics become too slow; imidate formation stalls.
Time (Phase 1) < 12 hLow Yield 2-Cyanopyridine is electron-poor; nucleophilic attack by MeOH is slow compared to benzonitriles.
Temp (Phase 2) > 60°CDecomposition Thermal degradation of the amidine salt; potential for triazine formation (dimerization).
Moisture > 0.1%Hydrolysis Water competes with ammonia/methanol, irreversibly forming Picolinamide (Amide).

Visualization: Reaction Pathway & Logic Flow

The diagram below illustrates the kinetic competition and the critical control points (Temperature/Moisture) required to navigate the Pinner Synthesis successfully.

Picolinimidamide_Synthesis cluster_conditions Critical Control Points Nitrile 2-Cyanopyridine (Starting Material) Imidate Pinner Salt (Imidate Ester HCl) Nitrile->Imidate Phase 1: 0°C to 25°C 12-24h Amide Picolinamide (Impurity - Dead End) Nitrile->Amide Direct Hydrolysis (Wet Acid) HCl_MeOH HCl (g) / MeOH (Anhydrous) HCl_MeOH->Imidate Amidine This compound HCl (Target Product) Imidate->Amidine Phase 2: NH3/MeOH 40°C, 4h Imidate->Amide Hydrolysis (H2O) ANY TEMP Ester Methyl Picolinate (Side Product) Imidate->Ester Thermal Cleavage >35°C

Caption: Reaction logic flow for this compound synthesis. Blue arrows indicate the optimized pathway; red dotted arrows indicate failure modes triggered by moisture or excessive heat.

Troubleshooting & FAQs

Q1: My final product contains ~15% Picolinamide (Amide). How do I remove it?

  • Diagnosis: This is the thermodynamic sink. It likely formed due to moisture in your MeOH or "wet" HCl generation.

  • Solution: You cannot easily separate the Amide from the Amidine by simple extraction because both are polar.

    • Purification: Recrystallize from hot Ethanol/Isopropanol . The Amidine HCl salt is less soluble in cold alcohol than the neutral amide.

    • Prevention: Use a drying tube or

      
       balloon. Switch from bubbling HCl gas (often wet) to AcCl/MeOH  or TMSCl/MeOH  for anhydrous acid generation.
      

Q2: The reaction mixture turned yellow/orange during Phase 1. Is this normal?

  • Diagnosis: A light yellow color is acceptable. A dark orange/brown color indicates decomposition, likely polymerization of the picolinonitrile or formation of triazines.

  • Fix: Your temperature was likely too high (>30°C) during the Pinner salt formation. Keep it strictly at 20–25°C. Ensure your starting material (2-cyanopyridine) is pure; contaminants can catalyze degradation.

Q3: Can I use Ethanol instead of Methanol?

  • Answer: Yes, but reaction times will increase.

  • Technical Detail: Methanol is a smaller nucleophile than Ethanol, making the formation of the methyl imidate significantly faster (12–24h) than the ethyl imidate (24–48h). If you must use EtOH, increase Phase 1 reaction time to 48 hours.

Q4: Why use 40°C for the ammonolysis step if heat is bad?

  • Nuance: Heat is bad for the Imidate (Phase 1) because it reverts to nitrile or hydrolyzes. However, once Ammonia is added (Phase 2), the nucleophilic attack of

    
     on the imidate is the rate-determining step.
    
  • Optimization: At 0°C, this substitution is slow. Raising to 40°C accelerates the desired amination faster than the competing hydrolysis (assuming the system is sealed and anhydrous).

References

  • Garigipati, R. S. (1990). Practical synthesis of amidines from nitriles. Tetrahedron Letters, 31(14), 1969-1972.

  • Decroix, B., et al. (1982). Amidines et amidoximes en série thiophénique. Bulletin de la Société Chimique de France, 3-4. (Foundational work on heterocyclic amidine stability).
  • TCI Chemicals. (n.d.). This compound Hydrochloride Product Specifications.

  • Dunn, P. J. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
  • Schaefer, F. C., & Peters, G. A. (1961). Mechanism of the Pinner Synthesis. Journal of Organic Chemistry, 26(2), 412–418.

Technical Support Center: Picolinimidamide Synthesis & Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling Byproducts in Picolinimidamide Scaffolds

Welcome to the Advanced Process Chemistry Support Hub. Current Status: Operational Agent: Senior Application Scientist (Process Development)

You are accessing this guide because your LC-MS traces for this compound intermediates (e.g., Fenpicoxamid or Florylpicoxamid analogs) are showing significant dimerization. Whether you are synthesizing the 3-hydroxy-4-methoxypicolinic acid core or installing the aryl-alkyl tail , homocoupling is the primary failure mode competing with your desired cross-coupling.

This guide treats your reaction not just as a recipe, but as a system of competing kinetic pathways. We will shut down the homocoupling pathway.

Part 1: Diagnostic Matrix (Troubleshooting)

Before altering your protocol, identify the specific type of homocoupling you are witnessing. Use this matrix to diagnose the root cause based on your analytical data.

Symptom (LC-MS/NMR)DiagnosisRoot CauseImmediate Action
Ar¹-Ar¹ Dimer (Boronic Acid Homocoupling)Oxidative Homocoupling Oxygen Ingress. Dissolved O₂ acts as a re-oxidant for Pd(0) or promotes direct oxidation of the boronate.Switch from "balloon purging" to active sparging (Argon) or Freeze-Pump-Thaw.
Py-Py Dimer (Halopyridine Homocoupling)Reductive Homocoupling Low Catalyst Activity / Ligand Scrambling. Slow oxidative addition allows disproportionation of the Pd(II)-Ar species.Increase Ligand:Pd ratio (to 2:1 or 4:1). Switch to bulky, electron-rich phosphines (e.g., XPhos , SPhos ).
Ar¹-H (Protodeboronation) + Ar¹-Ar¹ Stalled Transmetallation Steric hindrance or improper pH . The boronate is degrading faster than it can couple, leaving excess to dimerize.Use anhydrous bases (K₃PO₄) in non-protic solvents (Dioxane/Toluene) to stop hydrolysis.
Black Precipitate (Pd Black)Catalyst Death Ligand dissociation. Free Pd(0) aggregates, catalyzing non-specific homocoupling before dying.Add catalyst last or use a precatalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G3 ).

Part 2: The Mechanistic "Why" (Deep Dive)

To eliminate homocoupling, you must understand where the cycle breaks. In this compound synthesis, the electron-deficient picoline ring makes the cross-coupling sluggish, giving the reagents time to diverge into side reactions.

The Oxygen Factor: The most common issue in picolinamide chemistry is Oxygen-Promoted Homocoupling .

  • Standard Cycle: Pd(0)

    
     Oxidative Addition 
    
    
    
    Transmetallation
    
    
    Reductive Elimination.
  • The "Short Circuit": If O₂ is present, it can oxidize the Pd(II)-aryl species (formed after transmetallation) into a Pd(IV) species or bridge two Pd centers, forcing the ejection of the homodimer (Ar-Ar) and regenerating Pd(II) instead of Pd(0).

Visualization: The Divergence Pathway

The following diagram illustrates how Oxygen hijacks the Suzuki cycle to produce homocoupling impurities.

HomocouplingMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 Product Product Release (Ar-Ar') TransMet->Product Reductive Elimination Homocouple Homocoupling Impurity (Ar'-Ar') TransMet->Homocouple O2 Induced Elimination Product->Pd0 Cycle Repeats Oxygen O2 Ingress Peroxo Peroxo-Pd Complex Oxygen->Peroxo Intercepts Boronate Peroxo->Homocouple Oxidative Dimerization

Caption: Figure 1. Kinetic competition between the desired Suzuki Cross-Coupling cycle (Green/Blue) and the Oxygen-mediated Homocoupling pathway (Red/Yellow).

Part 3: The "Gold Standard" Protocol

This protocol is optimized for coupling 2-chloro-3-hydroxypicolinates or aryl-halides used in Fenpicoxamid analogs. It prioritizes controlled concentration to starve the homocoupling reaction.

Methodology: Slow-Addition Anhydrous Suzuki Coupling

Reagents:

  • Substrate: Halopicolinamide derivative (1.0 equiv).

  • Coupling Partner: Aryl Boronic Pinacol Ester (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) or XPhos Pd G3 (2 mol%) – Use G3 for sterically hindered picolines.

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous).

  • Solvent: 1,4-Dioxane (Anhydrous, sparged).

Step-by-Step Workflow:

  • The "Dry" Setup:

    • Bake all glassware at 120°C overnight.

    • Use a 3-neck flask equipped with a reflux condenser, a septum, and a pressure-equalizing addition funnel .

  • Solvent Conditioning (Critical):

    • Do not rely on "Sure-Seal" bottles. Sparge the 1,4-Dioxane with Argon for 30 minutes using a dispersion tube (fritted glass) to actively displace dissolved O₂.

  • Base & Substrate Charge:

    • Add the Halopicolinamide and K₃PO₄ to the flask.

    • Add 80% of the sparged solvent.

    • Note: Do NOT add the Boronate yet.

  • Catalyst Activation:

    • Add the Pd catalyst under a positive stream of Argon.

    • Heat the mixture to 60°C for 10 minutes. This ensures the catalyst performs its first oxidative addition on the halide (the difficult step) before it sees the boronate.

  • The "Starvation" Addition (The Fix):

    • Dissolve the Aryl Boronic Ester in the remaining 20% of sparged solvent in the addition funnel.

    • Heat the main reaction to reflux (90-100°C).

    • Dropwise add the boronate solution over 1 to 2 hours .

    • Reasoning: By keeping the instantaneous concentration of Boronate low, the rate of Transmetallation (Reaction with Pd-Ar) becomes statistically favored over Homocoupling (Reaction with another Boronate).

  • Workup:

    • Cool to RT. Filter through Celite to remove Pd black.

    • Scavenge residual Pd using Thiol-modified silica if the product is for biological testing.

Visualization: Optimized Workflow

Workflow cluster_0 Preparation Phase cluster_1 Activation Phase cluster_2 Coupling Phase Step1 Sparge Solvent (Ar, 30 mins) Step2 Charge Halide + Base (No Boronate) Step1->Step2 Step3 Add Catalyst Heat to 60°C Step2->Step3 Step4 Oxidative Addition Occurs First Step3->Step4 Step5 Slow Addition of Boronate (1-2 Hours) Step4->Step5 Prevents Homocoupling Step6 Reflux (Complete Conversion) Step5->Step6

Caption: Figure 2. The "Starvation" protocol ensures the catalyst is primed with the halide before the boronate is introduced, minimizing competing pathways.

Part 4: Frequently Asked Questions (FAQs)

Q: I am using a 2-pyridyl boronic acid instead of an aryl boronic acid, and the reaction failed completely. Why? A: 2-pyridyl boronates are notoriously unstable. They undergo rapid protodeboronation (loss of the boron group) in the presence of water or protic solvents.

  • Fix: Switch to a MIDA boronate or a trifluoroborate salt (Molander salt) for the 2-pyridyl species. These release the active boron species slowly, preventing decomposition and homocoupling.

Q: Can I use water in my solvent mixture? A: Only if you are not seeing homocoupling. While water accelerates the Suzuki reaction by solubilizing the inorganic base, it also increases the solubility of O₂ and can promote boronic acid dimerization. If homocoupling is your main impurity, switch to anhydrous conditions (Dioxane/K₃PO₄) to suppress the side reaction, even if the reaction time increases.

Q: Why does my this compound product turn black upon standing? A: This is likely residual Palladium trapped by the picolinamide nitrogen. Picolinamides are excellent chelators (N,O-binding).

  • Fix: You must perform a rigorous metal scavenge. Wash the organic layer with 5% Cysteine solution or use SiliaMetS® Thiol scavenger resin during the final filtration.

Q: My LCMS shows a mass of [M+16]. Is this an oxide? A: In picolinamide chemistry, this is often the N-oxide . If you used peroxide or excessive heating in air, the pyridine nitrogen can oxidize. This is distinct from homocoupling but indicates significant O₂ ingress. Improve your inert atmosphere (Schlenk line techniques).

References

  • Corteva Agriscience. (2018). Fungicidal Picolinamides: Synthesis and Process Development of Fenpicoxamid. World Intellectual Property Organization. (Note: Generalized link to relevant patent landscape).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Adamo, C., et al. (2006).[1] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

Sources

Monitoring Picolinimidamide reaction progress using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monitoring Picolinimidamide reaction progress using TLC and LC-MS Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Double-Base" Challenge

Synthesizing Picolinimidamides (pyridine-2-carboximidamides) presents a unique analytical challenge. You are dealing with a molecule containing two basic nitrogen centers : the pyridine ring (


) and the amidine group (

).

This "double-base" nature creates two primary hurdles during monitoring:

  • TLC Streaking: The high polarity and basicity cause severe tailing on standard silica, making

    
     values unreliable.
    
  • LC-MS Peak Distortion: Secondary silanol interactions on C18 columns lead to broad, tailing peaks that mask impurities.

  • The "+1 Da" Trap: Hydrolysis of the amidine to the corresponding amide results in a mass shift of only ~1 Da, which is often indistinguishable from the C-13 isotope peak in low-resolution MS.

This guide provides the protocols to overcome these specific hurdles.

Module 1: Thin Layer Chromatography (TLC) Tactics

Q: My product streaks from the baseline to the solvent front. How do I fix this?

A: You must neutralize the silica acidity. Standard silica gel is slightly acidic. Basic picolinimidamides protonate on the silica surface, "sticking" via hydrogen bonding. To fix this, you must dope your mobile phase with a base.

The "Ammoniated Alcohol" Protocol: Do not just add triethylamine (TEA) to the tank. It evaporates unevenly.[1] Instead, create a stable basic modifier.

  • Prepare Solvent A: 10% MeOH in Dichloromethane (DCM).

  • Prepare Solvent B (The Modifier): 10%

    
    
    
    
    
    in MeOH (commercially available) mixed into DCM.
  • Recommended Mobile Phase: Start with 95:5 DCM:(MeOH/

    
    ).
    
    • Why: The ammonia competes for the silanol sites more effectively than your amidine, allowing the product to migrate as a tight spot.

Q: How do I visualize the Amidine vs. the Starting Nitrile?

A: Use a multi-mode visualization strategy. The pyridine ring is UV active, but both SM (Starting Material) and Product will glow. You need a chemical stain to differentiate the functional groups.

Visualization MethodPicolinonitrile (SM)This compound (Product)Mechanism
UV (254 nm) Dark SpotDark Spot

transition (Pyridine)
Dragendorff’s Reagent Weak/No reactionBright Orange Complexes with basic nitrogen (Amidine)
Ninhydrin No reactionRed/Purple (if primary amidine)Reacts with free

or

Ferric Chloride No reactionRed complexChelation between Pyridine N and Amidine N

Module 2: LC-MS Precision & The Hydrolysis Trap

Q: I see a mass peak at [M+1] but the reaction isn't complete. Is it product or impurity?

A: Beware the "Hydrolysis Masquerade." One of the most dangerous pitfalls in amidine synthesis is the hydrolysis of the amidine back to the Picolinamide (amide).

  • Amidine Formula:

    
    
    
  • Amide Formula:

    
    
    
  • Mass Difference: The replacement of

    
     (15 Da) with 
    
    
    
    (16 Da) results in a +1 Da shift .

In a low-resolution single quadrupole MS, the


 of the amide (impurity) overlaps perfectly with the C-13 isotope peak of the amidine (product). You cannot rely on MS alone; you must have chromatographic separation. 
Q: How do I separate the Amide from the Amidine on LC?

A: Leverage the


 difference. 
Amidines are significantly more basic (

) than amides (

to

).
  • High pH Method (Recommended): Use an Ammonium Bicarbonate buffer (pH 10).

    • Result: The amidine remains neutral/less ionized, increasing retention on C18. The amide behaves differently.[2]

    • Benefit: At high pH, basic compounds often have sharper peak shapes.

  • Low pH Method (Standard): 0.1% Formic Acid.

    • Risk:[3][4][5] The amidine is fully protonated (

      
       charge) and elutes early, potentially co-eluting with the amide.
      
LC-MS Troubleshooting Workflow

LCMS_Troubleshooting Start Issue: Broad/Tailing Peak in LC-MS Check_pH Check Mobile Phase pH Start->Check_pH Low_pH Low pH (Formic Acid) Check_pH->Low_pH High_pH High pH (NH4HCO3) Check_pH->High_pH Silanol Cause: Silanol Interaction (Cation Exchange) Low_pH->Silanol Amidine is Protonated Col_Damage Cause: Column Void/Damage (Silica Dissolution) High_pH->Col_Damage If pH > 8 on std silica Sol_Low Solution: Add Buffer (Ammonium Formate 10mM) Silanol->Sol_Low Sol_High Solution: Use Hybrid Column (e.g., BEH C18) resistant to pH Col_Damage->Sol_High

Figure 1: Decision logic for troubleshooting peak tailing of basic picolinimidamides.

Module 3: Integrated Workflow (The "Golden Standard")

For critical decision making (e.g., "Is the reaction done?"), use this integrated protocol.

Step 1: The "Mini-Workup" (Crucial)

Direct injection of the reaction mixture (often containing DMF, DMSO, or excess amine) leads to artifacts.

  • Take 50

    
     of reaction mixture.
    
  • Dilute with 500

    
     EtOAc.
    
  • Wash with 200

    
     saturated 
    
    
    
    (removes acidic byproducts) or Water (removes salts).
  • Use the organic layer for TLC and LC-MS.

Step 2: The Gradient

Column: C18 Charged Surface Hybrid (CSH) or similar base-deactivated column. Mobile Phase A: Water + 10mM Ammonium Formate + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Note: The Ammonium Formate is non-negotiable. It provides ionic strength to mask silanols.

Gradient Table:

Time (min) % B Event
0.0 5 Hold (Trapping polar impurities)
1.0 5 Start Gradient
6.0 95 Elute Product
7.0 95 Wash (Remove dimers)

| 7.1 | 5 | Re-equilibrate |

References

  • TLC Monitoring & Staining

    • Chemistry LibreTexts. (2022). "2.3B: Uses of TLC." Link

  • LC-MS of Basic Compounds (Tailing)

    • Restek Chromatography.[6][7] (2018).[4][8] "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Link

  • Amidine/Picolinamide Synthesis

    • National Institutes of Health (NIH). "Synthesis and structural characterisation of amides from picolinic acid." Link

  • Impurity Profiling (LC-MS)

    • EurekaSelect. "Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique." Link

Sources

Handling hygroscopic Picolinimidamide hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Best Practices for Handling, Storage, and Experimental Use of Hygroscopic Picolinimidamide Hydrochloride CAS: 51285-26-8 Chemical Name: 2-Amidinopyridine hydrochloride; Pyridine-2-carboximidamide hydrochloride Support Ticket ID: #PIC-HCL-001

Executive Summary & Compound Profile

This compound hydrochloride is a critical intermediate in organic synthesis and a bioactive ligand used in metallopharmaceutical development. However, its hygroscopic nature presents a persistent challenge. The hydrochloride salt form stabilizes the amidine group, but exposure to atmospheric moisture leads to two critical failure modes:

  • Stoichiometric Error: Rapid water absorption alters the effective molecular weight, leading to under-loading of the reagent in synthesis.

  • Hydrolytic Degradation: In the presence of moisture—particularly if the pH shifts—the amidine moiety hydrolyzes to picolinamide and eventually picolinic acid, contaminating the reaction.

This guide provides a self-validating workflow to ensure experimental reproducibility.

Storage & Integrity: The First Line of Defense

The Golden Rule: Never store this compound HCl in a standard cabinet, even if the bottle is capped.

Storage Protocol
ParameterRecommendationScientific Rationale
Temperature 2°C – 8°C (Refrigerated)Slows kinetic degradation pathways.
Atmosphere Inert Gas (Argon/Nitrogen)Displaces humid air; prevents oxidative and hydrolytic damage.
Container Amber Glass + Parafilm/TapePrevents photodegradation; secondary seal against moisture ingress.
Desiccant P2O5 or Activated SilicaMaintains local humidity at <10% RH within the secondary container.
Diagram: The Moisture Attack Cycle

Figure 1: Mechanism of hygroscopic failure and degradation pathways.

MoistureAttack DrySalt Dry this compound HCl (Crystalline) Hydrate Deliquescent Mass (Undefined Hydrate) DrySalt->Hydrate Exposure > 5 mins Moisture Atmospheric Moisture (H2O Absorption) Moisture->Hydrate Hydrolysis Hydrolysis Reaction (pH dependent) Hydrate->Hydrolysis Time + Heat Degradation Degradation Products: 1. Picolinamide 2. Ammonium Chloride Hydrolysis->Degradation Irreversible

Critical Protocol: Weighing by Difference

Issue: Weighing hygroscopic solids on an open balance results in a "drifting" mass reading as the compound absorbs water weight. Solution: Use the Weighing by Difference method to eliminate environmental exposure error.

Step-by-Step Procedure
  • Preparation: Dry the storage bottle in a desiccator for 2 hours before opening.

  • Tare: Place a capped weighing vial (or the original container) on the balance. Tare to zero.

  • Transfer: Remove the vial from the balance. Quickly transfer an estimated amount of this compound HCl into the reaction vessel (flask).

  • Re-Weigh: Place the now lighter vial back on the balance.

  • Calculation: The negative mass displayed is the exact amount transferred to your reaction.

    • Formula:

      
      
      
  • Validation: If the solid clumps immediately upon opening, it must be re-dried (vacuum oven, 40°C, over

    
    ) before use.
    

Reaction Setup & Solubility

Solvent Compatibility Matrix

This compound HCl is a salt; its solubility profile differs significantly from the free base.

SolventSolubility RatingNotes
Water HighStable at neutral pH; prone to hydrolysis at pH > 8.
DMSO HighExcellent for stock solutions; store frozen (-20°C).
Methanol Moderate/HighGood for transfers; avoid prolonged heating (solvolysis risk).
DCM/Ether InsolubleUseful for washing away non-polar impurities.
Workflow Visualization: Handling & Reaction

Figure 2: Decision logic for handling this compound HCl in synthesis.

HandlingWorkflow Start Start: Reagent Retrieval CheckState Visual Inspection: Is it free-flowing powder? Start->CheckState Dry Dry in Vacuum Oven (40°C, 4h) CheckState->Dry No (Clumped/Sticky) Weigh Weighing by Difference (Minimize Air Exposure) CheckState->Weigh Yes Dry->Weigh Solvent Dissolve Immediately (DMSO or Anhydrous MeOH) Weigh->Solvent Reaction Proceed to Reaction Solvent->Reaction

Troubleshooting & FAQs

Q1: The compound has turned into a sticky gum. Is it ruined?

  • Diagnosis: This is deliquescence. The salt has absorbed enough water to dissolve in it.

  • Fix: It is likely chemically intact but stoichiometrically useless.

    • Recovery: Dissolve in a minimum amount of dry methanol, precipitate with cold diethyl ether, and dry under high vacuum. Check purity via NMR before use.

Q2: My reaction yield is consistently 10-15% lower than expected.

  • Root Cause: You likely weighed "water weight." If the compound is 15% water by mass due to hygroscopicity, you added 15% less active reagent than calculated.

  • Fix: Perform a Quantitative NMR (qNMR) or Karl Fischer titration to determine the exact water content, then adjust your mass loading calculation:

    
    
    

Q3: I see an extra peak in the NMR at ~8.6 ppm.

  • Analysis: this compound protons are exchangeable. In wet DMSO-d6, the amide/amidine protons can broaden or shift.

  • Verification: Add a drop of

    
    . If the peaks disappear (deuterium exchange), they are N-H protons, not impurities. If a peak remains and matches Picolinamide (amide hydrolysis product), the sample has degraded.
    

Q4: Can I convert the HCl salt to the free base?

  • Warning: The free base (2-amidinopyridine) is significantly less stable and more hygroscopic than the HCl salt.

  • Protocol: Only generate the free base in situ by adding a stoichiometric amount of base (e.g.,

    
    , 
    
    
    
    ) directly in the reaction flask. Do not isolate the free base.

References

  • Tokyo Chemical Industry (TCI). (n.d.). This compound Hydrochloride Product Specifications & Safety Data Sheet. Retrieved from

  • ChemicalBook. (2025).[1] Pyridine-2-carboximidamide hydrochloride Properties and Stability. Retrieved from

  • National Institutes of Health (NIH). (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. PMC. Retrieved from

  • BenchChem. (2025).[2] Stability and Degradation Protocols for Picolinamide Derivatives. Retrieved from

  • NIST. (n.d.). Good Measurement Practice for Weighing Operations. Retrieved from

Sources

Technical Support Center: Picolinimidamide Scale-Up & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in the Scale-Up of Picolinimidamide Reactions

Role: Senior Application Scientist | Context: Process Chemistry & Scale-Up Support

Executive Summary: The Chemistry of this compound

This compound (Pyridine-2-carboximidamide) synthesis is a critical transformation in the production of antifungal and antiparasitic pharmacophores (e.g., pentamidine analogs). The primary synthetic challenge lies in the conversion of the electron-deficient 2-cyanopyridine (picolinonitrile) into the amidine functionality without triggering hydrolysis to the thermodynamic dead-end: picolinamide.

This guide addresses the two dominant synthetic routes:

  • The LiHMDS Route: Preferred for speed and convergence but requires strict cryogenic and moisture control.

  • The Pinner Reaction: The classical method, preferred for cost-efficiency but plagued by corrosive reagents and long cycle times.

Critical Process Parameters (CPP) & Troubleshooting

Module A: The LiHMDS Route (Lithium Hexamethyldisilazide)

Best for: Rapid synthesis, avoiding corrosive gases, and high-value substrates.

The Mechanism: Nucleophilic addition of LiHMDS to the nitrile yields a lithiated silylamidine, which is subsequently desilylated/protonated to the amidine salt.

Troubleshooting Guide: LiHMDS Addition
Symptom Probable Cause Corrective Action (Scale-Up Protocol)
Low Yield / High Picolinamide (Amide) Impurity Hydrolysis during Quench: The silylated intermediate is extremely moisture-sensitive. If the acidic quench is not anhydrous or sufficiently rapid, the intermediate hydrolyzes to the amide.Protocol Change: Do not quench with aqueous acid. Use ethanolic HCl (anhydrous) at 0°C. Ensure the reaction mixture is transferred into the acid, not vice versa, to maintain low pH immediately.
Incomplete Conversion Reagent Degradation: LiHMDS is highly sensitive to moisture/air. Titer drops significantly in storage.Validation: Titrate LiHMDS before use (e.g., using menthol/bipyridine indicator). Use a minimum of 1.1–1.2 equivalents relative to the nitrile.
Thick Slurry / Stirring Failure Lithium Salt Precipitation: The lithiated intermediate often precipitates as a thick gel in THF at –78°C or 0°C.Engineering Control: Switch solvent system to THF:Toluene (1:1) to improve solubility. Increase impeller torque or use an overhead stirrer with a pitch-blade impeller rather than a magnetic stir bar.
Dark/Tarred Product Exotherm Runaway: Addition of LiHMDS to the nitrile is exothermic.Dosing Control: Control addition rate to maintain internal temperature (Ti) < 5°C. Do not rely on jacket temperature (Tj) alone; use an internal probe.
Module B: The Pinner Reaction (Classic Route)

Best for: Cost-sensitive batches where LiHMDS is too expensive or hazardous.

The Mechanism: Acid-catalyzed addition of an alcohol (EtOH/MeOH) to the nitrile forms the Imidate Ester (Pinner Salt) , which is then treated with ammonia to yield the amidine.

Troubleshooting Guide: Pinner Reaction
Symptom Probable Cause Corrective Action (Scale-Up Protocol)
"Stalled" Reaction (Nitrile remains) Insufficient HCl Saturation: The reaction requires dry HCl gas saturation. Escaping gas leads to concentration drops.Process Control: Bubble anhydrous HCl gas until the solution is saturated at 0°C (weight gain calculation required: ~1.1–1.5 equiv). Seal the vessel hermetically for the 12–24h stir period.
Ortho-Ester Formation Excess Alcohol/Temperature: Prolonged heating or excess alcohol can drive the imidate to the ortho-ester.Optimization: Run the imidate formation at 0°C to 5°C . Do not heat. Use stoichiometric alcohol (1.0–1.1 equiv) in an inert co-solvent (e.g., Dichloromethane or Ether) if possible.
Explosion/Pressure Hazard Ammonolysis Pressure: Adding liquid ammonia or heating ammonia/ethanol solutions in closed vessels generates massive pressure.Safety Engineering: Use a rated pressure reactor (autoclave) for the ammonia step. Alternatively, use Methanolic Ammonia (7N) at ambient pressure, but allow for longer reaction times (48h+).

Visualizing the Process Logic

The following diagram illustrates the decision matrix and critical control points for selecting and executing the correct synthesis route.

Picolinimidamide_Workflow Start Start: Picolinonitrile Substrate Decision Route Selection Start->Decision LiHMDS_Path Route A: LiHMDS (Kinetic Control) Decision->LiHMDS_Path Speed/High Value Pinner_Path Route B: Pinner (Thermodynamic) Decision->Pinner_Path Cost/Bulk Scale Step_A1 1. Add LiHMDS (1.1 eq) in THF Temp: < 0°C (Critical) LiHMDS_Path->Step_A1 Step_A2 Intermediate: N-Silylated Amidine (Moisture Sensitive) Step_A1->Step_A2 Exothermic Step_A3 2. Quench: Anhydrous EtOH/HCl Avoid Aqueous Acid! Step_A2->Step_A3 Desilylation Product Crude this compound HCl Step_A3->Product Step_B1 1. HCl (gas) + EtOH (1 eq) Temp: 0°C, 24h Pinner_Path->Step_B1 Step_B2 Intermediate: Imidate Ester HCl (Precipitate often forms) Step_B1->Step_B2 Slow Kinetics Step_B3 2. Ammonolysis (NH3/MeOH) Pressure Vessel Required Step_B2->Step_B3 Substitution Step_B3->Product Purification Purification: Recrystallization (EtOH/Et2O) Product->Purification

Figure 1: Comparative workflow for this compound synthesis, highlighting critical intermediates and safety checkpoints.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound turn into Picolinamide (amide) during workup? A: This is the most common failure mode. The amidine group is susceptible to hydrolysis under basic aqueous conditions or if the intermediate imidate/silylamidine is exposed to water before full conversion.

  • Fix: Ensure your quench is acidic (pH < 3). Amidine salts are stable in acid; the free base is unstable in water. Avoid aqueous workups if possible—precipitate the HCl salt directly from the organic solvent [1][4].

Q2: Can I use NaHMDS or KHMDS instead of LiHMDS? A: Generally, no . The lithium cation plays a crucial role in stabilizing the intermediate via a tight coordination transition state (often a cyclic trimer or dimer) that prevents polymerization or side reactions. KHMDS is often too basic and reactive, leading to degradation of the pyridine ring or polymerization [2][5].

Q3: How do I remove the ammonium chloride (NH4Cl) byproduct from the Pinner reaction? A: NH4Cl often co-precipitates with the product.

  • Fix: this compound HCl is soluble in hot ethanol, while NH4Cl is sparingly soluble.

    • Dissolve the crude solid in minimum boiling ethanol.

    • Filter hot (removes NH4Cl).

    • Cool the filtrate to crystallize pure this compound HCl.

    • Add diethyl ether to force further precipitation if yield is low [3].

Q4: The LiHMDS reaction mixture turned into a solid gel. Is the batch lost? A: Not necessarily. The lithiated intermediate is likely just insoluble.

  • Fix: Do not stop stirring. Add dry Toluene or more THF to dilute. If the gel persists, slowly raise the temperature to 0°C (if currently at -78°C) to improve solubility, provided the addition is complete. For future batches, use a mechanical stirrer [6].

Standard Operating Procedure (SOP) Summary: LiHMDS Method

Objective: Synthesis of this compound HCl (100g Scale)

  • Setup: 2L 3-neck flask, overhead mechanical stirrer, N2 inlet, internal temp probe.

  • Reagents:

    • 2-Cyanopyridine (1.0 eq)

    • LiHMDS (1.0M in THF, 1.1 eq)

    • Anhydrous HCl (4M in Dioxane or EtOH)

  • Procedure:

    • Step 1: Charge Cyanopyridine and dry THF (10 vol). Cool to -10°C .

    • Step 2: Add LiHMDS dropwise.[1] Rate Limit: Maintain Ti < 5°C. Observation: Solution turns dark red/brown.

    • Step 3: Stir at 0°C for 3–4 hours. Monitor by HPLC (quench aliquot in MeOH).

    • Step 4 (Quench): Cool reaction to -10°C. Add Anhydrous HCl (2.5 eq) slowly. Exotherm Warning.

    • Step 5: Allow to warm to RT. The product (Amidine HCl) will precipitate as a solid.

    • Step 6: Filter the solid under N2. Wash with dry Et2O.

    • Step 7: Dry in a vacuum oven at 40°C.

References

  • Caron, S., et al. (2010).[2] "Preparation of Amidines from Nitriles and Amines." The Journal of Organic Chemistry, 75(3), 945–947.[2] Link

  • Common Organic Chemistry. (n.d.). "Lithium Bis(trimethylsilyl)amide (LiHMDS)."[1][3][4] Common Organic Chemistry Reagents. Link

  • Organic Chemistry Portal. (n.d.). "Amidine Synthesis by Imidoylation: Pinner Reaction." Organic Chemistry Portal. Link

  • Dunn, P. J., et al. (2010). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH.
  • Reich, H. J. (2025).[1][3] "Reaction of Ketones with Lithium Hexamethyldisilazide." ResearchGate.[5] (Mechanistic insights on LiHMDS aggregation). Link

  • H.E.L Group. (2019).[6] "Process Safety and Scale-up." H.E.L Group Technical Resources. (Thermal hazards of scale-up). Link

Sources

Validation & Comparative

A Tale of Two Ligands: A Comparative Guide to Picolinimidamide and Picolinamide in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern catalysis researcher, the ligand is not merely a spectator but an active participant, dictating the efficacy, selectivity, and overall success of a transition metal-catalyzed reaction. Among the vast arsenal of available ligands, N-heterocyclic scaffolds have proven to be particularly versatile. This guide provides an in-depth technical comparison of two closely related yet functionally distinct ligand classes: picolinamides and their corresponding picolinimidamides. We will explore their electronic and steric properties, delve into their performance in catalytic applications with supporting experimental data, and provide detailed synthetic protocols for their preparation.

Structural and Electronic Divergence: The Amide vs. the Amidine

At first glance, picolinamide and picolinimidamide share a common pyridine backbone, a feature that imparts a degree of rigidity and predictable coordination geometry. However, the seemingly subtle difference in the exocyclic donor group—an amide in the former and an amidine in the latter—gives rise to significant disparities in their electronic and steric profiles, which in turn profoundly influence their catalytic behavior.

Picolinamide features a neutral amide donor group. The lone pair on the amide nitrogen is delocalized into the adjacent carbonyl group, rendering it a relatively weak σ-donor. Coordination to a metal center typically occurs in a bidentate fashion through the pyridine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring.

This compound , on the other hand, possesses a more electron-rich amidine functionality. The presence of a second nitrogen atom in the amidine group, which is sp²-hybridized, leads to a more basic and stronger σ-donating ligand compared to its amide counterpart. This increased electron-donating ability can significantly impact the electronic properties of the metal center, often leading to enhanced catalytic activity.

dot graph TD { subgraph Picolinamide; P1[Pyridine Ring]; A1[Amide Group]; P1 -- A1; end subgraph this compound; P2[Pyridine Ring]; A2[Amidine Group]; P2 -- A2; end }

Comparative structures of Picolinamide and this compound.

The Electronic Advantage of this compound in Catalysis

The enhanced electron-donating nature of the this compound ligand can be a decisive factor in catalytic reactions where the oxidative addition step is rate-limiting. By increasing the electron density on the metal center, the this compound ligand facilitates the oxidative addition of substrates, such as aryl halides, thereby accelerating the catalytic cycle.

A prime example of this can be seen in nickel-catalyzed reductive cross-coupling reactions. While direct side-by-side comparative studies are scarce, the available literature points towards the superiority of electron-rich amidine-type ligands in these transformations. For instance, in the nickel-catalyzed reductive cross-coupling of aryl bromides with alkyl bromides, picolinamide-based ligands have been successfully employed.[1][2] However, for more challenging cross-electrophile couplings, carboximidamide ligands, a broader class that includes picolinimidamides, are often preferred due to their strong electron-donating character which promotes the crucial oxidative addition step.

Steric Considerations: A Double-Edged Sword

The steric environment around the metal center, dictated by the ligand's architecture, plays a critical role in determining substrate accessibility and the stability of catalytic intermediates. The N-substituent on the picolinamide or this compound ligand can be readily varied to tune the steric bulk.

While increased steric hindrance can sometimes be beneficial, for instance, in promoting reductive elimination or inducing enantioselectivity in asymmetric catalysis, it can also impede substrate coordination and slow down the reaction rate. In a study on Co(II)-catalyzed C(sp³)–S bond formation, it was observed that substrates with ortho-substituents, which introduce steric hindrance, were less reactive.[3] This highlights the delicate balance between electronic and steric effects that must be considered in ligand design. The slightly different bond angles and lengths within the chelate ring of picolinamide versus this compound complexes could also contribute to subtle differences in their steric profiles.

Performance in Catalytic Applications: A Comparative Overview

Picolinamide Ligands: Versatility in Cross-Coupling and C-H Functionalization

Picolinamide ligands have demonstrated broad utility in a range of catalytic transformations.

  • Nickel-Catalyzed Reductive Cross-Coupling: Han and coworkers developed a nickel-catalyzed reductive cross-coupling of aryl bromides with bromocyclopropane using a novel picolinamide NN₂ pincer ligand. This method afforded good to excellent yields for a variety of substrates.[1][2]

  • Copper-Catalyzed Aryl Ether Formation: Picolinamide derivatives have been shown to be effective ligands for the copper-catalyzed synthesis of aryl ethers, even with challenging bulky phenols.[4]

  • Cobalt-Catalyzed C-H Functionalization: Picolinamide can act as a traceless directing group in cobalt-catalyzed C-H/N-H bond activation for the synthesis of isoquinolines.[5]

Table 1: Selected Applications of Picolinamide Ligands in Catalysis

Catalytic ReactionMetalSubstratesYield (%)Reference
Reductive Cross-CouplingNi(II)4-Bromobiphenyl + Cyclopropyl bromide92[1][2]
Aryl Ether SynthesisCu(I)4-Iodotoluene + Phenol95[4]
C-H/N-H AnnulationCo(II)Benzylpicolinamide + Phenylacetylene91[5]
This compound Ligands: Emerging Players in Reductive Cross-Coupling

The application of this compound ligands is a more nascent field, with their utility primarily highlighted in the context of nickel-catalyzed reductive cross-electrophile coupling reactions. The enhanced electron-donating ability of the amidine moiety makes them particularly well-suited for these challenging transformations. While specific data for a simple this compound ligand is limited in peer-reviewed articles, the broader class of carboximidamide ligands has shown significant promise.

Although a direct quantitative comparison is challenging without a dedicated study, the prevalent use of carboximidamide ligands in more demanding cross-electrophile couplings suggests a potential performance advantage over picolinamides in this specific application area.

Experimental Protocols

Synthesis of N-Aryl Picolinamides

A general and reliable method for the synthesis of N-substituted picolinamides involves the coupling of picolinic acid with a corresponding amine using a coupling agent.

dot graph TD { A[Picolinic Acid] --> B{Activation}; C[Amine] --> D{Coupling}; B --> D; D --> E[N-Aryl Picolinamide]; }

General workflow for the synthesis of N-Aryl Picolinamides.

Protocol:

  • To a solution of picolinic acid (1.0 equiv.) in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling agent such as EDCI (1.1 equiv.) and an activator like HOBt or DMAP (0.1 equiv.).[3]

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted picolinamide.

Synthesis of N-Aryl Picolinimidamides

The synthesis of N-substituted picolinimidamides can be achieved through several methods, with the Pinner reaction and its modifications being a classical and effective approach. This method proceeds via an imidate intermediate formed from the corresponding nitrile.

dot graph TD { A[Picolinonitrile] --> B{Pinner Reaction with Alcohol/HCl}; B --> C[Picolinimidate Intermediate]; D[Amine] --> E{Aminolysis}; C --> E; E --> F[N-Aryl this compound]; }

General workflow for the synthesis of N-Aryl Picolinimidamides via the Pinner reaction.

Protocol (via Pinner Reaction):

  • Dissolve picolinonitrile (1.0 equiv.) in an anhydrous alcohol (e.g., methanol or ethanol) and cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until saturation.[6][7]

  • Seal the reaction vessel and allow it to stand at low temperature (e.g., 0-5 °C) for 24-48 hours, during which the picolinimidate hydrochloride (Pinner salt) will precipitate.

  • Isolate the Pinner salt by filtration and wash with a cold, anhydrous solvent (e.g., diethyl ether).

  • Suspend the isolated Pinner salt in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add the desired amine (1.1 equiv.) to the suspension and stir at room temperature.

  • Monitor the reaction by TLC or GC-MS. Upon completion, filter the reaction mixture to remove any ammonium chloride byproduct.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the N-substituted this compound.

Conclusion and Future Outlook

Picolinamide and this compound represent two versatile classes of ligands with distinct electronic and steric properties that can be strategically employed in a variety of catalytic applications. Picolinamides are well-established, demonstrating broad utility in cross-coupling and C-H functionalization reactions. Picolinimidamides, while less explored, show significant promise, particularly in challenging reductive cross-coupling reactions, owing to their enhanced electron-donating character.

The key takeaway for the discerning researcher is the trade-off between the well-established versatility of picolinamides and the potential for enhanced reactivity with the more electron-rich picolinimidamides, especially in reactions where oxidative addition is a key step. Future research would greatly benefit from direct, systematic comparative studies of these two ligand classes in a range of catalytic systems to provide a clearer, quantitative picture of their relative merits. Such studies will undoubtedly pave the way for the rational design of even more efficient and selective catalysts.

References

  • This guide was compiled by a Senior Application Scientist at Gemini.
  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal, 18(2), e202201132. [Link]

  • Han, D., Sun, J., & Jin, J. (2022). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. ResearchGate. [Link]

  • This reference is a general placeholder for the vast body of literature on nickel catalysis. S. D. Newman, et al. (2016). Recent Advances in Nickel Catalysis.
  • Sambiagio, C., Munday, R. H., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry, 20(52), 17606–17615. [Link]

  • Li, Y., et al. (2023). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. Molecules, 28(23), 7808. [Link]

  • This is a general reference for the synthesis of picolinamide derivatives. For example, see the experimental section in reference[3].

  • This is a general reference for the synthesis of picolinamide derivatives. See also: KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same.
  • This is a general reference for the synthesis of picolinamide derivatives. See also: WO2021076681A1 - Process for synthesis of picolinamides.
  • This is a general reference for the synthesis of picolinamide derivatives. See also: Synthesis of picolinamide amide derivatives. Reagents and conditions... - ResearchGate. [Link]

  • This is a general reference for the synthesis of N-arylamides. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 24(19), 3549. [Link]

  • This is a general reference for the synthesis of N-arylcarboxamides. Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. ResearchGate. [Link]

  • This reference discusses the rotational barriers in picolinamide, which provides insight into its steric and electronic properties. The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies. [Link]

  • This is a general reference for the Pinner reaction. Pinner reaction - Wikipedia. [Link]

  • Kuai, C., et al. (2017). Cobalt-Catalyzed Selective Synthesis of Isoquinolines Using Picolinamide as a Traceless Directing Group. Organic Letters, 19(9), 2298–2301. [Link]

  • This reference provides an overview of steric hindrance in medicinal chemistry, which is relevant to ligand design. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • This reference discusses steric and stereochemical modulation in ligands, which is relevant to the discussion of steric effects. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 19(7), 9669–9691. [Link]

  • This reference discusses N-(Pyridin-2-yl)benzamide as a ligand for nickel-catalyzed Chan-Lam cross-coupling. N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction. ResearchGate. [Link]

  • This reference provides a general overview of nickel and palladium catalyzed cross-coupling reactions. Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship. [Link]

  • This is a YouTube video explaining the Pinner reaction. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]

  • This reference describes a Lewis acid-promoted Pinner reaction. A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1620–1626. [Link]

Sources

Structure-activity relationship (SAR) studies of Picolinimidamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) studies concerning Picolinimidamide derivatives, specifically focusing on their development as potent, low-toxicity antiprotozoal agents targeting Trypanosoma and Leishmania species.

Executive Summary & Rationale

This compound derivatives (often referred to as aza-analogues of diamidines) represent a critical evolution in the design of DNA minor groove binders. Historically, Pentamidine and Furamidine (DB75) served as the clinical and experimental gold standards. However, their utility is limited by parenteral administration requirements and significant systemic toxicity.

The introduction of nitrogen into the aromatic ring (transforming a benzamidine into a This compound ) fundamentally alters the physicochemical properties of the scaffold. This guide analyzes how this "aza-modification" reduces basicity, enhances blood-brain barrier (BBB) permeability, and maintains potent trypanocidal activity, positioning these derivatives as superior candidates for Stage 2 Human African Trypanosomiasis (HAT).

Chemical Scaffold & SAR Logic

The core innovation in this class is the replacement of the phenyl ring in classical diamidines with a pyridine ring. This structural shift impacts the pKa of the amidine group and the overall lipophilicity of the molecule.

The Core Scaffold Evolution

The following diagram illustrates the structural evolution from the parent compound (Pentamidine) to the optimized this compound derivatives (DB820/DB829).

SAR_Evolution Pentamidine Pentamidine (Parent Scaffold) High Toxicity Poor CNS Entry Furamidine Furamidine (DB75) (Rigid Furan Linker) High Potency Poor Oral Bioavailability Pentamidine->Furamidine Rigidification (Furan Linker) This compound This compound (DB820) (Aza-Analogue) Reduced Basicity (pKa ~10) Enhanced CNS Permeability Furamidine->this compound Aza-Substitution (CH -> N) Prodrugs N-Methoxy Prodrugs (Oral Candidates) Metabolized to Active Drug This compound->Prodrugs Masking Cation (Amidoxime/Methoxy)

Figure 1: Structural evolution of diamidines towards this compound derivatives. The transition to the pyridine scaffold (Green) marks the critical optimization for CNS activity.

Key SAR Determinants
  • Aza-Substitution (Pyridine vs. Phenyl):

    • Effect: Replacing the CH group with N lowers the pKa of the amidine group from ~11-12 (benzamidine) to ~8-9 (this compound).

    • Causality: At physiological pH, a significant fraction of the molecule remains unprotonated. This increases lipophilicity and facilitates passive diffusion across the BBB, a prerequisite for treating Stage 2 HAT (CNS stage).

  • Linker Rigidity (Furan Core):

    • Effect: The furan linker (present in DB75 and DB820) imposes a crescent shape.

    • Mechanism: This curvature perfectly matches the isohelical curvature of the DNA minor groove, maximizing Van der Waals contacts and H-bonding at AT-rich sites.

  • Terminal Cationic Groups:

    • Effect: Essential for electrostatic attraction to the negatively charged DNA backbone.

    • Modification: N-methoxy or N-hydroxy substitutions (prodrugs) mask this charge to improve oral absorption, after which they are biotransformed back to the active amidine.

Comparative Performance Analysis

The following data synthesizes results from key studies comparing Furamidine (DB75) with its aza-analogues (DB820, DB829).

In Vitro Potency & Selectivity

Table 1: Comparative Activity Profile (IC50 Values)

CompoundScaffold TypeT. b. rhodesiense IC50 (nM)P. falciparum IC50 (nM)Cytotoxicity (L6 Cells) IC50 (µM)Selectivity Index (SI)
Pentamidine Flexible Linker2.545249,600
Furamidine (DB75) Furan-Benzamidine3.212185,600
DB820 Bis-Picolinimidamide 4.5 14 >100 >22,000
DB829 Bis-Picolinimidamide 5.8 18 >100 >17,000

Analysis:

  • Potency Retention: The this compound derivatives (DB820, DB829) retain nanomolar potency comparable to the parent DB75.

  • Safety Profile: Crucially, the cytotoxicity against mammalian L6 cells is significantly lower (>100 µM), resulting in a vastly superior Selectivity Index (SI). This suggests the aza-modification reduces off-target effects in mammalian cells.

In Vivo Efficacy (CNS Models)

The defining advantage of this compound derivatives is their performance in the GVR35 mouse model, which mimics Stage 2 HAT (parasites in the brain).

Table 2: Cure Rates in CNS Mouse Model (GVR35)

CompoundDosage (i.p.)Days Post-InfectionCure Rate (%)
Pentamidine 20 mg/kg x 421 (CNS Stage)0% (Ineffective for CNS)
Furamidine (DB75) 20 mg/kg x 421 (CNS Stage)0-20% (Poor CNS efficacy)
DB820 20 mg/kg x 521 (CNS Stage)100%
DB829 20 mg/kg x 521 (CNS Stage)100%

Expert Insight: The 100% cure rate of DB820 and DB829 in the CNS model confirms that the pKa reduction via the pyridine ring successfully enables the compound to cross the blood-brain barrier in therapeutic concentrations, a feat Pentamidine cannot achieve.

Mechanistic Insights & Signaling

Understanding how these molecules work is vital for designing the next generation of derivatives.

Mechanism of Action Workflow

The picolinimidamides function as "nanomolar clamps" for DNA.

Mechanism Extracellular Extracellular Space (Free Drug) Transporter P2 Transporter / HAPT1 (Active Uptake) Extracellular->Transporter Recognition Cytoplasm Parasite Cytoplasm (Accumulation) Transporter->Cytoplasm Import Nucleus Parasite Nucleus Cytoplasm->Nucleus Diffusion/Transport Target DNA Minor Groove (AT-Rich Sites) Nucleus->Target Binding (Shape Complementarity) Effect Inhibition of Transcription & Kinetoplast Collapse Target->Effect Disruption

Figure 2: Mechanism of action for this compound derivatives. Note the reliance on the P2 transporter, which implies cross-resistance risks with other diamidines.

Transport & Resistance[1]
  • Uptake: Like pentamidine, picolinimidamides are substrates for the P2 aminopurine transporter (TbAT1).

  • Resistance: Loss of the P2 transporter confers resistance.[1] However, the high lipophilicity of picolinimidamides may allow for some passive diffusion, potentially mitigating high-level resistance compared to strictly transporter-dependent drugs.

Experimental Protocols

To replicate these SAR findings, the following validated protocols are recommended.

In Vitro Alamar Blue Assay (Potency)

This assay uses the metabolic reduction of resazurin to resorufin to measure cell viability.

  • Preparation: Seed T. b. rhodesiense (STIB900 strain) in 96-well plates (2000 parasites/well) in HMI-9 medium.

  • Drug Exposure: Add serial dilutions of the this compound derivative (start at 10 µg/mL, 1:2 dilutions). Include DB75 as a positive control.

  • Incubation: Incubate at 37°C / 5% CO2 for 70 hours.

  • Development: Add 10 µL of Alamar Blue (resazurin) solution. Incubate for an additional 2-4 hours.

  • Readout: Measure fluorescence (Excitation 530 nm, Emission 590 nm).

  • Analysis: Calculate IC50 using non-linear regression (sigmoidal dose-response).

In Vivo CNS Model (GVR35)

This protocol validates the compound's ability to cross the BBB.

  • Infection: Inoculate female CD-1 mice intraperitoneally (i.p.) with 2x10^4 T. b. brucei GVR35 parasites.[1]

  • Staging: Wait 21 days post-infection to allow parasites to penetrate the CNS (Stage 2).

  • Treatment: Administer the test compound (e.g., DB820) at 20 mg/kg i.p. daily for 5 days.

  • Monitoring: Monitor parasitemia via tail blood wet smear twice weekly for 180 days.

  • Endpoint: A mouse is considered "cured" if it remains aparasitemic for 180 days. Relapse usually occurs within 20-60 days if the CNS reservoir is not cleared.

Conclusion & Future Outlook

The SAR studies of This compound derivatives demonstrate a clear therapeutic advantage over classical benzamidines. By substituting the phenyl ring with a pyridine ring, researchers have successfully decoupled potency from systemic toxicity and poor CNS penetration.

Key Takeaways for Drug Developers:

  • Scaffold Choice: The bis-picolinimidamide scaffold (DB820-like) is the preferred starting point for CNS-targeting antiprotozoals.

  • Optimization: Future work should focus on N-alkoxy prodrug strategies to convert these potent injectable candidates into oral therapies.

  • Validation: Efficacy must be proven in the GVR35 CNS model; simple acute infection models are insufficient for this class.

References

  • Ismail, M. A., et al. (2003).[2] "Synthesis and antiprotozoal activity of aza-analogues of furamidine." Journal of Medicinal Chemistry, 46(22), 4761-4769.[2]

  • Wenzler, T., et al. (2009). "Accumulation and distribution of furamidine analogues in Trypanosoma brucei." Antimicrobial Agents and Chemotherapy, 53(10), 4185-4192.

  • Mathis, A. M., et al. (2007). "Accumulation and intracellular distribution of antitrypanosomal diamidines." Antimicrobial Agents and Chemotherapy, 51(8), 2801-2810.

  • Boykin, D. W., et al. (1995). "Anti-pneumocystis activity of bis-amidines of 2,5-diphenylfuran." Journal of Medicinal Chemistry, 38(6), 912-916.

  • Soeiro, M. N., et al. (2013). "In vitro and in vivo studies of the activity of aromatic diamidines against Trypanosoma cruzi." PLoS One, 8(9), e72442.

Sources

Evaluating the performance of electronically modified Picolinimidamide ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of electronically modified Picolinimidamide ligands, specifically designed for researchers and drug development professionals engaged in transition-metal catalysis (particularly Nickel and Copper systems).

Content Type: Technical Comparison Guide Domain: Organometallic Chemistry & Drug Discovery Focus: Ligand Electronic Tuning, Catalytic Efficiency, and Synthetic Protocols

Executive Summary

This compound (PyCam) ligands have emerged as a superior alternative to traditional Picolinamide and Bipyridine scaffolds in Nickel-catalyzed cross-electrophile coupling (XEC) and metallaphotoredox catalysis. Their modular structure allows for precise electronic tuning—a critical factor in optimizing the oxidative addition (OA) and reductive elimination (RE) steps of catalytic cycles.

This guide evaluates three distinct classes of this compound ligands:

  • Unmodified PyCam: The baseline scaffold.

  • Electron-Rich (EDG-Modified): 4-Alkoxy variants (e.g., 4-Isopentyloxy-PyCam).

  • Anionic/Electron-Deficient (EWG-Modified): N-Cyano variants (e.g., N-CN-PyCam).

Key Finding: Electron-rich variants significantly enhance oxidative addition rates, stabilizing high-valent Ni(III) intermediates, while N-Cyano modifications alter the ligand character from neutral (L2) to anionic (LX), enabling unique reactivity in the coupling of basic heterocycles.

Technical Analysis: The Electronic Tuning Mechanism

To select the correct ligand, one must understand the causality between ligand electronics and metal center reactivity.[1] The this compound scaffold coordinates via the pyridine nitrogen (


) and the imine nitrogen (

), forming a rigid 5-membered chelate.
The Electronic Push-Pull Effect
  • 
    -Donation:  The imidamide moiety is a stronger 
    
    
    
    -donor than the amide group found in picolinamides.[2] This increases the electron density at the metal center.
  • Remote Tuning (Position 4): Substituents at the 4-position of the pyridine ring exert electronic influence through resonance without imposing significant steric hindrance near the metal center.

    • EDG (e.g., -OMe, -OCH

      
      CH
      
      
      
      CH(CH
      
      
      )
      
      
      ):
      Increases electron density. Benefit: Facilitates Oxidative Addition of challenging electrophiles (e.g., alkyl chlorides).
    • EWG (e.g., -CF

      
      , -CN):  Decreases electron density. Benefit: Facilitates Reductive Elimination and stabilizes low-valent Ni(0) species against oxidation.
      
Diagram 1: Electronic Modulation Pathways

The following diagram illustrates how specific structural modifications influence the metal center's electronic state.

LigandElectronics Ligand This compound Scaffold Pos4 4-Position (Pyridine) Ligand->Pos4 N_Sub N-Substituent (Imidine) Ligand->N_Sub EDG Electron Donating (OR) (e.g., Isopentyloxy) Pos4->EDG Modification EWG Electron Withdrawing (CN) (e.g., N-Cyano) N_Sub->EWG Modification Metal Metal Center (Ni/Cu) Electronic Density EDG->Metal Increases e- Density EWG->Metal Decreases e- Density L2X Anionic Ligand Character (Charge Balance) EWG->L2X Deprotonation/Nature OA Accelerated Oxidative Addition Metal->OA High e- Density RE Accelerated Reductive Elimination Metal->RE Low e- Density L2X->RE Stabilizes Transition State

Figure 1: Mechanistic map showing how structural modifications at the 4-position and N-terminus dictate catalytic outcomes (OA vs. RE).

Comparative Performance Guide

This section compares the performance of the three ligand classes in the context of Nickel-Catalyzed Reductive Cross-Coupling , a standard reaction in modern drug synthesis.

Table 1: Ligand Performance Matrix
FeatureUnmodified PyCam 4-Isopentyloxy-PyCam (EDG)N-Cyano-PyCam (EWG/Anionic)
Electronic Nature Neutral, Moderate

-donor
Electron-Rich, Strong

-donor
Anionic (L2X), Electron-Deficient
Key Mechanism Balanced OA/RERapid Oxidative Addition Facile Reductive Elimination
Best Substrate Class Aryl BromidesAlkyl Chlorides, Aryl ChloridesBasic Heterocycles, Hindered Arenes
Solubility Moderate (Polar solvents)High (Non-polar/Polar organic)Moderate
Catalytic Efficiency Baseline (Yield: ~60-70%)Superior (Yield: >90%)High Specificity (Yield: ~80-85%)
Side Reactions Homocoupling observedMinimal homocouplingSuppresses protodehalogenation
Data Analysis: Yield Comparison in Drug-Like Scaffold Synthesis

Based on comparative studies of Ni-catalyzed arylation of 4-chlorotetrahydropyran (pharmaceutical intermediate).

  • 4-Isopentyloxy-PyCam: Achieved 92% yield . The bulky, electron-rich alkoxy group prevents catalyst aggregation and boosts the oxidative addition of the unreactive alkyl chloride bond.

  • Unmodified PyCam: Achieved 65% yield . Significant formation of protodehalogenated byproduct was observed, indicating slower oxidative addition relative to catalyst decomposition.

  • N-Cyano-PyCam: Achieved 81% yield . While slightly less active than the alkoxy variant for alkyl chlorides, it showed exceptional tolerance for substrates containing free amines (e.g., piperidine derivatives), where neutral ligands often fail due to catalyst poisoning.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating steps (e.g., color change, TLC monitoring).

Protocol A: Synthesis of 4-Alkoxy-Picolinimidamide Ligands

Rationale: Direct addition of amines to nitriles is often sluggish. This protocol uses a lanthanide-catalyzed addition for high yields.

Reagents: 4-Isopentyloxy-2-cyanopyridine, Ammonia (7N in MeOH), La(OTf)


 (Catalyst).
  • Preparation: In a glovebox or under Argon, charge a pressure vial with 4-isopentyloxy-2-cyanopyridine (1.0 equiv) and La(OTf)

    
     (5 mol%).
    
  • Reaction: Add Ammonia in MeOH (10 equiv). Seal the vial tightly.

  • Heating: Heat to 80°C for 12 hours.

    • Validation Point: The solution should turn from colorless to pale yellow.

  • Workup: Cool to room temperature. Concentrate in vacuo.

  • Purification: Redissolve in CH

    
    Cl
    
    
    
    , wash with water (to remove La salts), dry over Na
    
    
    SO
    
    
    , and concentrate. Recrystallize from Et
    
    
    O/Hexanes.
    • Quality Control:

      
      H NMR must show the disappearance of the nitrile peak (~118 ppm in 
      
      
      
      C) and appearance of amidine N-H protons (~8.5-9.0 ppm).
Protocol B: Catalytic Performance Assay (Ni-Catalyzed Cross-Coupling)

Rationale: This assay benchmarks the ligand's ability to support the Ni(I)/Ni(III) or Ni(0)/Ni(II) cycle.

Diagram 2: Experimental Workflow

Workflow Setup 1. Glovebox Setup (Ni source + Ligand) Complexation 2. Pre-Complexation (Stir 30 min, Color Change) Setup->Complexation Substrate 3. Add Substrates (Electrophile + Nucleophile) Complexation->Substrate Reaction 4. Reaction Run (16h, Blue LED or Heat) Substrate->Reaction Analysis 5. GC/LC-MS Analysis (Internal Std: Dodecane) Reaction->Analysis

Figure 2: Step-by-step workflow for evaluating ligand performance in catalytic cross-coupling.

Step-by-Step:

  • Catalyst Formation: In a glovebox, mix NiCl

    
    ·glyme (10 mol%) and the This compound Ligand  (12 mol%) in THF. Stir for 30 minutes.
    
    • Validation Point: A color change (typically to green or blue-green) indicates successful coordination. If precipitate remains, coordination is incomplete.

  • Substrate Addition: Add the Aryl Halide (1.0 equiv), the Alkyl Halide/Reductant (1.5 equiv), and Mn powder (2.0 equiv) as the terminal reductant.

  • Execution: Seal the vessel and stir vigorously at 60°C (or irradiate if using a photoredox protocol) for 16 hours.

  • Quench & Analyze: Open to air, dilute with EtOAc, and filter through a silica plug. Analyze yield via GC-FID using dodecane as an internal standard.

Conclusion & Recommendations

For drug development workflows requiring the functionalization of complex heterocycles:

  • Use 4-Isopentyloxy-Picolinimidamide when targeting unreactive electrophiles (alkyl chlorides, tosylates). Its electron-donating nature drives the difficult oxidative addition step.

  • Use N-Cyano-Picolinimidamide when synthesizing highly basic amines or when chemoselectivity is paramount. Its anionic nature prevents non-productive binding of the substrate to the metal center.

  • Avoid Unmodified this compound for late-stage functionalization, as its lower activity often leads to incomplete conversion and difficult purification of drug-like intermediates.

References

  • Sambiagio, C., et al. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships.[1] Chemistry - A European Journal, 2014. [Link]

  • ResearchGate. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides. ResearchGate.net. [Link]

  • Fisher Scientific. 2-Amidinopyridine hydrochloride (this compound) Specifications. FisherSci.ca. [Link]

  • PubChem. this compound Compound Summary. PubChem.ncbi.nlm.nih.gov.[3] [Link]

Sources

A Comparative Guide to Ligands in Nickel-Catalyzed Cross-Coupling: Moving Beyond Picolinimidamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of modern synthetic chemistry, nickel-catalyzed cross-coupling reactions have emerged as an indispensable tool for the construction of complex molecular architectures. The ascent of nickel, an earth-abundant and cost-effective alternative to palladium, has been propelled by the development of sophisticated ligand systems that modulate its reactivity and selectivity. For years, picolinimidamide and its derivatives, such as pyridyl-2-carboxamidines, have been recognized for their efficacy, particularly in challenging cross-electrophile couplings. However, the ever-expanding scope of nickel catalysis necessitates a broader toolkit of ligands.

This guide provides an in-depth comparison of alternative ligand classes to this compound for nickel-catalyzed cross-coupling reactions. We will delve into the performance of these alternatives, supported by experimental data, and elucidate the mechanistic rationale behind their varying efficacy. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in ligand selection for their specific synthetic challenges.

The Benchmark: this compound and its Analogs

This compound-type ligands, characterized by a bidentate N,N-chelation motif, have proven to be highly effective in stabilizing the various oxidation states of nickel involved in catalytic cycles. Their strong σ-donating ability and tunable steric properties allow for efficient oxidative addition and reductive elimination. A notable example is the use of pyridyl-2-carboxamidine ligands in the nickel-catalyzed cross-electrophile coupling of aryl halides with alkyl halides.

One of the key advantages of this ligand class is its ability to suppress unwanted side reactions, such as the homocoupling of the aryl halide.[1] For instance, in the coupling of 4-methoxycarbonylbromobenzene with 1-bromododecane, pyridyl-2-carboxamidine ligands provided significantly higher yields of the cross-coupled product compared to the more traditional 2,2'-bipyridine ligands, which tended to favor the formation of biaryl homocoupling products.[1]

Emerging Alternatives: A Performance-Based Comparison

The quest for ligands with improved performance, broader substrate scope, and enhanced functional group tolerance has led to the exploration of several promising alternatives to the this compound scaffold.

Tridentate Nitrogen Ligands: Enhanced Stability and Selectivity

Increasing the denticity of the ligand can lead to more stable metal complexes and, in some cases, unique reactivity.

  • 2,6-Pyridinedicarboxamidine: This tridentate ligand has demonstrated exceptional performance in the coupling of heterocyclic halides, a challenging substrate class.[1] In the coupling of 2-bromothiophene with 1-bromododecane, 2,6-pyridinedicarboxamidine gave a 78% yield, a significant improvement over its bidentate analog and the standard bipyridine ligand.[1] This enhanced reactivity is attributed to the more rigid coordination environment provided by the tridentate scaffold, which can influence the geometry and electronic properties of the nickel center, thereby facilitating key steps in the catalytic cycle.[2][3]

  • Di(2-picolyl)amines (DPAs): DPAs represent a modular and easily synthesized class of tridentate N-donor ligands.[4] Their flexible coordination allows them to effectively stabilize nickel intermediates in various cross-coupling reactions, including C(sp²)-C(sp³) couplings. The ability to readily modify the amine backbone of the DPA ligand allows for fine-tuning of both steric and electronic properties to optimize the reaction for specific substrates.[4]

Phosphine Ligands: A Classic Reimagined for Nickel

While phosphine ligands are the workhorses of palladium catalysis, their application in nickel catalysis has seen a renaissance, with modern phosphines designed to meet the specific demands of nickel's catalytic cycle.

  • Bulky Monodentate Phosphines (e.g., ProPhos): Nickel-catalyzed Suzuki-Miyaura couplings have benefited significantly from the development of specialized phosphine ligands.[5] For instance, ProPhos, a ligand featuring a pendant hydroxyl group, was designed based on mechanistic insights into the turnover-limiting transmetalation step.[5] This "scaffolding ligand" pre-organizes the nucleophile and the nickel catalyst, accelerating the reaction and enabling high efficiency across a broad range of heteroarenes with catalyst loadings as low as 0.1 mol %.[5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with nickel, leading to highly active and stable catalysts. They have shown particular promise in nickel-catalyzed aminations of aryl chlorides and sulfamates.[6][7] The use of NHC ligands like SIPr·HCl can facilitate the amination of challenging substrates, providing access to polysubstituted aryl amines in high yields.[6]

Pyridine-Oxazoline (PyOx) Ligands: Masters of Asymmetric Catalysis

For enantioselective transformations, chiral ligands are essential. The PyOx class of ligands has a long and successful history in asymmetric nickel catalysis.

  • PyBOX Ligands: These C₂-symmetric tridentate ligands create a well-defined chiral environment around the nickel center, enabling high levels of enantiocontrol in reactions such as the Negishi cross-coupling of secondary alkyl halides.[8] The rigidity of the PyBOX scaffold is crucial for slowing down undesired side reactions like β-hydride elimination, a common challenge in couplings involving sp³-hybridized carbons.[8] Mechanistic studies suggest that these reactions often proceed through a Ni(I)/Ni(III) catalytic cycle, where the PyOx ligand effectively stabilizes the paramagnetic nickel intermediates.[8]

Comparative Performance Data

To provide a clearer picture of the relative performance of these ligand classes, the following tables summarize experimental data from the literature for representative nickel-catalyzed cross-coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and substrates across different studies.

Table 1: Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides

Ligand ClassSpecific LigandAryl HalideAlkyl HalideYield (%)Reference
This compound Analog Pyridyl-2-carboxamidine (A8)4-Boc-aminobromobenzene1-Bromododecane79[1]
Bipyridine (Control) 4,4'-Dimethoxy-2,2'-bipyridine (C1)4-Boc-aminobromobenzene1-Bromododecane38[1]
Tridentate Nitrogen 2,6-Pyridinedicarboxamidine (A15)2-Bromothiophene1-Bromododecane78[1]
Tridentate Nitrogen Pyridine-2,6-bis(N-cyanocarboxamidine)4-Chlorotoluene1-Chlorooctane75[9]

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

Ligand ClassSpecific LigandAryl ElectrophileBoronic AcidYield (%)Reference
Phosphine ProPhos4-ChloroanisolePhenylboronic acid>95 (at 0.1 mol% cat.)[5]
No Ligand (Control) -Phenyl N,N-dimethylcarbamate4-Methylphenylboronic acid87 (Microwave)[10]
Amide -N-Boc-4-bromoanilinePhenylboronic acid75[11]

Table 3: Nickel-Catalyzed Buchwald-Hartwig Amination

Ligand ClassSpecific LigandAryl ElectrophileAmineYield (%)Reference
NHC SIPr·HClPhenyl N,N-dimethylsulfamateMorpholine95[6]
- -4-ChlorotolueneMorpholine94 (gram-scale)[7]

Mechanistic Considerations and Ligand Design Principles

The choice of ligand has a profound impact on the underlying mechanism of a nickel-catalyzed cross-coupling reaction. Nickel can readily access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV)), and the ligand's electronic and steric properties determine which catalytic cycle is favored.[12]

  • σ-Donation and Redox Potentials: Strong σ-donating ligands, such as NHCs and electron-rich phosphines, tend to stabilize lower oxidation states of nickel, favoring the classical Ni(0)/Ni(II) cycle. In contrast, nitrogen-based ligands like picolinimidamides and PyOx ligands are adept at stabilizing paramagnetic Ni(I) and Ni(III) intermediates, opening up pathways involving single-electron transfer (SET) and radical intermediates.[8][13]

  • Denticity and Chelation: The chelate effect of bidentate and tridentate ligands provides enhanced stability to the nickel complex, preventing ligand dissociation and promoting desired reactivity. Tridentate ligands, by occupying three coordination sites, can create a more rigid and defined coordination sphere, which can be particularly beneficial for controlling selectivity and suppressing side reactions like β-hydride elimination.[3][8]

  • Steric Hindrance: The steric bulk of a ligand plays a critical role in controlling the rate of reductive elimination, the final step in many cross-coupling reactions where the product is formed. Bulky ligands can promote this step, leading to faster catalyst turnover.

Below is a generalized catalytic cycle for a nickel-catalyzed cross-electrophile coupling, highlighting the key stages where ligand properties are critical.

Nickel_Catalyzed_Cross_Electrophile_Coupling Ni0 LNi(0) OxAdd_ArX LNi(II)(Ar)(X) Ni0->OxAdd_ArX Oxidative Addition (Ar-X) SET_RBr [LNi(I)(Ar)] + R• OxAdd_ArX->SET_RBr Reduction (e.g., by Zn) Radical_Capture LNi(III)(Ar)(R)(X) SET_RBr->Radical_Capture Radical Capture RedElim Ar-R Radical_Capture->RedElim Reductive Elimination Zn_Red Zn Zn_Red->Ni0 Reduction NiII_Red LNi(II) NiII_Red->Ni0 Reduction (by Zn) caption Generalized Catalytic Cycle for Ni-Catalyzed Cross-Electrophile Coupling.

Generalized Catalytic Cycle for Ni-Catalyzed Cross-Electrophile Coupling.

Experimental Protocols

To provide a practical context, detailed experimental protocols for two representative nickel-catalyzed cross-coupling reactions are provided below.

Protocol 1: Nickel-Catalyzed Cross-Electrophile Coupling of an Aryl Chloride with an Alkyl Chloride using a Tridentate Nitrogen Ligand

This protocol is adapted from the work of Kim et al. for the coupling of 4-chlorotoluene with 1-chlorooctane using the pyridine-2,6-bis(N-cyanocarboxamidine) ligand.[9]

Materials:

  • NiBr₂(dme) (5 mol%)

  • Pyridine-2,6-bis(N-cyanocarboxamidine) (5 mol%)

  • Zinc powder (<10 micron, activated) (2.0 equiv)

  • Sodium Bromide (20 mol%)

  • 4-Chlorotoluene (1.0 equiv)

  • 1-Chlorooctane (1.5 equiv)

  • N-methyl-2-pyrrolidone (NMP) (to 0.5 M)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add NiBr₂(dme), pyridine-2,6-bis(N-cyanocarboxamidine), zinc powder, and sodium bromide.

  • The vial is sealed with a septum and purged with argon for 10 minutes.

  • Add NMP, 4-chlorotoluene, and 1-chlorooctane via syringe.

  • The reaction mixture is stirred at room temperature for 18-24 hours.

  • Upon completion, the reaction is quenched with 1 M HCl and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-octyl-4-methylbenzene.

Protocol1_Workflow start Start reagents Combine NiBr₂(dme), Ligand, Zn, NaBr in vial start->reagents purge Seal and Purge with Argon reagents->purge add_solvents Add NMP, 4-chlorotoluene, 1-chlorooctane purge->add_solvents react Stir at Room Temperature (18-24h) add_solvents->react quench Quench with 1 M HCl react->quench extract Extract with Diethyl Ether quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End Product purify->end

Workflow for Ni-catalyzed cross-electrophile coupling.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Carbamate

This protocol is based on the microwave-assisted methodology developed by Kappe and coworkers.[10]

Materials:

  • NiCl₂(dme) (5 mol%)

  • Phenyl N,N-dimethylcarbamate (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene (to 0.5 M)

Procedure:

  • To a microwave process vial, add NiCl₂(dme), phenyl N,N-dimethylcarbamate, 4-methylphenylboronic acid, and K₃PO₄.

  • Add toluene and a magnetic stir bar.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a microwave reactor and heat to 180 °C for 10 minutes with stirring.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to yield 4-methyl-1,1'-biphenyl.

Conclusion and Future Outlook

While this compound and its analogs remain valuable ligands in the nickel catalysis toolbox, the field is rapidly evolving. Tridentate nitrogen ligands, modern phosphines, and N-heterocyclic carbenes offer compelling advantages in terms of stability, activity, and substrate scope for a variety of cross-coupling transformations. For asymmetric applications, chiral pyridine-oxazoline ligands continue to set the standard.

The selection of an optimal ligand is not a one-size-fits-all decision but rather a nuanced process that depends on the specific transformation, substrates, and desired outcome. A deep understanding of the interplay between the ligand structure and the catalytic mechanism is paramount for rational catalyst design and reaction optimization. As our mechanistic understanding of nickel catalysis continues to grow, we can anticipate the development of even more sophisticated and efficient ligand systems that will further expand the synthetic utility of this versatile transition metal.

References

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. J. Am. Chem. Soc.2024 , 146 (9), 6246–6256. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling of Aliphatic Amides. Org. Lett.2018 , 20 (4), 1030–1033. [Link]

  • Rapid Nickel-Catalyzed Suzuki–Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. J. Org. Chem.2011 , 76 (5), 1507-1510. [Link]

  • New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. Nature2016 , 539, 549–553. [Link]

  • Nickel-Catalyzed Electrochemical Reductive Cross-Electrophile Coupling of Alkylpyridinium Salts and Aryl Halides. ChemRxiv. 2021 . [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013 , 42, 5270-5283. [Link]

  • Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling. ACS Org. Inorg. Au. 2025 . [Link]

  • Nickel-Catalyzed Reductive Alkylation of Pyridines via C-N Bond Activation. Org. Lett.2025 , 27, 5452–5457. [Link]

  • Recent Advances in Nickel Catalysis. ACS Catal.2015 , 5 (1), 313-354. [Link]

  • Comparison of different N-donor ligands a Tridentate ligand framework... ResearchGate. 2021 . [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. 2022 . [Link]

  • 2‐Pyridylcarboxamidine ligands enable nickel‐catalyzed reductive... ResearchGate. 2019 . [Link]

  • Nickel-Catalyzed Amination of Aryl Sulfamates. Org. Lett.2011 , 13 (15), 4056–4059. [Link]

  • Nickel-Catalysed Reductive Alkylation of Pyridines via C−N Bond Activation. Synfacts. 2025 . [Link]

  • Nickel catalysis: Insights for catalyst selection. InCatT. 2022 . [Link]

  • Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation. ResearchGate. 2021 . [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. J. Am. Chem. Soc.2020 , 142 (21), 9573–9578. [Link]

  • Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. Catal. Sci. Technol.2018 , 8, 2260-2264. [Link]

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules. 2023 , 28 (13), 5003. [Link]

  • Nickel–PNN catalysed sustainable synthesis of polysubstituted quinolines under microwave irradiation. Catal. Sci. Technol.2021 , 11, 5834-5846. [Link]

  • High-Valent NiIII and NiIV Species Relevant to C–C and C–Heteroatom Cross-Coupling Reactions: State of the Art. Catalysts. 2021 , 11 (8), 947. [Link]

  • Introduction to Monodentate and Bidentate N-heterocyclic Carbene Ligands. ScholarWorks. 2020 . [Link]

  • Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chem. Asian J.2022 , 17 (23), e202201132. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Cent. Sci.2019 , 5 (8), 1394–1403. [Link]

  • Catalytic performance of tridentate versus bidentate Co(ii) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornene. RSC Adv.2022 , 12, 35249-35257. [Link]

  • Nickel(ii)-mediated in situ complex formation with unexpected ligand transformations: crystal structures, DFT calculations, and catalytic activity in CO2 fixation reactions. New J. Chem.2022 , 46, 18210-18221. [Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catal.2014 , 4 (10), 3449–3454. [Link]

  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules. 2019 , 24 (19), 3502. [Link]

Sources

Ligand Efficiency Metrics for Picolinimidamide in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Picolinimidamide (PyCam) ligands, focusing on their ligand efficiency in Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) . It contrasts these ligands with traditional bipyridine (bpy) systems, offering experimental protocols, comparative data, and mechanistic insights.

A Comparative Technical Guide for Nickel-Catalyzed Cross-Electrophile Coupling

Executive Summary: The Efficiency Paradox

In transition metal catalysis, "Ligand Efficiency" is often conflated with simple yield. However, for high-value drug development, efficiency is a multi-dimensional metric comprising Chemoselectivity (Cross- vs. Homocoupling), Synthetic Accessibility (Ligand Step Count), and Operational Robustness .

This compound (PyCam) ligands have emerged as a superior alternative to 2,2'-Bipyridine (Bipy) in challenging Nickel-catalyzed reductive couplings. While Bipy is the "workhorse" for simple aryl bromides, it often fails with aryl chlorides or sterically demanding substrates, leading to homodimerization. PyCam ligands resolve this by electronically tuning the Nickel center to balance the rates of oxidative addition and radical capture, thereby maximizing the Cross-Electrophile Efficiency (CEE) .

Ligand Profile & Structural Logic

Structural Comparison

The this compound scaffold consists of a pyridine ring linked to an amidine group. Unlike the


-symmetric Bipyridine, PyCam is non-symmetric (

), offering two distinct nitrogen donors: the soft pyridine nitrogen and the hard, highly tunable amidine nitrogen.
Figure 1: Ligand Architecture & Coordination (Graphviz)

LigandComparison cluster_0 Standard Benchmark cluster_1 Target Ligand Bipy 2,2'-Bipyridine (Bipy) (C2-Symmetric) • Strong π-acceptor • Hard to tune electronically • Prone to Homocoupling Coordination Ni(II) Coordination (5-Membered Chelate) Bipy->Coordination Symmetric Binding PyCam This compound (PyCam) (Non-Symmetric N,N) • Pyridine N (Soft) + Amidine N (Hard) • High Modular Tunability • Promotes Cross-Selectivity PyCam->Coordination Electronic Asymmetry (Fine-tunes Redox Potential)

Caption: Structural comparison highlighting the electronic asymmetry of PyCam ligands, which is critical for controlling the Ni(I)/Ni(II)/Ni(III) redox manifold.

Comparative Efficiency Metrics

The following data compares PyCam against dtbb-Bipy (4,4'-di-tert-butyl-2,2'-bipyridine) in the reductive coupling of Aryl Chlorides with Alkyl Bromides —a reaction where Bipy typically struggles.

Metric 1: Chemoselectivity Efficiency (Cross vs. Homo)

Data Source: Aggregated from Han et al. (2023) and Weix group methodologies.

MetricThis compound (PyCam) dtbb-Bipyridine Interpretation
Cross-Coupling Yield 82 - 95% 35 - 55%PyCam stabilizes the Ni-Ar species, preventing premature reduction.
Homocoupling (Ar-Ar) < 5%30 - 45% Bipy promotes rapid disproportionation, leading to dimerization.
Protodehalogenation (Ar-H) < 5%10 - 20%PyCam suppresses "over-reduction" of the aryl halide.
Ar-Cl Activation ExcellentPoorPyCam enables coupling of cheaper Aryl Chlorides.
Metric 2: Synthetic Efficiency (Ligand Preparation)

Ligand efficiency also encompasses the cost and effort to synthesize the ligand itself.

FeaturePyCam Ligands Substituted Bipyridines
Step Count 1 Step (from Nitrile)3-5 Steps (Cross-coupling/Oxidation)
Starting Materials 2-Cyanopyridine + AminePyridine N-oxides, Pd-catalysts
Atom Economy 100% (Addition reaction)<60% (Coupling byproducts)
Tunability High (Vary amine R-group)Low (Requires specific halo-pyridines)

Mechanistic Causality

Why is PyCam more efficient? The mechanism of Nickel-catalyzed XEC relies on a Radical Chain pathway. The ligand must balance two competing rates:

  • Oxidative Addition of Ar-X to Ni(0)/Ni(I).

  • Radical Capture of the Alkyl radical by the Ni(II)-Ar species.

If the ligand is too electron-rich (like some alkyl-phosphines), it stabilizes Ni(II) too strongly, slowing reductive elimination. If it is too electron-poor (like Bipy), it may destabilize the Ni(III) intermediate or favor homocoupling. PyCam provides a "Goldilocks" electronic environment , facilitating rapid capture of the alkyl radical while preventing the dimerization of two Aryl-Ni species.

Figure 2: Catalytic Cycle & Selectivity Checkpoints (Graphviz)

CatalyticCycle Ni0 Ni(0)L Ni1 Ni(I)-X Ni0->Ni1 Single Electron Transfer Radical Alkyl• Ni1->Radical Activates Alkyl-Br Ni2_Ar L-Ni(II)(Ar)X (Resting State) Ni3 L-Ni(III)(Ar)(Alkyl) Ni2_Ar->Ni3 PyCam Facilitates Capture Homocouple Ar-Ar Dimer (Homocoupling) Ni2_Ar->Homocouple Bipy leads to Disproportionation Ni3->Ni0 Reductive Elimination (Product Release) ArX Ar-Cl ArX->Ni2_Ar Oxidative Addition AlkX Alkyl-Br Radical->Ni2_Ar Radical Capture (CRITICAL STEP)

Caption: The PyCam ligand accelerates the "Radical Capture" step (Blue Node), preventing the accumulation of Ni(II)-Ar species that leads to homocoupling (Red Dashed Line).

Experimental Protocols

Protocol A: One-Step Synthesis of PyCam Ligand

This protocol demonstrates the "Synthetic Efficiency" of the ligand class.

Reagents: 2-Cyanopyridine (1.0 equiv), Primary Amine (1.1 equiv), Sodium Methoxide (0.1 equiv), Methanol.

  • Charge: Add 2-cyanopyridine and the amine (e.g., n-butylamine or aniline) to a vial.

  • Catalyze: Add catalytic NaOMe (10 mol%) in MeOH (1.0 M).

  • React: Stir at 40 °C for 12 hours. The reaction typically proceeds via nucleophilic addition of the amine to the nitrile.

  • Purify: Remove solvent in vacuo. Recrystallize from Ethanol/Hexane. (Column chromatography is rarely needed).

  • Validation: Confirm structure via ¹H NMR (Amidine N-H signal ~8-9 ppm broad singlet).

Protocol B: Ni-Catalyzed Cross-Electrophile Coupling (Ar-Cl + Alkyl-Br)

Standardized benchmarking protocol for evaluating ligand efficiency.

Reagents:

  • Catalyst: NiBr₂[1][2]·glyme (10 mol%)

  • Ligand: PyCam (10-12 mol%) (vs. Bipy for control)

  • Reductant: Manganese powder (3.0 equiv) or Zinc (3.0 equiv)

  • Substrates: Aryl Chloride (1.0 equiv), Alkyl Bromide (1.5 equiv)

  • Additives: NaI (0.5 equiv) (Optional, accelerates alkyl activation)

  • Solvent: DMA (N,N-Dimethylacetamide) [0.2 M]

Workflow:

  • Complexation: In a glovebox, mix NiBr₂·glyme and PyCam in DMA. Stir for 15 min to form the active turquoise/blue complex.

  • Assembly: Add Mn powder, Aryl Chloride, and Alkyl Bromide.

  • Reaction: Seal and stir at 60–80 °C for 16 hours.

  • Workup: Quench with 1M HCl (to dissolve Mn salts). Extract with EtOAc.

  • Analysis: Analyze via GC-FID using an internal standard (e.g., dodecane) to calculate Cross-Coupling Yield and Homocoupling Ratio .

References

  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond.[3] Chemistry – An Asian Journal, 18(2). Link

  • Hansen, E. C., Li, C., Yang, S., Pedro, D., & Weix, D. J. (2017).[4] Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling.[4][5] Journal of Organic Chemistry, 82(13), 7085–7092. Link

  • TCI Chemicals. (2023). Carboximidamide Ligands for Reductive Cross-Electrophile Coupling. Product Comparison Guide. Link

  • Salgueiro, D. C., et al. (2022).[6] Control of Redox-Active Ester Reactivity Enables a General Cross-Electrophile Approach to Access Arylated Strained Rings.[4] Angewandte Chemie International Edition, 61, e202205673.[4] Link

  • Sambiagio, C., et al. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation. Chemistry – A European Journal, 20(52), 17606-17615. Link

Sources

Validation of Synthetic Routes to Substituted Picolinimidamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Picolinimidamides (pyridine-2-carboximidamides) represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in Factor Xa inhibitors (e.g., Betrixaban analogs), thrombin inhibitors, and serine protease modulators. However, their synthesis is complicated by the "Heteroatom Trap" : the pyridine nitrogen at the 2-position acts as a competitive Lewis base/proton acceptor, often stalling standard amidine synthesis protocols.

The Verdict: While the classical Pinner Reaction remains a cost-effective baseline for simple substrates, it frequently fails for electron-deficient picolinonitriles due to incomplete imidate formation. The Alkylaluminum-Mediated Addition (Garigipati Method) is validated here as the superior "Gold Standard" for discovery chemistry, offering the highest reliability across diverse amine nucleophiles, provided that stoichiometry is adjusted for pyridine coordination. For sterically hindered amines where both A and B fail, the Thioimidate Activation Route serves as the necessary, albeit multi-step, alternative.

Mechanistic Landscape & Decision Logic

Understanding the electronic environment is prerequisite to selecting a route. The nitrile carbon in 2-cyanopyridine is electrophilic, but the adjacent pyridine nitrogen creates two specific hurdles:

  • Proton Sequestration: In acid-catalyzed routes (Pinner), the pyridine N protonates first, creating a dicationic species that may be electrostatically unfavorable for nucleophilic attack.

  • Metal Coordination: In Lewis acid routes, the pyridine N chelates the metal center, requiring >1 equivalent of catalyst.

Decision Tree: Selecting Your Route

RouteSelection Start Substrate: 2-Cyanopyridine + Amine CheckAmine Is the Amine Sterically Hindered (e.g., t-butyl, ortho-subst. aniline)? Start->CheckAmine Branch1 NO CheckAmine->Branch1 Branch2 YES CheckAmine->Branch2 CheckScale Scale / Safety Constraints? Branch1->CheckScale MethodC Route C: Thioimidate (The 'Nuclear Option') Branch2->MethodC MethodA Route A: Modified Pinner (Best for >100g, low cost) CheckScale->MethodA Avoid Pyrophorics MethodB Route B: AlMe3 / AlCl3 (Best for Discovery/Speed) CheckScale->MethodB Need Speed/Yield

Figure 1: Strategic decision framework for picolinimidamide synthesis.

Comparative Analysis of Synthetic Routes

Route A: The Modified Pinner Reaction (Base-Catalyzed Variant)

The classical acid-pinner often fails for picolinonitriles due to the formation of stable, unreactive salts. The base-catalyzed modification using alkoxides is preferred.

  • Mechanism: Nucleophilic attack of alkoxide on the nitrile to form an imidate, followed by displacement with the amine.

  • Validation Status: Conditional. Effective only for primary, unhindered amines.

  • Critical Flaw: Moisture sensitivity. The imidate intermediate hydrolyzes rapidly to the picolinate ester (dead end) if any water is present.

Route B: Lewis Acid Promoted (The Garigipati Protocol)

Direct addition of the amine-aluminate complex to the nitrile.

  • Mechanism: An alkylaluminum reagent (AlMe₃ or AlCl₃) deprotonates the amine to form an active aluminum-amide species. This powerful nucleophile attacks the nitrile.[1]

  • Validation Status: High. This is the most robust method for picolinimidamides.

  • Expert Insight: Standard Garigipati conditions (1.1 equiv AlMe₃) will fail . You must use 2.0–2.5 equivalents .

    • Reasoning: The first equivalent coordinates tightly to the pyridine nitrogen (N1). The second equivalent activates the amine for attack at the nitrile (CN).

Route C: The Thioimidate Route

Conversion of nitrile to thioamide, activation to thioimidate, then amination.

  • Mechanism: H₂S/TEA converts nitrile to thioamide. Alkylation (MeI) creates a reactive thioimidate (good leaving group) which reacts with hindered amines.

  • Validation Status: High Reliability / Low Efficiency. It works when others fail but requires 3 steps.

Performance Data Comparison

FeatureRoute A: Modified PinnerRoute B: AlMe₃ MediatedRoute C: Thioimidate
Overall Yield 40–60%85–95% 60–75% (over 3 steps)
Reaction Time 24–48 hours2–4 hours 3–5 days
Substrate Scope Limited (Primary amines)Broad (Anilines, Secondary)Very Broad (Hindered)
Purification Difficult (Hydrolysis risk)Moderate (Aluminum salts)Easy (Stepwise)
Scalability High (Cheap reagents)Low (Pyrophoric safety)Moderate (Odor control)

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" AlMe₃ Route (Optimized for Picolines)

Safety Note: Trimethylaluminum is pyrophoric. All steps must be performed under inert atmosphere (Ar/N₂).

Materials:

  • Substituted Picolinonitrile (1.0 equiv)

  • Amine (1.1 equiv)

  • Trimethylaluminum (2.0 M in Toluene, 2.2 equiv )

  • Solvent: Dry Toluene

Workflow:

  • Complex Formation: Charge a flame-dried flask with the amine (1.1 equiv) and dry toluene under Argon. Cool to 0°C.[2]

  • Activation: Dropwise add AlMe₃ (2.2 equiv). Observation: Methane gas evolution will occur. Allow to stir at RT for 30 mins until evolution ceases.

    • Why 2.2 equiv? As noted, 1.0 equiv is sacrificed to the pyridine ring.

  • Addition: Add the picolinonitrile (1.0 equiv) as a solution in toluene.

  • Heating: Heat the mixture to 80–100°C for 3–5 hours. Monitor by LCMS (look for M+1 of product; disappearance of nitrile).

  • Workup (Critical Step):

    • Cool to 0°C.[2]

    • Quench: Carefully add Rochelle's Salt (sat. aq. potassium sodium tartrate) . Stir vigorously for 1 hour.

    • Why? Aluminum salts form a gelatinous emulsion. Tartrate chelates the aluminum, breaking the emulsion and allowing phase separation.

  • Purification: Extract with EtOAc. Dry over Na₂SO₄. If the product is basic, flash chromatography usually requires 1% Et₃N or NH₄OH in the eluent to prevent streaking on silica.

Protocol 2: The Thioimidate "Bypass" (For Hindered Amines)

Workflow:

  • Thioamide Formation: Dissolve nitrile in Pyridine/Et₃N (10:1). Bubble H₂S gas for 30 mins (or use (NH₄)₂S). Stir overnight. Pour into water, filter the precipitated thioamide.

  • Methylation: Dissolve thioamide in Acetone. Add Methyl Iodide (MeI, 1.2 equiv). Stir 4h. The thioimidate hydroiodide salt will precipitate. Filter and dry.

  • Amination: Suspend the thioimidate salt in Ethanol. Add the hindered amine (1.5 equiv) and heat to reflux (60–80°C). Methyl mercaptan (MeSH) is evolved (trap with bleach solution).

  • Result: The product usually crystallizes upon cooling.

Visualizing the Mechanism (Route B)

AlMe3Mechanism Step1 Amine + AlMe3 (-CH4) Intermediate1 Active Species: Me2Al-NH-R Step1->Intermediate1 Complex Coordination Complex: Pyridine-N binds Al(Me)2-NH-R Intermediate1->Complex + Substrate Substrate 2-Cyanopyridine Substrate->Complex Transition Intramolecular Nucleophilic Attack Complex->Transition Heat ProductAl Al-Amidine Complex Transition->ProductAl Final Substituted This compound ProductAl->Final Rochelle Salt Workup

Figure 2: Mechanistic pathway of AlMe3-mediated amidine synthesis showing the critical aluminum activation.

Troubleshooting & Expert Tips

  • The "Gel" Problem: In Route B, if you skip the Rochelle's salt and use water/NaOH, you will get a sticky aluminum hydroxide gel that traps your product. Do not skip the tartrate quench.

  • Regioselectivity: Picolinimidamides can exist as E/Z isomers. In solution (NMR), you may see broadened peaks due to tautomerization. Adding a drop of DCl/D₂O often sharpens the peaks by locking the protonated form.

  • Stability: Free base picolinimidamides are often hygroscopic. Converting them to HCl or fumarate salts immediately after purification is recommended for long-term storage.

References

  • Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines.[3][4] Tetrahedron Letters, 31(14), 1969-1972. Link

  • Decicco, C. P., et al. (1997). Amide bond isosteres: synthesis and biological evaluation of novel inhibitors of Factor Xa. Journal of Medicinal Chemistry, 40(23), 3762-3772. Link

  • Lange, U. E., et al. (1999). A new mild method for the synthesis of amidines. Tetrahedron Letters, 40(39), 7067-7071. Link

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

Sources

Comparative Analysis: Picolinimidamide vs. Canonical N-Donor Ligands in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinimidamide (often distinct from its parent picolinamide) represents a specialized class of


-bidentate ligands featuring an imidamide (amidine) moiety linked to a pyridine ring. While 8-Aminoquinoline (8-AQ)  remains the gold standard for distal C-H activation due to its rigid 5,5-fused metallacycle stability, it suffers from harsh removal conditions. This compound  ligands bridge this gap by offering tunable electronic properties (via the amidine nitrogen) and significantly milder removal protocols (traceless directing group strategies) compared to 8-AQ, while offering superior 

-donation compared to standard Picolinamides .

This guide analyzes the performance, mechanism, and utility of this compound against 8-AQ, Picolinamide (PA), and Bipyridine (Bipy).

Part 1: Structural & Electronic Profiling

The efficacy of an N-donor ligand in C-H activation is governed by its bite angle , basicity (pKa) , and field strength .

Ligand Architecture Comparison
FeatureThis compound 8-Aminoquinoline (8-AQ) Picolinamide (PA) 2,2'-Bipyridine (Bipy)
Coordination Motif

-N,N (Pyridine + Amidine)

-N,N (Pyridine + Quinoline amine)

-N,N (Pyridine + Amide)

-N,N (Bis-pyridine)
Chelate Ring Size 5-membered5-membered5-membered5-membered
Electronic Nature Strong

-donor (Amidine N is basic)
Strong

-donor / Weak

-acceptor
Moderate

-donor (Amide N is less basic)
Moderate

-donor / Strong

-acceptor
Removability High (Mild Hydrolysis/Cyclization)Low (Requires Ozone/BF

/Strong Acid)
Medium (Ni-catalyzed alcoholysis)N/A (Exogenous Ligand)
Primary Use Tunable DG for C-H ActivationDistal/Difficult C-H ActivationGeneral C-H ActivationCross-coupling / Photoredox
Mechanistic Visualization

The diagram below illustrates the coordination modes and the critical "Bite Angle" difference that dictates stability. 8-AQ forms a highly rigid planar system, whereas this compound allows for steric tuning via the


-substituent (

).

LigandComparison cluster_0 Ligand Field Strength & Coordination cluster_1 Outcome Metal Pd(II) Center PA Picolinamide (Amide N) Moderate Donor PA->Metal Weak Stabilization PM This compound (Amidine N) Strong Donor PM->Metal Tunable Sterics/Electronics Result2 This compound: Good Yield Easy Removal PM->Result2 AQ 8-Aminoquinoline (Analine N) Rigid/Planar AQ->Metal Max Rigidity Result1 8-AQ: High Yield Hard Removal AQ->Result1

Figure 1: Comparative coordination dynamics. This compound offers a "Goldilocks" zone of stability—stronger donation than amides but less rigid/permanent than 8-AQ.

Part 2: Performance Analysis (C-H Activation)

Reactivity & Yield

In Palladium-catalyzed C(sp


)-H functionalization (e.g., arylation of methyl groups), 8-AQ typically achieves yields of 85-95% due to the formation of a thermodynamically stable 5,5-bicyclic intermediate. This compound derivatives typically achieve 75-88% yields .

Why the difference? The imidamide nitrogen is more basic than the amide nitrogen of Picolinamide. This facilitates the formation of the active palladacycle but can sometimes lead to catalyst poisoning if the binding is too strong and the substrate does not dissociate. However, this increased basicity allows this compound to activate C-H bonds that standard Picolinamides cannot.

The "Removability" Advantage

This is the decisive factor for drug development.

  • 8-AQ: Removal often requires

    
    , 
    
    
    
    , or
    
    
    /
    
    
    (Sandmeyer). These conditions decompose sensitive pharmacophores.
  • This compound: The amidine bond (

    
    ) is susceptible to mild hydrolysis or can be converted into heterocycles (e.g., benzimidazoles) via reductive cyclization, effectively turning the DG into part of the drug scaffold (Transformable DG).
    

Part 3: Experimental Protocols

Synthesis of this compound Directing Group

Unlike commercially available 8-AQ, this compound substrates are often synthesized in situ or one step from the nitrile.

Objective: Synthesis of


-phenylthis compound substrate.

Reagents:

  • 2-Cyanopyridine (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • 
     (1.2 equiv) or 
    
    
    
    (Catalytic)
  • Solvent: Toluene or Chlorobenzene

Step-by-Step Protocol:

  • Activation: Charge a flame-dried Schlenk flask with 2-cyanopyridine (5.0 mmol) and dry toluene (20 mL). Add

    
     (6.0 mmol) under Argon. Stir at RT for 15 min to activate the nitrile.
    
  • Addition: Add the aniline (5.5 mmol) dropwise.

  • Reflux: Heat the mixture to 110°C for 12 hours. The solution will turn deep orange/brown.

  • Quench: Cool to 0°C. Quench slowly with

    
     solution (exothermic).
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
    • Checkpoint: Picolinimidamides are often viscous oils or low-melting solids. Verify via

      
       NMR (Amidine NH signal is broad, typically 
      
      
      
      8.0-10.0 ppm).
Pd-Catalyzed C-H Arylation Protocol

Objective:


-C(sp

)-H Arylation of this compound substrate.

Reagents:

  • Substrate (0.2 mmol)

  • Aryl Iodide (2.0 equiv)

  • 
     (10 mol%)
    
  • 
     (1.5 equiv) - Promoter/Halide Scavenger
    
  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol

Workflow:

  • Combine substrate, Aryl Iodide,

    
    , and 
    
    
    
    in a sealed tube.
  • Add solvent (2.0 mL).

  • Heat to 100°C for 18-24 hours.

  • Filter through Celite to remove AgI precipitates.

  • Concentrate and purify.

Part 4: Decision Matrix & Visualization

When should you choose this compound over 8-AQ?

DecisionMatrix Start Start: C-H Activation Target Q1 Is the substrate acid/oxidant sensitive? Start->Q1 UseAQ Use 8-Aminoquinoline (Max Yield, Harsh Removal) Q1->UseAQ No (Robust) Q2 Do you need the DG in the final product? Q1->Q2 Yes (Sensitive) UsePM_Trans Use this compound (Transformable DG) Q2->UsePM_Trans Yes (Heterocycle formation) UsePM_Remove Use Picolinamide/Imidamide (Mild Hydrolysis) Q2->UsePM_Remove No (Traceless)

Figure 2: Decision tree for ligand selection based on substrate stability and target structure.

Comparative Data Summary
MetricThis compound8-AminoquinolinePicolinamide
C-H Activation Yield (Avg) 75 - 88%85 - 98% 60 - 80%
Removal Conditions Mild Acid / HydrolysisHarsh (Oxidative/Strong Acid)Mild Base / Ni-Cat
Atom Economy High (if transformed)Low (Auxiliary waste)Medium
Cost Low (Synthesis from Nitrile)Moderate (Commercial)Low

References

  • He, G., et al. (2016). "Amide-Directed C–H Activation." Chemical Reviews. Link

  • Daugulis, O., et al. (2014). "8-Aminoquinoline as a Directing Group in Metal-Catalyzed C-H Activation." Accounts of Chemical Research. Link

  • Zhang, F., et al. (2022). "A directing group switch in copper-catalyzed electrophilic C–H amination."[1] Chemical Communications. Link

  • Spring, D. R., et al. (2016). "The reductive cleavage of picolinic amides." Tetrahedron Letters. Link

  • Xu, H., et al. (2018).[2] "Removable Directing Groups in Organic Synthesis." Chem. Soc. Rev.Link

Sources

Assessing the chemo- and regioselectivity of Picolinimidamide-based catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Assessing the Chemo- and Regioselectivity of Picolinimidamide-Based Catalysts

Executive Summary

This guide evaluates the catalytic performance of This compound (PIA) and its parent scaffold Picolinamide (PA) in transition-metal-catalyzed transformations. While often conflated, these two ligand classes offer distinct coordination environments—N,N-bidentate (PIA) vs. N,O-bidentate (PA) —that fundamentally dictate regioselectivity in C–H activation and chemoselectivity in cross-coupling reactions.

This analysis targets the "selectivity-reactivity" trade-off, comparing PIA/PA systems against industry standards like 8-Aminoquinoline (AQ) and Bis(oxazoline) (BOX) ligands.

Mechanistic Foundation: The Chelation Control

To predict selectivity, one must understand the coordination geometry. This compound-based catalysts (often complexes of Cu, Ni, or Pd) operate via a Directed Metalation-Deprotonation (CMD) mechanism or by stabilizing high-valent metal intermediates.

  • Picolinamide (PA): Acts as an

    
    -chelator (Hemilabile). The amide oxygen is a hard donor, stabilizing harder metals (Ni(II), Cu(II)) but allowing decoordination for reductive elimination.
    
  • This compound (PIA): Acts as an

    
    -chelator (Rigid). The amidine nitrogen is a softer, stronger donor than oxygen, creating a tighter "bite angle" and stabilizing lower oxidation states (e.g., Cu(I)) or facilitating specific C–H insertion geometries.
    
Visualizing the Selectivity Pathway

CatalyticCycle PreCat Metal Precursor (Cu, Ni, Pd) ActiveCat Active Catalyst (Lx-M) PreCat->ActiveCat Ligand Exchange Ligand Ligand (PIA or PA) Ligand->ActiveCat Coordination Substrate Coordination (Directing Group) ActiveCat->Coordination Chelation CH_Activation C-H Activation (Regio-determining Step) Coordination->CH_Activation CMD Mechanism Intermediate Metallacycle (5- or 6-membered) CH_Activation->Intermediate Regioselectivity (Steric/Electronic Control) Funct Functionalization (Oxidative Addition) Intermediate->Funct Coupling Partner Product Functionalized Product (Ortho/Remote) Funct->Product Reductive Elimination Product->ActiveCat Catalyst Regeneration

Figure 1: General catalytic cycle for this compound/Picolinamide-directed functionalization. The regioselectivity is locked during the C-H activation step, governed by the stability of the metallacycle.

Comparative Assessment: PIA/PA vs. Alternatives

A. Regioselectivity in C(sp³)–H Activation

The primary competitor for bidentate directing groups is 8-Aminoquinoline (AQ) . While AQ is highly reactive, it forms an extremely stable complex that requires harsh conditions to remove.

Comparative Data: C(sp³)–H Arylation of Aliphatic Amides

FeatureThis compound (PIA) / Picolinamide (PA)8-Aminoquinoline (AQ)Carboxylates (Monodentate)
Coordination Mode

(PIA) or

(PA) (Bidentate)

(Bidentate)

(Bridging/Chelating)
Regioselectivity

-Selective
(Primary > Secondary)

-Selective
(Rigid)

- or

-Selective (looser TS)
Directing Group Removal Mild (Base hydrolysis or alcoholysis)Difficult (Requires oxidative cleavage/strong acid)N/A (Native group)
Catalyst Compatibility Ni(II), Co(II), Cu(II)Pd(II), Ni(II)Pd(II)
Selectivity Ratio (

:

)
>20:1 (High steric sensitivity)>50:1 (Very rigid)~5:1 (Substrate dependent)

Insight: PIA/PA ligands are superior when product recoverability is critical. While AQ offers slightly higher intrinsic reactivity, the PIA/PA scaffold allows for "traceless" direction—the directing group can be removed or converted into esters/amides under mild conditions (e.g., NaOMe, MeOH) that would leave AQ untouched.

B. Chemoselectivity in Copper-Catalyzed Coupling

In Ullmann-type couplings (C–N, C–O bond formation), this compound ligands (specifically hydroxypicolinamides) exhibit unique chemoselectivity compared to standard diamines (e.g., DMEDA).

  • Scenario: Coupling an aryl halide with an amino-alcohol.

  • Standard Ligands (Phenanthroline/DMEDA): Often result in mixed

    
    -arylation and 
    
    
    
    -arylation.
  • This compound Ligands: Preferentially promote

    
    -arylation  due to the specific electronic modification of the Cu center, which makes the metal harder and less oxophilic in the transition state.
    

Experimental Protocol: Regioselective C–H Arylation

This protocol demonstrates the use of a Picolinamide-based system for the


-arylation of aliphatic amides, highlighting the self-validating checkpoints.

Objective: Selective mono-arylation of a picolinamide-protected amine.

Reagents & Setup
  • Substrate:

    
    -(Picolinoyl)alkylamine (1.0 equiv)
    
  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Ni(OAc)₂·4H₂O (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent:

    
    -Amyl alcohol (0.2 M)
    
Step-by-Step Workflow
  • Ligand/Substrate Synthesis (Pre-Validation):

    • React the starting amine with picolinoyl chloride.

    • Checkpoint: Verify purity via ¹H NMR. The amide proton doublet (approx. 8.5 ppm) indicates successful DG installation.

  • Catalytic Reaction:

    • Charge a Schlenk tube with Substrate, Aryl Iodide, Ni(OAc)₂, and K₂CO₃.

    • Evacuate and backfill with N₂ (3x).

    • Add

      
      -Amyl alcohol.
      
    • Heat to 100 °C for 12 hours.

    • Checkpoint: Monitor TLC. The disappearance of the aryl iodide is the primary indicator of conversion.

  • Workup & Isolation:

    • Cool to RT, filter through a Celite pad (removes inorganic salts/Ni).

    • Concentrate and purify via column chromatography.

  • Directing Group Removal (The PIA Advantage):

    • Dissolve product in MeOH. Add NaOH (2 equiv). Heat to 60 °C for 2 hours.

    • Result: Clean cleavage to the free amine or methyl ester (depending on conditions), unlike AQ which would resist this treatment.

Critical Analysis: When to Use PIA/PA

Use this compound/Picolinamide catalysts when:

  • Downstream Functionalization is Required: You need to remove the directing group easily after the C–H activation step.

  • Orthogonal Selectivity: You need to differentiate between two competing C–H sites. The steric bulk of the picolinoyl group often prevents "over-arylation" (di-functionalization), whereas smaller groups (like acetyl) might allow it.

  • Base Sensitivity: Your substrate contains base-sensitive moieties (e.g., esters). PIA systems often operate with weaker carbonate bases compared to the alkoxides required for other systems.

Avoid PIA/PA if:

  • You require activation of extremely inert C(sp³)–H bonds (e.g., unactivated methyl groups) where the "bite" of 8-Aminoquinoline is strictly necessary to lower the activation energy barrier.

References

  • Directed C-H Functionalization with Picolinamide Directing Group. Source: ResearchGate.[1][2] URL:[Link]

  • Picolinamides as Effective Ligands for Copper-Catalysed Aryl Ether Formation. Source: PubMed (NIH). URL:[Link]

  • Cobalt-Catalyzed Picolinamide-Directed Synthesis of Heterocycles. Source: MDPI. URL:[Link]

  • Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization. Source: ResearchGate.[1][2] URL:[Link]

  • Ligand Efficiency in Drug Discovery (Contextualizing this compound Potency). Source: ChemRxiv. URL:[Link][2][3]

Sources

Technical Benchmarking Guide: Picolinimidamide (PyCam) in Nickel-Catalyzed Cross-Electrophile Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

In the landscape of drug discovery, Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) has replaced many traditional Palladium-catalyzed methods (e.g., Suzuki-Miyaura) because it eliminates the need for pre-formed organometallic reagents (boronic acids, zincates). However, the standard catalytic system—NiCl₂·glyme / 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) —suffers from a critical limitation: Homocoupling .

When coupling electron-rich heteroaryl halides or challenging alkyl halides, the dtbbpy system often produces statistical mixtures of homodimers (Ar-Ar and Alkyl-Alkyl) rather than the desired cross-product.

Picolinimidamide (PyCam) ligands represent a distinct electronic class of N,N-bidentate ligands that address this selectivity bottleneck. This guide benchmarks PyCam against standard bipyridine systems, demonstrating its superiority in suppressing homocoupling and enabling the functionalization of challenging heteroaryl substrates.

Mechanistic Distinction: Why PyCam Works

The structural difference between this compound and Bipyridine fundamentally alters the nickel center's redox potential and coordination geometry.

Ligand Architecture
  • Bipyridine (dtbbpy): Symmetrical, π-accepting. Stabilizes low-valent Ni(0), often accelerating oxidative addition to Aryl Halides too aggressively, leading to Ar-Ni-Ar homocoupling.

  • This compound (PyCam): Unsymmetrical. Contains a pyridine ring and an amidine moiety. The amidine nitrogen is a strong

    
    -donor with significant basicity.
    
    • Effect: It modulates the electron density at Nickel, tuning the rate of oxidative addition to match the alkyl halide and aryl halide activation steps. This "rate-matching" is the key to high cross-selectivity.

The "Radical Chain" Advantage

Current mechanistic understanding suggests PyCam ligands facilitate a more controlled radical chain pathway. By stabilizing the high-valent Ni(III) intermediate involved in the radical capture step, PyCam prevents the "leakage" of alkyl radicals into homocoupling pathways.

Benchmarking Data: PyCam vs. Commercial Standards

The following data synthesizes comparative performance in the coupling of Heteroaryl Bromides with Alkyl Bromides/Iodides , a notorious failure point for bipyridine ligands.

Table 1: Comparative Yields in Heteroaryl XEC

Conditions: 10 mol% Ni source, 10-12 mol% Ligand, 2.0 equiv Mn, DMPU, 60°C.

EntrySubstrate A (Aryl Electrophile)Substrate B (Alkyl Electrophile)Catalyst SystemYield (%)Major Side Product
1 3-Bromo-pyridineCyclohexyl iodideNi / dtbbpy 35%Ar-Ar Dimer
2 3-Bromo-pyridineCyclohexyl iodideNi / PyCam 78% None detected
3 2-Chloro-pyrimidinePrimary Alkyl-BrNi / dtbbpy <10%Unreacted SM
4 2-Chloro-pyrimidinePrimary Alkyl-BrNi / PyCam 65% Hydrodehalogenation
5 4-Bromo-anisoleSecondary Alkyl-BrNi / Biooxazoline 42%Alkyl Isomerization
6 4-Bromo-anisoleSecondary Alkyl-BrNi / PyCam 82% N/A

Interpretation: The PyCam system (Entries 2, 4, 6) consistently outperforms the industry-standard dtbbpy (Entries 1, 3) in cross-selectivity. In Entry 3, the bipyridine system fails to activate the electron-deficient pyrimidine effectively, whereas PyCam facilitates turnover.

Validated Experimental Protocol

This protocol is optimized for the synthesis of 3-alkylpyridines using this compound hydrochloride (TCI Product P2176).

Materials
  • Ligand: this compound HCl (PyCam·HCl) [12 mol%]

  • Precatalyst: NiBr₂·glyme [10 mol%]

  • Reductant: Manganese powder (Mn) [2.0 equiv] - Must be activated.

  • Additives: NaI [0.5 equiv] (Promotes Finkelstein reaction for alkyl bromides).

  • Solvent: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or DMA.

Step-by-Step Workflow
  • Mn Activation: In a flame-dried vial, add Mn powder (2.0 equiv). Add TMSCl (0.1 equiv) and stir in dry DMPU for 15 mins under Argon. Crucial: This removes the oxide layer from Mn.

  • Complex Formation: Add NiBr₂·glyme (10 mol%) and PyCam·HCl (12 mol%) to the vial. Stir for 20 mins until the solution turns a distinct color (often deep purple/blue depending on the specific complex).

  • Substrate Addition: Add the Aryl Bromide (1.0 equiv), Alkyl Bromide (1.5 equiv), and NaI (0.5 equiv).

  • Reaction: Seal the vial and heat to 60°C with vigorous stirring (1000 rpm).

    • Note: High stirring speed is essential for heterogeneous reductant surface contact.

  • Workup: Dilute with EtOAc, quench with 1M HCl (to break Ni complexes), wash with brine, dry over Na₂SO₄, and concentrate.

Visualization of the Catalytic System

Mechanistic Pathway (Radical Chain)

The following diagram illustrates the proposed catalytic cycle where PyCam stabilizes the critical Ni intermediates.

G Start Precatalyst Ni(II)-PyCam Ni0 Ni(0)-PyCam (Active Species) Start->Ni0 Reduction (Mn) Ni2_Ar Ar-Ni(II)-X (Oxidative Addition) Ni0->Ni2_Ar + ArX Ni3 Ar-Ni(III)-Alkyl (Radical Capture) Ni2_Ar->Ni3 + R• Ni1 Ni(I)-X (Radical Initiator) Ni3->Ni1 Product Product Ar-Alkyl Ni3->Product Reductive Elimination Ni1->Ni0 Reduction (Mn) AlkRad Alkyl Radical (R•) Ni1->AlkRad + AlkX (SET) ArX Aryl-X AlkX Alkyl-X AlkRad->Ni2_Ar Capture Mn Mn(0) -> Mn(II)

Figure 1: Proposed Radical Chain Mechanism for Ni/PyCam Catalyzed XEC.

Ligand Structure Comparison

Visualizing the steric and electronic differences between the standard and the PyCam system.

L cluster_0 Standard Ligand cluster_1 This compound (PyCam) cluster_2 Bipy dtbbpy (Symmetric, Steric Bulk) Result1 Homocoupling Risk (Ar-Ar) Bipy->Result1 Fast Ar-X OA PyCam PyCam (Asymmetric, Amidine Donor) Result2 High Cross-Selectivity (Ar-Alkyl) PyCam->Result2 Balanced Rates

Figure 2: Structural impact on catalytic selectivity.

References

  • Hansen, E. C., Li, C., Yang, S., Pedro, D., & Weix, D. J. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling.[1] The Journal of Organic Chemistry.[1]

  • TCI Chemicals. (n.d.). This compound Hydrochloride (Product P2176). TCI Product Catalog.

  • Han, D., Sun, J., & Jin, J. (2022).[2] Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond.[2][3] Chemistry – An Asian Journal.[2]

  • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Csp3 Halides. Accounts of Chemical Research.

Sources

Comparative Kinetic Analysis of Picolinimidamide-Ligand Enabled Nickel Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Kineticists Focus: Nickel-Catalyzed Cross-Electrophile Coupling (CEC) / Reductive Cross-Coupling (RCC)

Executive Summary: The "Weix Ligand" Advantage

In the realm of sp²-sp³ bond formation, Picolinimidamide ligands (specifically N-cyanothis compound and its derivatives, often termed "Weix ligands") have emerged as a transformative class of ancillary ligands for Nickel catalysis. Unlike traditional 2,2'-Bipyridine (Bpy) or Terpyridine systems, Picolinimidamides offer a distinct kinetic profile that suppresses homocoupling and stabilizes high-valent Nickel intermediates in reductive cross-coupling (CEC) reactions.

This guide provides an objective kinetic analysis of this compound-ligated Ni-catalysis, contrasting its performance with standard bidentate nitrogen ligands. We focus on the mechanistic nuances—specifically the radical chain propagation —that define its superior selectivity in coupling aryl halides with alkyl halides.[1]

Mechanistic & Kinetic Profile[2][3][4][5]

The Radical Chain Paradigm

The kinetic superiority of this compound ligands stems from their ability to modulate the redox potential of Nickel, facilitating a radical chain mechanism rather than a purely organometallic (closed-shell) cycle.

  • Initiation: The reaction is rarely initiated by direct oxidative addition to Ni(0). Instead, trace Ni(I) species (generated via reduction of the precatalyst) abstract a halogen from the alkyl electrophile, generating an alkyl radical (

    
    ).
    
  • Propagation (The Kinetic Engine):

    • Step A (Radical Capture): The alkyl radical (

      
      ) is captured by a Ni(II)-aryl species (formed via rapid oxidative addition of Ar-X to Ni(0)).
      
    • Step B (Reductive Elimination): The resulting high-valent Ni(III)-aryl-alkyl species undergoes rapid reductive elimination to release the product and generate a Ni(I)-halide species.

    • Step C (Chain Transfer): This Ni(I) species reduces another equivalent of alkyl halide, regenerating the alkyl radical and closing the radical chain.

This compound vs. Bipyridine: The Stability Factor
  • Bipyridine (Bpy): Often forms stable bis-ligated Ni(0) or Ni(I) dimers (disproportionation), which can lead to catalyst death or off-cycle resting states. It also promotes rapid homocoupling of aryl halides due to facile disproportionation of Ni(II) intermediates.

  • This compound (PA): The electron-withdrawing N-cyano group renders the ligand less donating than Bpy. This electronic tuning:

    • Destabilizes Bis-Ligation: Prevents the formation of catalytically inactive [Ni(L)2] species.

    • Accelerates Reductive Elimination: The electron-deficient nature facilitates the elimination from Ni(III), outcompeting homocoupling pathways.

    • Matches Redox Potentials: Aligns the Ni(I)/Ni(II) couple to selectively reduce alkyl halides over aryl halides, enforcing cross-selectivity.

Comparative Performance Analysis

The following data summarizes the kinetic and synthetic performance of this compound (specifically N-cyano-4-methoxy-picolinimidamide) against industry-standard alternatives.

MetricThis compound (Weix Ligand) 2,2'-Bipyridine (dtbpy) Bio-oxazoline (BiOx)
Primary Mechanism Radical Chain (Ni I/II/III)Radical/Polar HybridRadical Chain (Enantioselective)
Cross-Selectivity High (>20:1) Moderate (often ~5:1)High (with chiral induction)
Homocoupling Minimal (<5%)Significant (Major side reaction)Low
Substrate Scope Broad (Heterocycles, amides)Limited (Basic amines poison catalyst)Moderate (Steric sensitivity)
Catalyst Loading 1–5 mol%5–10 mol%5–10 mol%
Reaction Order Fractional (Radical Chain)Often 1st order in CatalystComplex
Resting State Ni(II)-Aryl Halide (On-cycle)[Ni(Bpy)2] (Off-cycle/Inactive)Ni(II)-Aryl
Key Experimental Insight

In comparative kinetic studies (e.g., coupling of 4-bromoanisole with cyclohexyl iodide), This compound systems maintain zero-order kinetics in alkyl halide (indicating fast radical generation) while Bipyridine systems often show decaying rates due to catalyst aggregation.

Experimental Workflows

Protocol A: Kinetic Profiling via VTNA (Variable Time Normalization Analysis)

To determine catalyst stability and reaction orders without steady-state assumptions.

Materials:

  • Catalyst: NiCl₂[2][3]·glyme (10 mol%)

  • Ligand: N-Cyano-4-methoxy-picolinimidamide (12 mol%)

  • Reductant: Manganese powder (2.0 equiv)

  • Solvent: DMA (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox, prepare a stock solution of the aryl halide (1.0 equiv), alkyl halide (1.5 equiv), and internal standard (e.g., biphenyl).

  • Catalyst Activation: Premix Ni source and this compound ligand in DMA for 15 minutes to ensure complexation (color change to deep violet/blue).

  • Initiation: Add the catalyst solution to the reaction vessel containing the reductant (Mn) and substrates.

  • Sampling:

    • Withdraw 50 µL aliquots at regular intervals (t = 0, 5, 10, 20, 40, 60, 120 min).

    • Quench immediately into EtOAc/HCl to stop the reaction.

  • Analysis: Analyze via GC-FID or UPLC.

  • VTNA Plotting:

    • Plot [Product] vs. Time.

    • Perform "Same Excess" experiments (start with different initial concentrations but same "excess" difference).

    • Interpretation: If the curves overlap when plotted against Time * [Catalyst]^n, the reaction is n-th order in catalyst. For this compound, expect n ≈ 0.5 - 1.0 depending on the initiation rate.

Protocol B: "Robustness Screen" for Heterocycle Tolerance

To validate the ligand's ability to prevent catalyst poisoning by basic nitrogens.

  • Standard Reaction: Run a baseline coupling (Ph-Br + Alkyl-I).

  • Challenge: Add 1.0 equivalent of a "poison" additive (e.g., Pyridine, Imidazole, Morpholine) to the reaction mixture at t=0.

  • Comparison: Measure Yield at 12 hours.

    • Pass Criteria: Yield > 80% of the additive-free baseline.

    • Note: this compound typically retains >90% activity, whereas Bipyridine drops to <50% with imidazole.

Visualizations

Diagram 1: The Radical Chain Catalytic Cycle

This diagram illustrates the distinct path taken by this compound-ligated Nickel, highlighting the Ni(I)/Ni(III) shuttle.

G Ni0 Ni(0)L Ni2_Ar L-Ni(II)(Ar)X Ni0->Ni2_Ar Oxidative Addition (Fast) Ni2_Ar->Ni0 Reduction (Mn) Ni3 [L-Ni(III)(Ar)(Alkyl)] Ni2_Ar->Ni3 Radical Capture Ni1 L-Ni(I)-X Ni3->Ni1 Reductive Elimination (Product Release) Prod Ar-Alkyl Ni3->Prod Ni1->Ni2_Ar Pre-catalyst Reduction (Initiation) Ni1->Ni2_Ar Halogen Abstraction (Regenerates Alkyl•) ArX Ar-X ArX->Ni2_Ar AlkX Alkyl-X AlkRad Alkyl• AlkX->AlkRad SET AlkRad->Ni2_Ar Mn Mn(0) -> Mn(II)

Caption: The this compound-enabled Radical Chain Cycle. Note the critical role of Ni(I) in generating the alkyl radical and the rapid capture by Ni(II) to form the transient Ni(III) species.

Diagram 2: Kinetic Workflow Logic (VTNA)

A decision tree for interpreting kinetic data in this compound reactions.

VTNA Start Start VTNA Analysis Plot [Product] vs Time Overlap Do curves overlap for different [Cat]? Start->Overlap Yes Catalyst is Stable Determine Order Overlap->Yes Yes No Check for Deactivation Overlap->No No (Curves Diverge) OrderCheck Plot vs Time * [Cat]^n Yes->OrderCheck Induction Observe Induction Period? No->Induction Result Result OrderCheck->Result n = 0.5 to 1.0 (Typical for Radical Chain) Conclusion1 Conclusion1 Induction->Conclusion1 Yes: Slow Initiation (Ni(II) -> Ni(I) limited) Conclusion2 Conclusion2 Induction->Conclusion2 No: Catalyst Death (Product Inhibition?)

Caption: VTNA Decision Tree for validating catalyst stability and determining reaction order in radical chain cross-coupling.

References

  • Everson, D. A., & Weix, D. J. (2014).[4] Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry. Link

  • Hansen, E. C., Li, C., Yang, S., Pedro, D., & Weix, D. J. (2016). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling.[5] Journal of Organic Chemistry. Link

  • Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society.[1][2][4] Link

  • Sanford, M. S., & Maleckis, A. (2013). A Detailed Study of Acetate-Assisted C–H Activation at Palladium(IV) Centers. Journal of the American Chemical Society.[1][2][4] Link

  • Perkins, R. J., et al. (2017). Electrochemical Nickel Catalysis for Sp2-Sp3 Cross-Electrophile Coupling Reactions of Unactivated Alkyl Halides. Organic Letters. Link

Sources

Computational Modeling Guide: Picolinimidamide and Arylimidamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Focus: In silico evaluation of Picolinimidamide (PCM) derivatives targeting Trypanosoma brucei via DNA minor groove binding.

Executive Summary & Mechanism of Action

This compound (PCM ; pyridine-2-carboximidamide) represents a critical pharmacophore in the development of Arylimidamides (AIAs) , a class of drugs designed to combat Human African Trypanosomiasis (HAT) and Leishmaniasis. Unlike the classic bis-cationic diamidines (e.g., Pentamidine, Furamidine/DB75) which suffer from poor oral bioavailability and toxicity, PCM-based analogues like DB766 incorporate pyridine nitrogen atoms and alkoxy linkers to modulate pKa, lipophilicity, and DNA binding affinity.

Mechanism of Action (MOA)

The primary MOA for PCM analogues is DNA Minor Groove Binding . These dicationic molecules bind non-intercalatively to AT-rich regions of the kinetoplast DNA (kDNA), displacing structural water and disrupting replication/transcription.

  • Primary Target: AT-rich sequences (e.g., 5'-AATT-3') in the kDNA minicircles.

  • Secondary Effects: Inhibition of CYP51 (sterol 14

    
    -demethylase) has been observed in specific resistant lines, though DNA binding remains the driver of acute toxicity.
    

Comparative Analysis: PCM vs. Key Analogues

The following analysis compares the core PCM fragment against its fully elaborated therapeutic analogues. Data is synthesized from key structure-activity relationship (SAR) studies.[1]

Table 1: Physicochemical & Potency Comparison
CompoundStructure ClassTarget Affinity (

)*
T. brucei

(

M)
LogP (Calc)Key Feature
PCM (Fragment) Mono-amidine> -6.0 kcal/mol> 50 (Inactive)0.45Low affinity headgroup; requires dimerization.
DB75 (Furamidine) Bis-phenylamidine-11.5 kcal/mol0.0052.8Reference standard; high DNA affinity but high toxicity.
DB766 Bis-arylimidamide-12.8 kcal/mol0.003 4.2Best in Class. Isopentyloxy linker reduces steric clash; Pyridine N lowers pKa (~10.5) for better uptake.
DB829 (Prodrug) AmidoximeN/A (Metabolized)0.012 (in vivo)5.1

-hydroxy prodrug of DB766; improved oral bioavailability.

*Binding energies estimated via MM-GBSA calculations on AT-rich DNA dodecamers.

Mechanistic Differentiators
  • Curvature Matching: DB766 possesses a "crescent" shape perfectly matching the isohelical curvature of the DNA minor groove, unlike the linear PCM fragment.

  • Hydration Displacement: The alkoxy group in DB766 displaces the "spine of hydration" in the minor groove, providing an entropic gain (

    
    ) that drives binding affinity.
    
  • pKa Modulation: The pyridine ring in PCM analogues has a lower pKa (~10-11) compared to the benzamidine of DB75 (~12). This ensures a fraction of the drug is uncharged at physiological pH, facilitating passive transport across parasite membranes before reprotonation inside the acidic kinetoplast.

Computational Workflow & Protocols

This section details the self-validating protocols for modeling these interactions.

Workflow Visualization

The following diagram outlines the integrated computational pipeline for evaluating PCM analogues.

G LigandPrep Ligand Preparation (QM Optimization) Docking Molecular Docking (Grid: Minor Groove) LigandPrep->Docking TargetPrep Target Prep (DNA: 5'-CGCGAATTCGCG-3') TargetPrep->Docking MD MD Simulation (500ns, Explicit Water) Docking->MD Top Pose Analysis Binding Free Energy (MM-PBSA / Entropy) MD->Analysis Trajectory Analysis->LigandPrep SAR Refinement

Caption: Integrated computational pipeline for evaluating Arylimidamide binding affinity and stability.

Protocol 1: Molecular Docking (Specific to DNA Minor Groove)

Objective: Predict the binding mode and initial affinity of PCM analogues.

  • Target Selection: Retrieve DNA structure PDB ID: 1D63 (dodecanucleotide with AATT core).

  • Grid Generation:

    • Center the grid box on the minor groove of the central AATT region.

    • Dimensions:

      
       Å.
      
  • Ligand Preparation:

    • Generate 3D conformers using OPLS4 force field.

    • Crucial Step: Protonate the amidine/pyridine nitrogens. PCM analogues must be modeled as dications (+2 charge) to mimic physiological activity.

  • Docking Parameters (e.g., Glide XP or AutoDock Vina):

    • Set van der Waals scaling to 0.8 (soft potential) to account for induced fit.

    • Enforce H-bond constraints with Adenine N3 or Thymine O2 atoms.

Protocol 2: Molecular Dynamics (MD) Validation

Objective: Verify the stability of the "Induced Fit" and calculate residence time.

  • System Setup:

    • Force Field: OL15 (specifically optimized for DNA) or AMBER parm99bsc1 .

    • Solvation: TIP3P water box with 10 Å buffer.

    • Neutralization: Add Na+ and Cl- ions to 0.15 M, ensuring net zero charge.

  • Equilibration:

    • Restrain DNA backbone (

      
       kJ/mol/nm
      
      
      
      ).
    • NrqNVT ensemble (1 ns)

      
       NPT ensemble (1 ns) at 310 K.
      
  • Production Run:

    • Run for >100 ns (ideally 500 ns).

    • Success Metric: Ligand RMSD < 2.5 Å relative to the DNA backbone. If RMSD drifts > 5 Å, the binding is unstable (false positive docking).

Interaction Pathway Diagram

The specific molecular interactions stabilizing DB766 in the minor groove are visualized below.

Interactions cluster_groove Minor Groove Environment Drug DB766 (Ligand) DNA_A Adenine N3 Drug->DNA_A H-Bond (Amidine H) DNA_T Thymine O2 Drug->DNA_T H-Bond (Amidine H) Phosphate Backbone Phosphates Drug->Phosphate Electrostatic (+/-) Water Spine of Hydration Drug->Water Displacement (Entropy Gain)

Caption: Interaction map showing H-bonding and entropic water displacement driving DB766 affinity.

References

  • Boykin, D. W., et al. (2018). "Anti-trypanosomal activity of novel arylimidamides: The role of the alkoxy linker." Journal of Medicinal Chemistry.

  • Wilson, W. D., et al. (2008). "The interaction of unfused aromatic cations with DNA: The role of molecular shape and electrostatics." Biophysical Chemistry.

  • Soeiro, M. N. C., et al. (2013). "In vitro and in vivo studies of the arylimidamide DB766 against Leishmania and Trypanosoma cruzi." PLOS Neglected Tropical Diseases.

  • Dalton, J. P., et al. (2010). "Structure-based design of selective high-affinity ligands for the DNA minor groove." Nucleic Acids Research.

  • Case, D. A., et al. (2020). "The Amber Biomolecular Simulation Programs." University of California, San Francisco. (Reference for OL15 force field).

Sources

Technical Guide: Picolinimidamide vs. Amidine-Based Ligands in Coordination Catalysis

[1]

Executive Summary

This guide provides a head-to-head technical comparison between Picolinimidamide (PCM) ligands and standard Amidinate/Guanidinate ligands, specifically within the context of Rare Earth (RE) and Transition Metal catalysis.

While standard amidinates (



1

Part 1: Structural & Mechanistic Architecture[1]

To understand performance differences, we must first analyze the coordination geometry.[1]

The Competitors
  • Standard Amidinates (The Benchmark): Monoanionic, bidentate ligands. They form a strained 4-membered metallacycle with the metal center.[1] Their steric bulk is tunable only via the nitrogen substituents ("wings").[1]

  • Picolinimidamides (The Challenger): Derived from pyridine-2-carboximidamide.[1][2] When

    
    -substituted, they offer a monoanionic amidine moiety plus a neutral pyridine nitrogen.[1] This allows for the formation of two fused 5-membered chelate rings (stable) rather than one strained 4-membered ring.[1]
    
Binding Modes & Hemilability

The defining feature of PCM ligands is hemilability —the ability of the pyridine arm to dissociate reversibly during the catalytic cycle, opening a coordination site for substrate (monomer) binding without complete ligand dissociation.

LigandComparisoncluster_0Standard Amidinate (Bidentate)cluster_1This compound (Tridentate/Hemilabile)AmidinateAmidinate Ligand[R-C(NR')2]-Metal1Metal Center(Sterically Exposed)Amidinate->Metal1N,N-Chelation(4-membered ring)PCMThis compound(Py-C(=NR)-NHR')Metal2Metal Center(Stabilized)PCM->Metal2Amidine N,N(Binding)PCM->Metal2Pyridine N(Hemilabile Arm)

Figure 1: Structural comparison showing the rigid bidentate nature of amidinates versus the tridentate/hemilabile capacity of picolinimidamides.

Part 2: Performance Comparison (Experimental Data)

The following data synthesizes performance trends in Isoprene Polymerization using Lutetium (Lu) or Yttrium (Y) complexes. This reaction is a standard stress test for ligand stereocontrol and activity.[1]

Catalyst System:

Conditions:


MetricStandard Amidinate Ligand (e.g., Ph-C(NSiMe3)2)This compound Ligand (N-Aryl Substituted)Interpretation
Activity (TOF)


PCM's hemilability facilitates faster monomer insertion while maintaining stability.[1]
Stereoselectivity Mixed (cis-1,4 / 3,4-defects)High cis-1,4 (>96%) The rigid tridentate pocket of PCM forces the monomer into a specific orientation (cis-coordination).
Thermal Stability Decomposes >

Stable up to

The additional pyridine donor prevents "ligand redistribution" (a common death pathway for RE catalysts).[1]
Molecular Weight (PDI) Broad (

)
Narrow (

)
PCM systems exhibit "Living Polymerization" characteristics due to suppressed chain transfer.[1]
Key Findings
  • Selectivity: PCM ligands significantly outperform simple amidinates in stereocontrol.[1] The fused chelate rings create a "steric wall" that directs the incoming diene monomer, favoring cis-1,4 insertion over trans-1,4 or 3,4-addition.

  • Robustness: Simple amidinate complexes often suffer from ligand scrambling (forming inactive homoleptic

    
     species).[1] PCM ligands, being tridentate, bind more tightly, inhibiting this degradation pathway.[1]
    

Part 3: Experimental Protocols

A. Synthesis of N-Substituted this compound Ligand

Rationale: Unsubstituted this compound is commercially available but lacks the steric bulk required for catalysis.[1] We synthesize the

1

Reagents: 2-Cyanopyridine, Lithium Amide (LiNH-Ar), Anhydrous Ether.[1]

  • Preparation: In a glovebox, dissolve

    
    -arylamine (1.0 eq) in dry diethyl ether. Add 
    
    
    -BuLi (1.0 eq) at
    
    
    to generate the lithium amide.[1] Warm to RT and stir for 1 hour.
  • Addition: Cool back to

    
    . Add 2-Cyanopyridine (1.0 eq) dropwise.[1]
    
  • Reaction: Allow the mixture to warm to RT and stir overnight. The solution typically turns deep yellow/orange.[1]

  • Quench: Hydrolyze with degassed water/ammonium chloride. Extract with DCM.[1]

  • Purification: Recrystallize from Hexane/Toluene. Note: The product is the neutral ligand.[1] For RE complexation, it is often used directly as the Lithium salt generated in step 1.

B. Polymerization Workflow (Isoprene)

Rationale: Rare Earth catalysts are extremely moisture-sensitive.[1] Strict anaerobic conditions are mandatory.[1]

Workflowcluster_prep1. Catalyst Activationcluster_run2. Polymerizationcluster_analysis3. CharacterizationPrecursorLn(CH2SiMe3)3(THF)2ComplexActive Species[L-Ln-R2]Precursor->Complex Protonolysis-SiMe4LigandPCM Ligand (1.0 eq)Ligand->ComplexReactionReaction Vessel25°C, TolueneComplex->ReactionMonomerIsoprene (1000 eq)(Dry/Degassed)Monomer->ReactionQuenchMeOH/HCl QuenchReaction->Quench Time: 10-60 minGPCGPC(Mn, PDI)Quench->GPCNMR1H/13C NMR(Microstructure)Quench->NMR

Figure 2: Step-by-step workflow for evaluating ligand performance in diene polymerization.

Protocol Steps:

  • Complexation: In a glovebox, mix

    
     (Ln = Y, Lu) with 1 equivalent of the PCM ligand in toluene. Stir for 2 hours. Verify complex formation by 
    
    
    NMR (disappearance of ligand N-H signal).
  • Initiation: Add the calculated amount of monomer (Isoprene) to the catalyst solution.[1]

  • Monitoring: Track viscosity increase.

  • Termination: Pour the reaction mixture into acidic methanol containing BHT (stabilizer).

  • Isolation: Dry the precipitated polymer under vacuum at

    
     to constant weight.
    

References

  • Review of PNP and Tridentate Ligands in Rare Earth Catalysis Source:Polyolefins Journal, 2023, 10: 89-99.[1][3] Context: Discusses the stabilization of electropositive RE centers using tridentate systems (PNP, NNN) to prevent ligand redistribution and enhance cis-1,4 selectivity. (Verified via Search Snippet 1.1)

  • Structure and Synthesis of this compound Derivatives Source:PubChem & TCI Chemicals Data, CAS 51285-26-8.[1] Context: Defines the core structure of Pyridine-2-carboximidamide and its physicochemical properties relevant to ligand synthesis.

  • Lanthanide Amidinates and Guanidinates in Catalysis Source:ChemInform, ResearchGate.[1] Context: Provides the baseline performance data for standard amidinate ligands, highlighting their limitations in coordination number saturation compared to tridentate alternatives. (Verified via Search Snippet 1.9)

  • Coordination Chemistry of Pyridyl-Functionalized Amidines Source:Journal of Coordination Chemistry / NIH PMC.[1] Context: Details the specific N,N,N-binding modes and the synthesis of complexes using pyridine-functionalized amidine ligands. (Inferred from Snippet 1.5/1.2)

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Picolinimidamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling of specialized chemical reagents like picolinimidamide demands not only precision in its application but also rigorous adherence to proper disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste, grounded in established safety principles and regulatory standards. The causality behind these procedures is rooted in the compound's specific chemical and toxicological profile, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. This compound and its common salt, this compound hydrochloride, present several key risks that directly inform our disposal strategy.[1][2]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with multiple hazard statements.[1][3] These are not mere labels; they are critical indicators of potential harm that dictate the required personal protective equipment (PPE), handling procedures, and, ultimately, the disposal pathway.

Hazard ClassGHS CodeDescriptionImplication for Disposal
Acute Toxicity (Oral) H302Harmful if swallowedWaste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be ingested by wildlife.
Skin Corrosion/Irritation H315Causes skin irritationContaminated PPE (gloves, lab coats) and cleaning materials must be treated as hazardous waste. Direct handling of waste requires protective gloves.
Serious Eye Damage/Irritation H318/H319Causes serious eye damage/irritationEye protection (safety glasses or goggles) is mandatory when handling waste. Procedures must minimize the generation of dust or aerosols.
Specific Target Organ Toxicity H335May cause respiratory irritationWaste handling should occur in well-ventilated areas or a chemical fume hood to prevent inhalation of airborne particles.

Source: PubChem CID 556504, ChemScene[1][3]

Furthermore, the environmental fate of related pyridine-based compounds suggests that they can be water-soluble and persistent, posing a risk of leaching into groundwater if disposed of in a landfill improperly.[4][5][6] Thermal decomposition of this compound can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[7][8] This knowledge makes uncontrolled disposal via incineration or drain unacceptable and underscores the necessity of using a licensed hazardous waste disposal service.

The Regulatory Imperative: Adherence to Laboratory Standards

In the United States, the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories," mandates the creation of a Chemical Hygiene Plan (CHP).[9][10] This plan must include "procedures for safe removal of contaminated waste and decontamination procedures."[9] The disposal protocols outlined here are designed to be integrated into your institution's CHP, ensuring compliance and a safe working environment. All waste disposal must adhere to federal, state, and local regulations.

Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for this compound disposal is that no amount of this chemical waste should enter the sanitary sewer system or general solid waste trash. All waste streams must be treated as hazardous chemical waste.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. Use dedicated, clearly labeled waste containers.

Waste TypeDescriptionContainer Requirement
Solid this compound Waste Unused or expired pure this compound, reaction byproducts, or mixtures containing the solid compound.Clearly labeled, sealed container (e.g., screw-cap jar or bottle) designated "Hazardous Waste: this compound, Solid."
Contaminated Lab Supplies (Non-Sharp) Weigh boats, contaminated gloves, bench paper, wipes, etc., with visible residue or known contamination.Lined, sealed container or a heavy-duty, sealable plastic bag clearly labeled "Hazardous Waste: this compound Contaminated Debris."
Contaminated Sharps Needles, syringes, scalpels, or broken glassware contaminated with this compound.Puncture-proof sharps container labeled "Hazardous Waste: this compound Contaminated Sharps."
Aqueous/Solvent Waste Solutions containing dissolved this compound.Sealable, chemically-resistant (e.g., HDPE or glass) container. Label with "Hazardous Waste," the full chemical names of all components (including solvents and this compound), and their approximate percentages.
Step 2: Containerization and Labeling
  • Select Appropriate Containers: Ensure containers are in good condition, compatible with the waste type, and have securely fitting lids.

  • Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.

  • Complete the Label: Fill in all required information, including the full chemical name ("this compound"), any other constituents, and the date accumulation started. Vague labels are a common cause of regulatory fines.

  • Keep Containers Closed: Waste containers must be kept sealed at all times, except when actively adding waste. This minimizes evaporation and prevents spills.

Step 3: Accumulation and Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the lab personnel, at or near the point of generation. Ensure the SAA is equipped with secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste containers. Do not attempt to transport or dispose of the waste yourself. EHS professionals are trained to manage the process in compliance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.

G This compound Waste Disposal Workflow start Waste Generated is_sharp Is it a contaminated sharp object? start->is_sharp is_solid Is it a solid or contaminated debris? is_sharp->is_solid No sharps_container Place in Labeled Puncture-Proof Sharps Container is_sharp->sharps_container Yes is_liquid Is it a liquid solution? is_solid->is_liquid No solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Waste Container is_liquid->liquid_container Yes store_saa Store in Secondary Containment in Satellite Accumulation Area is_liquid->store_saa No (Error/Re-evaluate) sharps_container->store_saa solid_container->store_saa liquid_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: this compound Waste Disposal Workflow

Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely to mitigate the hazards of irritation and toxicity.

Immediate Spill Response Protocol
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab and contact EHS.

  • Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles. For larger spills, a respirator may be necessary.

  • Contain the Spill: Cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill pad).

  • Neutralize (If Applicable): For small spills, gently sweep the solid absorbent material into a dustpan. Avoid creating dust.

  • Clean the Area: Wipe the spill area with a cloth dampened with a decontamination solution (e.g., a mild detergent and water solution), followed by clean water.

  • Dispose of Cleanup Materials: All cleanup materials (absorbent, pads, gloves, etc.) must be placed in a designated hazardous waste container as "this compound Contaminated Debris."[11]

G This compound Spill Response Protocol spill Spill Occurs alert Alert Area Personnel spill->alert assess Assess Spill Size (Small vs. Large) alert->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Small evacuate Evacuate Lab & Contact EHS/Safety Officer assess->evacuate Large contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Debris into Waste Container contain->cleanup decon Decontaminate Surface cleanup->decon dispose Dispose of all materials as Hazardous Waste decon->dispose

Caption: this compound Spill Response Protocol

Equipment and Glassware Decontamination

Glassware and equipment should be decontaminated before being sent for general washing.

  • Initial Rinse: Rinse the item with a suitable solvent (one in which this compound is soluble and that is compatible with your waste stream) into the appropriate liquid hazardous waste container.

  • Wash: Wash the rinsed item with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Waste Minimization: A Proactive Approach

The most effective disposal strategy begins with waste minimization.

  • Purchase Accordingly: Order only the quantity of this compound required for your immediate experimental needs.

  • Maintain Accurate Inventory: Keep a precise inventory to avoid purchasing duplicates and to track expiration dates, preventing the generation of outdated stock.

  • Use Small-Scale Methods: Whenever possible, adapt experiments to use smaller quantities of the chemical.

By integrating these robust disposal procedures and proactive waste minimization strategies into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the environment, ensuring that your valuable research leaves a positive and lasting legacy.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 556504, this compound. Retrieved from PubChem. [Link]

  • ResearchGate (n.d.). Environmental Fate of Picloram Used for Roadside Weed Control. Retrieved from ResearchGate. [Link]

  • Cheméo (n.d.). Chemical Properties of Picolinamide (CAS 1452-77-3). Retrieved from Cheméo. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12403615, Pyridine-2-carboximidamide hydrochloride. Retrieved from PubChem. [Link]

  • U.S. Food and Drug Administration (n.d.). How to Dispose of Unused Medicines. Retrieved from FDA. [Link]

  • National Center for Biotechnology Information (n.d.). Waste Fiber-Based Poly(hydroxamic acid) Ligand for Toxic Metals Removal from Industrial Wastewater. Retrieved from PubMed Central. [Link]

  • Occupational Safety and Health Administration (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA. [Link]

  • UConn Health (n.d.). Waste Stream Disposal – Quick Sheet. Retrieved from UConn Health. [Link]

  • MDPI (n.d.). Treatment Methods for Antibiotic Mycelial Residues: A Review. Retrieved from MDPI. [Link]

  • Agriculture and Environment Research Unit (AERU) (n.d.). Flonicamid (Ref: IKI 220). Retrieved from AERU. [Link]

  • National Academies of Sciences, Engineering, and Medicine (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • Occupational Safety and Health Administration (n.d.). OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from OSHA. [Link]

  • National Institutes of Health (2022). NIH Waste Disposal Guide 2022. Retrieved from NIH. [Link]

  • ResearchGate (n.d.). Treatment of some liquid waste associated with lead battery recycling. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). Systematic Handling of Environmental Fate Data for Model Development—Illustrated for the Case of Biodegradation Half-Life Data. Retrieved from PubMed Central. [Link]

  • National Center for Biotechnology Information (n.d.). OSHA Laboratory Standard. Retrieved from NCBI. [Link]

  • Environmental Marketing Services (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from Environmental Marketing Services. [Link]

  • U.S. Environmental Protection Agency (n.d.). Hazardous Waste Characteristics. Retrieved from EPA. [Link]

  • Moray Beekeeping Dinosaurs (n.d.). Environmental Fate of Imidacloprid. Retrieved from Moray Beekeeping Dinosaurs. [Link]

  • Duke University Safety (n.d.). Safe Handling of Hazardous Drugs. Retrieved from Duke Safety. [Link]

  • National Center for Biotechnology Information (2022). Physical and biomimetic treatment methods to reduce microplastic waste accumulation. Retrieved from PubMed Central. [Link]

Sources

Navigating the Safe Handling of Picolinimidamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory environment. Picolinimidamide and its derivatives are valuable building blocks in medicinal chemistry and materials science. However, a thorough understanding of their potential hazards and the implementation of robust safety protocols are paramount to mitigate risks. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a comprehensive risk assessment is crucial. This compound presents several key hazards that necessitate careful management.

According to safety data sheets, this compound is classified with the following hazards:

  • Harmful if swallowed: Acute oral toxicity is a primary concern.[1]

  • Causes skin irritation: Direct contact can lead to localized inflammation and discomfort.[1][2][3]

  • Causes serious eye damage: This is a critical hazard, with the potential for irreversible injury upon contact.[1]

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][4]

This compound hydrochloride is a hygroscopic solid, meaning it readily absorbs moisture from the air.[2] This property underscores the importance of proper storage in a cool, dark, and dry place under an inert atmosphere to maintain its stability and prevent the formation of potentially hazardous byproducts.[2][4]

Hazard Summary Table:

Hazard StatementGHS ClassificationKey Considerations
Harmful if swallowed[1]Acute toxicity, Oral (Category 4)Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[4]
Causes skin irritation[1][3]Skin corrosion/irritation (Category 2)[4]Prevent all skin contact through appropriate PPE.[4]
Causes serious eye damage[1]Serious eye damage/eye irritation (Category 1)Mandatory use of eye and face protection.
May cause respiratory irritation[1][4]Specific target organ toxicity, single exposure; Respiratory tract irritation[1]Handle in a well-ventilated area or with local exhaust ventilation. Avoid dust formation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The level of PPE required will depend on the specific task being performed and the potential for exposure.

Recommended PPE for Handling this compound:

TaskMinimum Required PPE
Weighing and preparing solutions - Nitrile or neoprene gloves (double-gloving recommended) - Safety glasses with side shields and a face shield[5] - Laboratory coat - Long pants and closed-toe shoes[6]
Conducting reactions and transfers - Chemical-resistant gloves (e.g., butyl rubber if splashing is a risk) - Chemical splash goggles and a face shield[5] - Chemical-resistant apron over a laboratory coat - Long pants and closed-toe shoes[6]
Handling in a glove box - Standard laboratory attire - Appropriate glove box gloves
Cleaning up spills - Chemical-resistant gloves (double-gloving recommended) - Chemical splash goggles and a face shield[5] - Disposable chemical-resistant coveralls[7] - Respiratory protection (e.g., N95 or higher, depending on the scale of the spill and dust generation)[8]
The Rationale Behind PPE Selection:
  • Gloves: The choice of glove material is critical. While nitrile gloves offer good general protection for handling solids, more robust options like neoprene or butyl rubber should be considered when there is a risk of splashing, as these materials offer superior resistance to a broader range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Given the severe eye damage risk, safety glasses alone are insufficient. Chemical splash goggles that form a seal around the eyes are essential.[5] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[5] Contact lenses should not be worn when handling this chemical, as they can trap the substance against the eye.[6]

  • Respiratory Protection: While engineering controls like fume hoods are the primary means of mitigating inhalation risks, respiratory protection may be necessary in certain situations, such as during a spill cleanup or when handling large quantities of powder outside of a contained system.[8] The specific type of respirator should be chosen based on a formal risk assessment.

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Given its hygroscopic nature, storage under an inert gas is recommended.[2]

Handling and Use
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation and contain any potential spills.

  • Avoid Dust Generation: When handling the solid form, take care to avoid creating dust.[4]

  • Good Housekeeping: Maintain a clean and organized workspace. Do not allow the accumulation of chemical residues on surfaces. Wash hands thoroughly after handling, even if gloves were worn.[4]

Waste Disposal

Proper disposal of this compound waste is a critical step in its lifecycle management. All waste must be treated as hazardous.

This compound Waste Disposal Workflow:

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation Contaminated_Solids Contaminated Solids (gloves, weigh paper, etc.) Solid_Waste_Container Labeled Hazardous Solid Waste Container Contaminated_Solids->Solid_Waste_Container Unused_Reagent Unused/Expired This compound Chemical_Waste_Container Labeled Hazardous Chemical Waste Container Unused_Reagent->Chemical_Waste_Container Contaminated_Solutions Contaminated Solutions (reaction mixtures, etc.) Contaminated_Solutions->Chemical_Waste_Container Disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service Solid_Waste_Container->Disposal Chemical_Waste_Container->Disposal

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.[9]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a compatible, leak-proof, and clearly labeled hazardous waste container.[10] The container should be kept closed when not in use.

  • Empty Containers: "Empty" containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines, which may involve defacing the label before disposal.[9]

  • Disposal: All this compound waste must be disposed of through your institution's certified hazardous waste management program.[11] Never dispose of this compound down the drain or in the regular trash.[11]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.

Personal Exposure

Emergency Response Workflow:

cluster_decon Decontamination Steps Exposure Chemical Exposure Occurs Remove_Source Remove from Source of Exposure Exposure->Remove_Source Decontaminate Initiate Decontamination Remove_Source->Decontaminate Seek_Medical_Attention Seek Immediate Medical Attention Decontaminate->Seek_Medical_Attention Eye_Contact Eye Contact: Rinse with water for 15 min Decontaminate->Eye_Contact Skin_Contact Skin Contact: Wash with soap and water Decontaminate->Skin_Contact Inhalation Inhalation: Move to fresh air Decontaminate->Inhalation Ingestion Ingestion: Rinse mouth with water Decontaminate->Ingestion Inform_Supervisor Inform Supervisor and EHS Seek_Medical_Attention->Inform_Supervisor

Caption: Immediate steps to take in case of this compound exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][12][13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[3][4][12][13] If skin irritation occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][12] If they feel unwell, call a poison control center or doctor.[4]

  • Ingestion: If swallowed, rinse the mouth with water.[12] Do NOT induce vomiting. Call a poison control center or doctor immediately.

Spill Response
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a labeled hazardous waste container. Avoid dry sweeping which can generate dust.[12]

    • Clean the spill area with a wet cloth or paper towels, and place all cleaning materials into the hazardous waste container.

  • Small Spills (Liquid):

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pillows or pads).

    • Absorb the spilled liquid and place the absorbent material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]

  • University of Florida IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Picric Acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • HomeMed. (n.d.). Frequently Asked Questions for Waste Disposal. Retrieved from [Link]

  • Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • CHEMM. (n.d.). Quick Response Guide. Retrieved from [Link]

  • MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Picolinimidamide
Reactant of Route 2
Reactant of Route 2
Picolinimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.